PDZ1i
Description
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Structure
3D Structure
Properties
Molecular Formula |
C28H26N8O4 |
|---|---|
Molecular Weight |
538.6 g/mol |
IUPAC Name |
N-[2,5-dimethyl-4-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanoylamino]phenyl]-2-oxo-1,8,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-triene-11-carboxamide |
InChI |
InChI=1S/C28H26N8O4/c1-15-14-21(30-25(38)24-32-28-31-19-10-6-9-18(19)27(39)36(28)35-24)16(2)13-20(15)29-22(37)11-12-23-33-34-26(40-23)17-7-4-3-5-8-17/h3-5,7-8,13-14H,6,9-12H2,1-2H3,(H,29,37)(H,30,38)(H,31,32,35) |
InChI Key |
DWWDFNUIUZQWOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C2=NC3=NC4=C(CCC4)C(=O)N3N2)C)NC(=O)CCC5=NN=C(O5)C6=CC=CC=C6 |
Origin of Product |
United States |
Foundational & Exploratory
PDZ1i: A Technical Guide to Binding Affinity, Selectivity, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
PDZ1i is a proprietary, first-in-class small-molecule inhibitor targeting the pro-metastatic and pro-angiogenic gene, Melanoma Differentiation-Associated Gene 9 (MDA-9)/Syntenin, also known as Syndecan Binding Protein (SDCBP).[1][2] Developed through innovative fragment-based drug design guided by Nuclear Magnetic Resonance (NMR) spectroscopy, this compound represents a significant advancement in the pharmacological targeting of protein-protein interactions critical to cancer progression.[2][3][4] This molecule selectively binds to the first PDZ domain (PDZ1) of MDA-9/Syntenin, a key scaffolding protein that is overexpressed in numerous cancers, including melanoma, glioblastoma, and carcinomas of the breast, prostate, and lung. By disrupting the assembly of crucial signaling complexes, this compound effectively inhibits cancer cell invasion, migration, and metastasis, demonstrating profound therapeutic potential in preclinical models. This document provides an in-depth technical overview of the binding affinity, selectivity profile, and mechanism of action of this compound.
Binding Affinity and Selectivity Profile of this compound
The efficacy of a targeted inhibitor is fundamentally determined by its binding affinity for the intended target and its selectivity over other related proteins. This compound has been characterized as a potent and highly selective ligand for the PDZ1 domain of MDA-9/Syntenin.
Quantitative Binding Affinity
This compound demonstrates a specific and robust interaction with the PDZ1 domain of MDA-9/Syntenin. The binding affinity has been quantified using various biophysical techniques, revealing a consistent affinity in the micromolar range, which is indicative of a strong interaction for a small molecule targeting a protein-protein interface.
| Ligand | Target Protein | Binding Affinity (Kd) | Experimental Method | Reference |
| This compound | MDA-9/Syntenin PDZ1 Domain | 21 µM | Not Specified | |
| This compound | MDA-9/Syntenin PDZ1 Domain | 23 µM | Not Specified | |
| IVMT-Rx-3* | MDA-9/Syntenin | 63 µM | Not Specified |
Note: IVMT-Rx-3 is a bivalent molecule derived from this compound.
Selectivity Profile
A critical feature of this compound is its remarkable selectivity. It was specifically designed to target the PDZ1 domain of MDA-9/Syntenin while avoiding interaction with the protein's second PDZ domain (PDZ2) and other PDZ domain-containing proteins with similar sequences. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.
| Ligand | Target | Binding Interaction | Reference |
| This compound | MDA-9/Syntenin PDZ1 Domain | Binds with high affinity | |
| This compound | MDA-9/Syntenin PDZ2 Domain | Does not bind significantly | |
| This compound | Harmonin (PDZ tandem protein) | No appreciable binding | |
| This compound | X11/mint (scaffold protein) | No appreciable binding |
Mechanism of Action and Signaling Pathways
MDA-9/Syntenin functions as a central scaffolding protein, utilizing its tandem PDZ domains to orchestrate complex signaling networks that drive cancer metastasis. The PDZ1 domain is known to interact with key signaling partners such as the Transforming Growth Factor-β receptor (TGF-βR), Epidermal Growth Factor Receptor (EGFR), and Insulin-like Growth Factor 1 Receptor (IGF-1R).
By binding to the PDZ1 domain, this compound acts as a competitive antagonist, preventing these crucial protein-protein interactions. This disruption leads to the downstream inactivation of several oncogenic signaling cascades. Notably, this compound has been shown to inhibit signaling pathways involving Focal Adhesion Kinase (FAK), the non-receptor tyrosine kinase Src, and the transcription factor NF-κB. The inhibition of these pathways culminates in the reduced expression of Matrix Metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are enzymes essential for cancer cell invasion and metastasis. Furthermore, this compound has been demonstrated to block the activation of STAT3, leading to a reduction in the secretion of the pro-inflammatory cytokine Interleukin-1β (IL-1β), thereby modulating the tumor microenvironment.
Experimental Protocols
Determining the binding affinity of small molecules like this compound to PDZ domains is commonly achieved through biophysical assays such as Fluorescence Polarization (FP) and Isothermal Titration Calorimetry (ITC). Below is a generalized protocol for a competitive FP assay.
Fluorescence Polarization (FP) Competitive Binding Assay Protocol
This assay measures the binding of a fluorescently labeled ligand (tracer) to a target protein. An unlabeled competitor (e.g., this compound) displaces the tracer, causing a decrease in fluorescence polarization.
1. Materials and Reagents:
-
Purified target protein (e.g., MDA-9/Syntenin PDZ1 domain)
-
Fluorescently labeled peptide ligand (tracer) known to bind the target PDZ domain
-
Unlabeled competitor compound (this compound)
-
Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20)
-
Black, low-volume 96- or 384-well microplates
-
Fluorescence plate reader with polarization filters
2. Experimental Procedure:
-
Tracer-Protein Binding:
-
Prepare a fixed concentration of the fluorescent tracer in the assay buffer.
-
Prepare a serial dilution of the target protein.
-
Add the tracer and protein dilutions to the microplate wells.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Measure fluorescence polarization to determine the protein concentration that yields 50-80% of the maximum binding signal (EC50). This concentration will be used for the competition assay.
-
-
Competitive Binding Assay:
-
Prepare a serial dilution of the competitor compound (this compound).
-
In the microplate wells, add the fixed concentrations of the fluorescent tracer and the target protein (determined in the previous step).
-
Add the serial dilutions of the competitor compound. Include controls for no competition (tracer + protein) and no binding (tracer only).
-
Incubate the plate to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization of each well.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that displaces 50% of the bound tracer).
-
The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, provided the Kd of the tracer is known.
-
References
- 1. This compound - NFCR [nfcr.org]
- 2. Suppression of Prostate Cancer Pathogenesis Using an MDA-9/Syntenin (SDCBP) PDZ1 Small-Molecule Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Inhibition of radiation-induced glioblastoma invasion by genetic and pharmacological targeting of MDA-9/Syntenin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of PDZ1i on Cancer Cell Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the small-molecule inhibitor PDZ1i and its effects on critical cancer cell signaling pathways. By targeting the PDZ1 domain of the pro-metastatic scaffold protein MDA-9/Syntenin (also known as SDCBP), this compound presents a novel therapeutic strategy focused on disrupting the lethal cascade of cancer metastasis. This document details the mechanism of action, summarizes key quantitative data, provides an overview of relevant experimental protocols, and visualizes the affected signaling networks.
Core Mechanism of Action: Targeting MDA-9/Syntenin
Melanoma Differentiation-Associated Gene 9 (MDA-9)/Syntenin is a 298-amino acid adaptor protein containing two PDZ (Postsynaptic density 95/Discs large/Zonula occludens-1) domains.[1] These domains are crucial for mediating protein-protein interactions, allowing MDA-9/Syntenin to act as a scaffold for assembling signaling complexes that drive cancer progression.[2][3] Its expression is elevated in a wide array of cancers, including melanoma, glioblastoma, breast, prostate, and liver cancer, where it correlates with advanced disease and poor patient outcomes.[4][5]
This compound is a first-in-class, selective small-molecule inhibitor that binds to the PDZ1 domain of MDA-9/Syntenin. This binding competitively blocks the interaction of MDA-9/Syntenin with its downstream signaling partners, effectively dismantling the molecular machinery that promotes cancer cell invasion, migration, angiogenesis, and immune evasion.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound as reported in preclinical studies.
Table 1: Binding Affinity and In Vitro Efficacy
| Parameter | Value | Cancer Type/Cell Line | Reference |
| Binding Affinity (Kd) to MDA-9 PDZ1 | 21 µM | N/A | |
| Invasion Inhibition (Concentration) | 50 µmol/L | Prostate Cancer (PCa) | |
| IL-1β mRNA Downregulation (Concentration) | 25 µM | Murine & Human Breast Cancer | |
| IL-1β Protein Downregulation (Concentration) | 25 µM | Murine & Human Breast Cancer |
Table 2: In Vivo Efficacy and Dosing
| Animal Model | Cancer Type | This compound Dosing Regimen | Key Outcomes | Reference |
| Nude Mice (Xenograft) | Glioblastoma (GBM) | 30 mg/kg, i.p., 3x/week for 2 weeks | Smaller, less invasive tumors; enhanced survival | |
| Nude Mice (Xenograft) | Prostate Cancer | 30 mg/kg, i.p., every other day | Reduced metastasis | |
| BALB/c Mice (Syngeneic) | Breast Cancer | Not specified | Reduced metastatic nodules | |
| C57BL/6 Mice (Syngeneic) | Melanoma | 30 mg/kg, i.p., 3x/week for 2 weeks | Inhibition of lung metastases |
Key Signaling Pathways Modulated by this compound
This compound-mediated inhibition of MDA-9/Syntenin disrupts multiple oncogenic signaling pathways.
STAT3 and IL-1β Signaling Axis
A crucial mechanism of this compound action involves the suppression of the STAT3 signaling pathway. MDA-9/Syntenin, through its interaction with partners like the Insulin-like Growth Factor 1 Receptor (IGF-1R), promotes the activation of STAT3. Activated STAT3 then drives the transcription of pro-inflammatory and pro-metastatic cytokines, most notably Interleukin-1β (IL-1β).
This compound blocks the initial MDA-9/Syntenin interaction, leading to STAT3 deactivation and a significant reduction in IL-1β expression at both the mRNA and protein levels. The downstream consequence is a modulation of the tumor microenvironment, characterized by a decrease in the recruitment of immunosuppressive Myeloid-Derived Suppressor Cells (MDSCs) and an enhanced activation of cytotoxic T lymphocytes, thereby promoting an anti-tumor immune response.
FAK, Src, and EGFR Signaling
This compound has been shown to counteract signaling from several key tyrosine kinases involved in cell adhesion, migration, and proliferation. By inhibiting MDA-9/Syntenin, this compound disrupts its ability to scaffold and enhance signaling through:
-
Focal Adhesion Kinase (FAK): A central regulator of integrin-mediated signaling, crucial for cell motility and invasion.
-
Src Kinase: A proto-oncogene that, when activated, promotes cell proliferation, survival, and metastasis.
-
Epidermal Growth Factor Receptor (EGFR): Including the constitutively active mutant EGFRvIII found in glioblastoma. This compound can inhibit MDA-9/Syntenin's binding to EGFR, thereby dampening its oncogenic signaling.
This multi-pronged inhibition of key kinase pathways contributes significantly to the anti-invasive properties of this compound, particularly in cancers like glioblastoma.
Angiogenesis and Matrix Remodeling
This compound treatment leads to a reduction in the secretion of pro-angiogenic factors and matrix-degrading enzymes. Conditioned media from prostate cancer cells treated with this compound showed decreased levels of factors such as Vascular Endothelial Growth Factor A (VEGF-A) and Insulin-like Growth Factor Binding Protein 2 (IGFBP-2). Furthermore, this compound can abrogate the radiation-induced increase in the secretion of Matrix Metalloproteinases MMP-2 and MMP-9, enzymes that are critical for degrading the extracellular matrix to facilitate invasion.
Experimental Protocols
This section provides an overview of methodologies commonly used to evaluate the efficacy of this compound.
In Vitro Invasion Assay (Boyden Chamber)
This assay measures the ability of cancer cells to migrate through a basement membrane matrix, mimicking a key step of metastasis.
-
Cell Preparation: Culture cancer cells to ~80% confluency. Serum-starve cells for 12-24 hours prior to the assay.
-
Chamber Preparation: Use 8.0 µm pore size transwell inserts coated with a thin layer of Matrigel. Rehydrate the Matrigel with serum-free media for 2 hours at 37°C.
-
Assay Setup:
-
Add media containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Resuspend serum-starved cells in serum-free media containing either DMSO (vehicle control) or this compound at the desired concentration (e.g., 50 µmol/L).
-
Add the cell suspension to the upper chamber of the transwell insert.
-
-
Incubation: Incubate for 12-48 hours (duration is cell-line dependent) at 37°C in a CO2 incubator.
-
Analysis:
-
Remove non-invading cells from the top surface of the insert with a cotton swab.
-
Fix the invaded cells on the bottom surface with methanol and stain with crystal violet.
-
Count the number of stained cells in several microscopic fields.
-
Quantify the results and express as a percentage of the vehicle control.
-
Western Blotting for Phospho-STAT3
This protocol is used to quantify the activation state of STAT3 following this compound treatment.
-
Cell Treatment: Plate cells and allow them to adhere. Treat with DMSO or this compound for the desired time (e.g., 6-24 hours). If studying growth factor-induced activation, serum-starve cells and then stimulate with a ligand (e.g., IL-6) for a short period (e.g., 30 minutes) before lysis.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the signal.
-
Stripping and Reprobing: Strip the membrane and reprobe with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) to ensure equal loading.
In Vivo Experimental Metastasis Model
This workflow describes a common approach to test the anti-metastatic efficacy of this compound in an animal model.
Conclusion and Future Directions
This compound represents a targeted therapeutic strategy that disrupts the central scaffolding function of MDA-9/Syntenin, a key node in cancer metastasis. By inhibiting multiple downstream signaling pathways involved in invasion (FAK, Src, EGFR), inflammation and immune suppression (STAT3, IL-1β), and angiogenesis (VEGF), this compound demonstrates profound anti-metastatic activity in a variety of preclinical cancer models. The data strongly support its continued development, particularly in combination with standard-of-care therapies like radiation, where it has shown potential to radiosensitize tumor cells. Future research should focus on clinical translation, the identification of predictive biomarkers for patient stratification, and the exploration of next-generation inhibitors targeting both PDZ domains of MDA-9/Syntenin for potentially enhanced efficacy.
References
- 1. A PDZ Protein MDA-9/Syntenin: As a Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MDA-9/Syntenin (SDCBP): Novel gene and therapeutic target for cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - NFCR [nfcr.org]
- 5. Biological Role and Aberrant Overexpression of Syntenin-1 in Cancer: Potential Role as a Biomarker and Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PDZ1i in Blocking Protein-Protein Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PDZ1i, a first-in-class small-molecule inhibitor targeting the PDZ1 domain of the scaffolding protein MDA-9/Syntenin (also known as SDCBP). By selectively blocking protein-protein interactions, this compound has emerged as a promising therapeutic agent for combating cancer metastasis. This document details the mechanism of action of this compound, presents quantitative data on its activity, outlines its impact on key signaling pathways, and provides detailed protocols for relevant experimental assays.
Introduction to MDA-9/Syntenin and the Rationale for this compound
PDZ domains are common structural motifs in proteins that mediate protein-protein interactions, playing a crucial role in the assembly of signaling complexes.[1] The melanoma differentiation-associated gene 9 (MDA-9)/Syntenin is a scaffolding protein characterized by the presence of two tandem PDZ domains, PDZ1 and PDZ2.[1] MDA-9/Syntenin is overexpressed in a variety of cancers, including melanoma, glioblastoma, and carcinomas of the breast, lung, and prostate, where its elevated expression is often correlated with increased metastasis and poor patient outcomes.[2][3]
As a scaffolding protein, MDA-9/Syntenin orchestrates the formation of multi-protein complexes by binding to a diverse array of signaling molecules, thereby regulating cellular processes critical for cancer progression, such as cell adhesion, migration, invasion, and angiogenesis.[4] The PDZ1 domain of MDA-9/Syntenin has been identified as a key mediator of its pro-metastatic functions, interacting with proteins such as insulin-like growth factor 1 receptor (IGF-1R) and epidermal growth factor receptor (EGFR). This has made the PDZ1 domain an attractive target for therapeutic intervention.
This compound is a small-molecule inhibitor developed through fragment-based drug discovery guided by NMR spectroscopy. It selectively binds to the PDZ1 domain of MDA-9/Syntenin, disrupting its ability to interact with its binding partners and thereby inhibiting downstream signaling pathways that drive metastasis.
Mechanism of Action of this compound
This compound functions as a competitive inhibitor of protein-protein interactions mediated by the PDZ1 domain of MDA-9/Syntenin. The molecule was designed to specifically fit into the peptide-binding groove of the PDZ1 domain, preventing the binding of the C-terminal motifs of MDA-9/Syntenin's natural interaction partners. This selective inhibition of the PDZ1 domain, without significant binding to the PDZ2 domain, allows for the targeted disruption of specific signaling cascades.
By occupying the PDZ1 domain, this compound effectively dismantles the signaling scaffolds assembled by MDA-9/Syntenin, leading to the attenuation of multiple pro-oncogenic pathways. This targeted disruption of protein-protein interactions forms the basis of this compound's anti-metastatic effects observed in preclinical studies.
Quantitative Data on this compound Activity
The following table summarizes the available quantitative data for this compound and a related dual inhibitor, IVMT-Rx-3. While specific IC50 values for the inhibition of cellular processes like invasion are not consistently reported in the literature, the provided binding affinities and effective concentrations from various studies offer valuable insights into the potency of these inhibitors.
| Compound | Target | Assay Type | Value | Cancer Type(s) | Reference(s) |
| This compound | MDA-9/Syntenin PDZ1 Domain | Binding Affinity (Kd) | 21 µM | - | |
| This compound | - | Cell-based Invasion/Migration Assays | 50 µmol/L (effective concentration) | Prostate Cancer, Neuroblastoma, Glioblastoma | |
| IVMT-Rx-3 | MDA-9/Syntenin PDZ1 & PDZ2 Domains | Binding Affinity (Kd) | 63 ± 11 µmol/L | Melanoma |
Impact on Cellular Signaling Pathways
This compound's therapeutic potential stems from its ability to modulate several critical signaling pathways that are hijacked by cancer cells to promote metastasis.
FAK/Src Signaling
Focal Adhesion Kinase (FAK) and Src are non-receptor tyrosine kinases that play a central role in integrin-mediated signaling, regulating cell adhesion, migration, and invasion. MDA-9/Syntenin facilitates the formation of a FAK/Src signaling complex. Inhibition of MDA-9/Syntenin with this compound has been shown to reduce the phosphorylation and activation of FAK and Src, thereby impairing the downstream signaling that leads to cytoskeletal rearrangements and increased cell motility.
IGF-1R/STAT3 Signaling
The interaction between MDA-9/Syntenin and IGF-1R is crucial for the activation of the Signal Transducer and Activator of Transcription 3 (STAT3). This compound disrupts this interaction, leading to a reduction in STAT3 phosphorylation and its subsequent translocation to the nucleus. This, in turn, downregulates the expression of STAT3 target genes, including those encoding for pro-angiogenic factors and matrix metalloproteinases (MMPs), which are essential for tumor growth and invasion.
EGFR Signaling
In glioblastoma, MDA-9/Syntenin interacts with EGFR, including the constitutively active mutant EGFRvIII, to promote tumor cell invasion. This compound has been shown to inhibit this interaction, leading to a reduction in EGFR-driven signaling and a decrease in the invasive potential of glioblastoma cells. Importantly, this compound can also sensitize glioblastoma cells to radiation therapy.
Immune Modulation via the STAT3/IL-1β Pathway
Recent studies have revealed a role for this compound in modulating the tumor microenvironment. By inhibiting STAT3 activation, this compound can reduce the tumor-derived secretion of interleukin-1β (IL-1β). This leads to a decrease in the infiltration of myeloid-derived suppressor cells (MDSCs) into the metastatic niche, thereby converting an immunosuppressive microenvironment into one that is more conducive to an anti-tumor immune response.
Visualizations of this compound's Role
The following diagrams, generated using the DOT language, illustrate the mechanism of action and the signaling pathways affected by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Co-Immunoprecipitation to Assess Disruption of Protein-Protein Interactions
This protocol describes how to determine if this compound can disrupt the interaction between MDA-9/Syntenin and a binding partner, such as IGF-1R.
Materials:
-
Cancer cells expressing endogenous MDA-9/Syntenin and IGF-1R
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer or a non-denaturing lysis buffer)
-
Protease and phosphatase inhibitor cocktails
-
Antibody against MDA-9/Syntenin for immunoprecipitation
-
Antibody against IGF-1R for Western blotting
-
Protein A/G magnetic beads or agarose resin
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat one set of cells with an effective concentration of this compound (e.g., 50 µmol/L) and another set with an equivalent volume of DMSO for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatants using a BCA assay.
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate equal amounts of protein from each treatment group with the anti-MDA-9/Syntenin antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an antibody against IGF-1R to detect the co-immunoprecipitated protein.
-
Analyze the input lysates by Western blotting to confirm equal protein loading and expression levels of MDA-9/Syntenin and IGF-1R.
-
Expected Results: A decrease in the amount of co-immunoprecipitated IGF-1R in the this compound-treated sample compared to the DMSO control would indicate that this compound disrupts the interaction between MDA-9/Syntenin and IGF-1R.
In Vitro Matrigel Invasion Assay
This assay measures the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis.
Materials:
-
Cancer cell line of interest
-
This compound
-
DMSO (vehicle control)
-
Matrigel basement membrane matrix
-
Transwell inserts (8 µm pore size)
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Fixing solution (e.g., methanol or paraformaldehyde)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Matrigel Coating: Thaw Matrigel on ice and dilute it with cold serum-free medium. Coat the top of the Transwell inserts with the diluted Matrigel solution and allow it to solidify at 37°C.
-
Cell Seeding: Harvest and resuspend the cancer cells in serum-free medium. Seed a defined number of cells (e.g., 2.5 x 10^4 to 5 x 10^4) into the upper chamber of the Matrigel-coated inserts.
-
Treatment: Add serum-free medium containing this compound at various concentrations (or DMSO as a control) to the upper chamber.
-
Chemoattraction: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for a period that allows for measurable invasion (typically 24-48 hours).
-
Removal of Non-invading Cells: Carefully remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the invaded cells on the lower surface of the membrane with a fixing solution, and then stain them with crystal violet.
-
Quantification: Allow the inserts to air dry, and then count the number of stained, invaded cells in several random fields under a microscope. The results can be expressed as the percentage of invasion relative to the control.
Expected Results: A dose-dependent decrease in the number of invaded cells in the this compound-treated groups compared to the control would demonstrate the anti-invasive activity of the compound.
Fragment-Based Drug Discovery by NMR Spectroscopy
The discovery of this compound was a result of a fragment-based drug discovery (FBDD) approach using nuclear magnetic resonance (NMR) spectroscopy. This method involves screening a library of low-molecular-weight compounds ("fragments") to identify those that bind to the target protein.
Key Steps in the FBDD-NMR Protocol for this compound Discovery:
-
Target Preparation: Expression and purification of a stable, isotopically labeled (e.g., 15N) MDA-9/Syntenin protein (or its PDZ1 domain) suitable for NMR studies.
-
Fragment Library Screening: A library of small chemical fragments is screened for binding to the labeled MDA-9/Syntenin protein. Protein-observed NMR techniques, such as 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, are used to detect binding events. Binding of a fragment causes chemical shift perturbations in the HSQC spectrum of the protein, indicating an interaction.
-
Hit Validation and Characterization: Fragments that show binding are validated through various biophysical techniques. The binding affinity (Kd) of the validated hits is determined, typically by NMR titration experiments.
-
Structure-Guided Elaboration: The three-dimensional structure of the protein-fragment complex is determined, often by X-ray crystallography or NMR. This structural information guides the medicinal chemists in optimizing the fragment hit into a more potent and selective lead compound, such as this compound, through chemical synthesis and structure-activity relationship (SAR) studies.
Therapeutic Potential and Conclusion
Preclinical studies have demonstrated the anti-metastatic efficacy of this compound in a variety of cancer models, including glioblastoma, prostate cancer, breast cancer, and neuroblastoma. By targeting a key node in multiple signaling pathways that drive metastasis, this compound represents a promising therapeutic strategy. Furthermore, the ability of this compound to sensitize cancer cells to radiation therapy and to modulate the tumor immune microenvironment highlights its potential for use in combination therapies.
References
PDZ1i: A Selective Small-Molecule Inhibitor of MDA-9/Syntenin for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Metastasis remains the primary cause of mortality in cancer patients, driving the urgent need for novel therapeutic strategies that target the molecular machinery of tumor cell dissemination. Melanoma Differentiation Associated gene-9 (MDA-9)/Syntenin, also known as Syndecan Binding Protein (SDCBP), has emerged as a critical scaffolding protein that positively regulates cancer progression and metastasis across a wide spectrum of malignancies.[1][2][3] Structurally, MDA-9/Syntenin contains two tandem PDZ (Postsynaptic density-95/Discs-large/Zonula occludens-1) domains which are crucial for its function, serving as a hub for protein-protein interactions that activate key oncogenic signaling pathways.[1][4] This guide focuses on PDZ1i, a first-in-class, selective small-molecule inhibitor of the PDZ1 domain of MDA-9/Syntenin, detailing its mechanism of action, therapeutic efficacy, and the experimental methodologies underpinning its development and characterization.
Introduction: MDA-9/Syntenin as a Therapeutic Target
MDA-9/Syntenin is a highly conserved 33-kDa intracellular scaffolding protein consisting of an N-terminal domain, two tandem PDZ domains (PDZ1 and PDZ2), and a short C-terminal domain. Its expression is significantly elevated in advanced-stage cancers, including melanoma, glioblastoma, breast, prostate, and liver cancer, where it correlates with poor patient prognosis. The PDZ domains of MDA-9/Syntenin are essential for its pro-metastatic functions, as they mediate interactions with a host of signaling partners. These interactions trigger downstream cascades that promote key steps in the metastatic process, such as tumor cell invasion, migration, angiogenesis, and immune evasion.
By assembling multi-protein signaling complexes, MDA-9/Syntenin activates several critical pathways:
-
Src/FAK Signaling: Interaction with c-Src kinase and Focal Adhesion Kinase (FAK) promotes cell motility and invasion.
-
NF-κB Pathway: Activation of NF-κB leads to the upregulation of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which degrade the extracellular matrix, facilitating invasion.
-
STAT3 Signaling: Physical interaction with receptors like IGF-1R leads to the activation of STAT3, a key transcription factor in cancer progression.
-
Immune Modulation: MDA-9/Syntenin can promote an immunosuppressive tumor microenvironment, for instance by upregulating PD-L1 via STAT3 activation.
The central role of the PDZ domains in these processes makes them an attractive target for therapeutic intervention.
This compound: Development and Selectivity
This compound is a small-molecule inhibitor developed through fragment-based drug discovery (FBDD) guided by Nuclear Magnetic Resonance (NMR) spectroscopy. This approach allowed for the identification of chemical fragments that bind to the PDZ1 domain of MDA-9/Syntenin. These fragments were then optimized and linked to create a more potent and selective molecule, initially termed 113B7 and now known as this compound.
A key characteristic of this compound is its selectivity. It was designed to bind specifically to the PDZ1 domain and the interface between the PDZ1 and PDZ2 domains, without significant binding to the PDZ2 domain itself or to PDZ domains in other structurally similar proteins. This selectivity is crucial for minimizing off-target effects and associated toxicities. While targeting either PDZ domain can disrupt signaling, the integrity of both is required for full biological function, making the selective inhibition of one domain an effective strategy.
Mechanism of Action of this compound
This compound exerts its anti-metastatic effects by competitively binding to the PDZ1 domain of MDA-9/Syntenin, thereby blocking its ability to interact with key binding partners. This disruption of protein-protein interactions leads to the deactivation of multiple downstream signaling cascades.
Key molecular consequences of this compound inhibition include:
-
Inhibition of Src/FAK Signaling: this compound treatment has been shown to downregulate the activation of c-Src and FAK.
-
Reduced NF-κB Activation: By blocking MDA-9/Syntenin's interaction with upstream partners like Src, this compound reduces the activation of the NF-κB pathway.
-
Suppression of MMP Expression: A direct consequence of reduced NF-κB activity is the decreased expression and secretion of MMP-2 and MMP-9.
-
Blockade of IGF-1R/STAT3 Signaling: In prostate cancer, this compound has been shown to specifically interrupt the interaction between MDA-9/Syntenin and the Insulin-like Growth Factor 1 Receptor (IGF-1R), leading to the deactivation of STAT3.
-
Reversal of Immune Suppression: In breast cancer models, this compound was found to inhibit the secretion of interleukin-1β (IL-1β) by deactivating STAT3. This reduces the infiltration of immunosuppressive myeloid-derived suppressor cells (MDSCs) into the metastatic niche, converting it into a more immunostimulatory environment.
The collective outcome of this signaling blockade is a profound suppression of cancer cell invasion, migration, and metastasis without causing significant cytotoxicity to normal or most cancer cells.
Quantitative Data Summary
The efficacy of this compound and related compounds has been quantified across various studies. The following table summarizes key data points.
| Compound | Target | Binding Affinity (K | Effect/Assay | Cancer Model | Reference |
| This compound | MDA-9 PDZ1 | 21 µM | Binds to PDZ1, no significant binding to PDZ2 | Breast Cancer | |
| This compound | MDA-9 PDZ1 | - | Inhibition of invasion and migration | Prostate Cancer | |
| This compound | MDA-9 PDZ1 | - | Radiosensitization, reduced invasion post-radiation | Glioblastoma | |
| IVMT-Rx-3 | MDA-9 PDZ1/2 | 63 ± 11 µM | Binds recombinant MDA-9 complex | Melanoma | |
| This compound | MDA-9 PDZ1 | - | Half-life (t1/2) = 9 hours | In vivo (general) |
Note: Comprehensive IC50 values are not consistently reported across the cited literature; efficacy is often demonstrated through functional assays.
Experimental Protocols
The characterization of this compound relies on a combination of biophysical, biochemical, and cell-based assays, followed by validation in preclinical animal models.
NMR-Guided Fragment-Based Drug Design (FBDD)
-
Objective: To identify and optimize small molecules that bind to the target protein domain.
-
Methodology:
-
Protein Preparation: The tandem PDZ1/2 domain of MDA-9/Syntenin is expressed with a ¹⁵N isotopic label.
-
NMR Screening: A library of small chemical fragments (e.g., ~5000 compounds) is screened for binding to the ¹⁵N-labeled PDZ domains using [¹⁵N, ¹H] heteronuclear single-quantum coherence (HSQC) spectroscopy.
-
Hit Identification: Binding events are detected as chemical shift perturbations in the HSQC spectra of the protein upon addition of a fragment.
-
Structure-Activity Relationship (SAR): Identified "hit" fragments are optimized and chemically linked based on molecular docking and SAR studies to create a higher affinity lead compound, this compound.
-
Binding Affinity Measurement (Microscale Thermophoresis - MST)
-
Objective: To quantify the binding affinity (K
) between an inhibitor and its target protein. -
Methodology:
-
Protein Labeling: Recombinant MDA-9/Syntenin protein is fluorescently labeled.
-
Titration: A fixed concentration of the labeled protein is incubated with a serial dilution of the inhibitor (e.g., IVMT-Rx-3).
-
Thermophoresis: The movement of the protein-ligand complexes through a microscopic temperature gradient is measured. This movement changes upon binding.
-
Data Analysis: The change in thermophoretic signal is plotted against the ligand concentration, and the data is fitted to a binding model to determine the dissociation constant (K
).
-
Co-Immunoprecipitation (Co-IP)
-
Objective: To validate the disruption of protein-protein interactions in a cellular context.
-
Methodology:
-
Cell Treatment: Cancer cells (e.g., prostate cancer cells) are treated with this compound or a vehicle control.
-
Cell Lysis: Cells are lysed to release protein complexes.
-
Immunoprecipitation: An antibody specific to one protein of the putative complex (e.g., MDA-9/Syntenin) is added to the lysate to pull it down, along with any interacting partners.
-
Western Blotting: The immunoprecipitated samples are analyzed by Western blot using an antibody against the suspected interacting partner (e.g., IGF-1R) to determine if the interaction was present or disrupted by this compound treatment.
-
In Vitro Invasion Assay (Boyden Chamber)
-
Objective: To assess the effect of this compound on the invasive capacity of cancer cells.
-
Methodology:
-
Chamber Setup: A two-chamber transwell system is used, with the upper and lower chambers separated by a porous membrane coated with a basement membrane matrix (e.g., Matrigel).
-
Cell Seeding: Cancer cells, pre-treated with various concentrations of this compound or a control, are seeded into the upper chamber in serum-free media. The lower chamber contains media with a chemoattractant (e.g., fetal bovine serum).
-
Incubation: The chambers are incubated (e.g., for 24-48 hours) to allow invasive cells to degrade the matrix and migrate through the membrane.
-
Quantification: Non-invading cells are removed from the top of the membrane. The cells that have invaded to the bottom of the membrane are fixed, stained, and counted under a microscope. A reduction in the number of stained cells in this compound-treated groups indicates inhibition of invasion.
-
In Vivo Metastasis Models
-
Objective: To evaluate the therapeutic efficacy of this compound in a living organism.
-
Methodology:
-
Model System: Immunocompromised mice (e.g., nude mice) are often used for human cancer cell xenografts, while syngeneic models (e.g., B16F10 melanoma cells in C57BL/6 mice) are used to study interactions with an intact immune system.
-
Tumor Implantation: Cancer cells are implanted into the mice, for example, via intravenous (tail vein) injection to model lung metastasis or orthotopically into the relevant organ (e.g., prostate).
-
Treatment: Animals are treated systemically with this compound or a vehicle control according to a predetermined dosing schedule.
-
Endpoint Analysis: After a set period, animals are euthanized, and metastatic burden is quantified by counting tumor nodules in target organs (e.g., lungs) or using imaging techniques. Survival rates can also be monitored.
-
Therapeutic Efficacy Across Cancer Types
This compound has demonstrated broad-spectrum anti-metastatic activity in preclinical models of numerous cancers.
-
Melanoma: MDA-9/Syntenin was first identified in melanoma, where it is a key driver of metastasis. This compound and its derivatives effectively inhibit melanoma cell invasion and metastasis.
-
Glioblastoma (GBM): In this highly invasive brain tumor, this compound was shown to inhibit invasion gains that occur following radiation therapy. Combining this compound with radiation sensitized GBM cells to treatment and improved survival in animal models.
-
Breast Cancer: this compound suppresses breast cancer metastasis by inhibiting both tumor cell-autonomous invasion and by remodeling the tumor microenvironment to be less immunosuppressive.
-
Prostate Cancer: this compound blocks prostate cancer progression and bone metastasis by disrupting the MDA-9/IGF-1R/STAT3 signaling axis.
-
Other Cancers: Promising activity has also been observed in models of neuroblastoma, liver, lung, and pancreatic cancers.
Future Directions: Combination Therapies and Dual Inhibitors
The mechanism of action of this compound makes it an excellent candidate for combination therapies. Its ability to modulate the immune microenvironment suggests a strong rationale for combining it with immune checkpoint inhibitors. Indeed, studies have shown that combining a dual MDA-9 inhibitor with an anti-PD-L1 checkpoint inhibitor enhances anti-metastatic properties in melanoma.
Building on the success of this compound, second-generation inhibitors have been developed. One such molecule, IVMT-Rx-3 , was created by linking this compound to a peptide that targets the PDZ2 domain. This dual-domain inhibitor was designed to maximize the disruption of MDA-9/Syntenin signaling and has shown enhanced anti-invasive efficacy compared to this compound alone.
Conclusion
This compound represents a successful application of rational, structure-guided drug design to target a critical node in cancer metastasis. As a selective inhibitor of the MDA-9/Syntenin PDZ1 domain, it effectively abrogates key oncogenic signaling pathways, leading to a potent anti-metastatic phenotype across a range of cancers without inducing significant toxicity. Its unique mechanism, including the modulation of the tumor immune microenvironment, makes it a promising therapeutic agent, both as a monotherapy and in combination with existing treatments like radiation and immunotherapy. The continued development of next-generation dual-domain inhibitors based on the this compound scaffold holds significant promise for providing new, effective strategies to combat the deadliest aspect of cancer: metastatic disease.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. [PDF] Inhibitors against Two PDZ Domains of MDA-9 Suppressed Migration of Breast Cancer Cells | Semantic Scholar [semanticscholar.org]
- 3. pnas.org [pnas.org]
- 4. MDA-9/Syntenin (SDCBP): Novel gene and therapeutic target for cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
chemical properties and structure of PDZ1i
An In-depth Technical Guide to PDZ1i: Chemical Properties, Structure, and Mechanism of Action
Introduction
This compound, also known as 113B7, is a proprietary small-molecule inhibitor that selectively targets the PDZ1 domain of Melanoma Differentiation-Associated Gene 9 (MDA-9)/Syntenin.[1][2] MDA-9/Syntenin is a scaffolding protein that plays a pivotal role in cancer progression and metastasis by facilitating key protein-protein interactions.[2][3] this compound was developed through fragment-based drug design and NMR screening to disrupt these interactions, thereby inhibiting critical signaling pathways involved in cell invasion, migration, and angiogenesis.[1] This inhibitor has demonstrated significant anti-metastatic activity in various cancer models, including melanoma, glioblastoma, and carcinomas of the breast, liver, lung, pancreas, and prostate, making it a promising candidate for cancer therapy.
Chemical Properties and Structure
This compound is a bidentate molecule synthesized by combining molecular docking with structure-activity relationship studies. Its structure is characterized by three main components: a triazolo-pyrimidyl group, a 2,5-dimethyl 1,4-diamino aryl group, and a 2-aryl-1,3,4-oxdiazole group. This specific arrangement allows it to selectively bind to the PDZ1 domain of MDA-9/Syntenin. While this compound has shown significant biological activity, it is noted to have poor aqueous solubility.
Quantitative Data for this compound and Related Compounds
| Compound | Target Domain(s) | Binding Affinity (Kd) / Dissociation Constant | IC50 | Notes |
| This compound | PDZ1 | 21 µM | Not specified | Selectively binds to the PDZ1 domain with no significant binding to PDZ2. |
| IVMT-Rx-3 (this compound/2i) | PDZ1 and PDZ2 | 63 ± 11 µmol/L | Not specified | A derivative of this compound linked to a PDZ2-binding peptide (TNYYFV) via a PEG linker to engage both PDZ domains. |
| PI1A | PDZ1 | 0.17 mM | Not specified | Identified through NMR chemical shift perturbation screening. |
| PI2A | PDZ2 | 0.51 mM | Not specified | Identified through NMR chemical shift perturbation screening. |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects by binding to the PDZ1 domain of MDA-9/Syntenin, thereby disrupting its function as a scaffolding protein for various signaling complexes. This inhibition affects multiple downstream pathways crucial for tumor progression and metastasis.
Upon engagement with the extracellular matrix component fibronectin, MDA-9/Syntenin forms a stable complex with Focal Adhesion Kinase (FAK) and the non-receptor kinase Src at the plasma membrane. This interaction leads to sustained Src activation, a key event in promoting tumorigenesis and metastasis. The activated Src then triggers downstream signaling cascades, including the NF-κB and STAT3 pathways.
The inhibition of the MDA-9/Syntenin complex by this compound leads to the following key downstream effects:
-
Inhibition of Src/FAK Signaling : this compound disrupts the formation of the MDA-9/Syntenin-Src-FAK complex, leading to reduced Src activation.
-
Suppression of the NF-κB Pathway : The inactivation of Src signaling leads to the downregulation of the NF-κB pathway, which in turn reduces the expression of invasion-related genes such as Matrix Metalloproteinase-2 (MMP-2) and MMP-9.
-
Inhibition of the STAT3/IL-1β Pathway : this compound blocks STAT3 activation, which is a common mechanism in multiple cancers. This deactivation leads to a reduction in the secretion of interleukin-1β (IL-1β), a cytokine that promotes the accumulation of immunosuppressive myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment. By inhibiting this pathway, this compound helps to enhance the anti-tumor immune response.
Figure 1. this compound mechanism of action in inhibiting cancer metastasis.
Experimental Protocols
The characterization and validation of this compound involve a range of biophysical, biochemical, and cell-based assays.
Fragment-Based Screening and Hit Identification
-
Methodology : Nuclear Magnetic Resonance (NMR)-based screening of a chemical fragment library is used to identify initial hit compounds that bind to the target protein.
-
Protocol :
-
A library of low-molecular-weight chemical fragments (typically around 5000 compounds) is screened against a ¹⁵N-labeled PDZ1/2 tandem domain of MDA-9/Syntenin.
-
¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR spectra are acquired for the protein alone and in the presence of each fragment.
-
Binding events are detected by observing chemical shift perturbations (CSPs) in the protein's NMR spectrum upon addition of a fragment.
-
Hits are validated, and their binding affinity is estimated from the magnitude of the CSPs.
-
Binding Affinity and Dissociation Constant Determination
-
Methodology : Fluorescence Polarization (FP) and Microscale Thermophoresis (MST) are employed to quantify the binding affinity of this compound and its analogs to MDA-9/Syntenin.
-
Fluorescence Polarization (FP) Protocol :
-
A fluorescently labeled peptide known to bind to the PDZ domain (e.g., FITC-labeled TNEFYF) is used as a probe.
-
The probe is incubated with varying concentrations of the MDA-9/Syntenin PDZ domain protein until saturation is reached, and the baseline polarization is measured.
-
A competition assay is performed by adding increasing concentrations of the inhibitor (e.g., this compound) to the pre-formed protein-probe complex.
-
The displacement of the fluorescent probe by the inhibitor results in a decrease in fluorescence polarization.
-
The binding affinity (Kd) or IC₅₀ is calculated by fitting the resulting dose-response curve.
-
-
Microscale Thermophoresis (MST) Protocol :
-
The recombinant MDA-9/Syntenin protein is fluorescently labeled.
-
A series of dilutions of the unlabeled ligand (this compound) is prepared.
-
The labeled protein is mixed with each ligand dilution and loaded into capillaries.
-
An infrared laser is used to create a microscopic temperature gradient, and the movement of the fluorescent molecules is monitored.
-
Changes in thermophoresis upon ligand binding are used to determine the dissociation constant (Kd).
-
In Vitro Functional Assays
-
Methodology : Cell-based assays are used to evaluate the effect of this compound on cancer cell functions like invasion and migration.
-
Boyden Chamber Invasion Assay Protocol :
-
Transwell inserts with a porous membrane coated with a layer of Matrigel are used.
-
Cancer cells (e.g., 25,000 cells) are seeded in the upper chamber in serum-free media containing the test compound (this compound) or a vehicle control.
-
The lower chamber is filled with complete media containing chemoattractants.
-
After a suitable incubation period (e.g., 24 hours), non-invading cells on the upper surface of the membrane are removed.
-
Cells that have invaded through the Matrigel and migrated to the lower surface of the membrane are fixed, stained, and counted under a microscope.
-
Analysis of Downstream Signaling
-
Methodology : Western Blotting and Real-Time PCR are used to confirm the impact of this compound on its target signaling pathways.
-
Western Blotting Protocol :
-
Cells are treated with this compound or a control for a specified time.
-
Cells are lysed, and total protein is quantified.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific for target proteins (e.g., p-Src, p-P38, MMP-2) and a loading control (e.g., GAPDH).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate, and band intensities are quantified to determine changes in protein expression or phosphorylation.
-
-
Real-Time PCR (RT-qPCR) Protocol :
-
RNA is isolated from this compound-treated and control cells.
-
cDNA is synthesized from the RNA template.
-
qPCR is performed using primers specific for target genes (e.g., MMP-2, MMP-9, IL-1β) and a reference gene (e.g., GAPDH).
-
The relative expression of the target genes is calculated to determine the effect of this compound at the transcriptional level.
-
Figure 2. General experimental workflow for this compound development.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Early Preclinical Studies of PDZ1i
Introduction
Melanoma Differentiation-Associated Gene 9 (MDA-9), also known as Syntenin or Syndecan-Binding Protein (SDCBC), is a scaffolding protein that plays a pivotal role in cancer progression and metastasis.[1][2] Its expression is elevated in various advanced cancers, including melanoma, glioblastoma, breast, and prostate cancer, where it correlates with poor patient survival.[1][3] MDA-9/Syntenin contains two Postsynaptic density-95/Discs-large/Zonula occludens-1 (PDZ) domains, which are crucial for mediating protein-protein interactions and assembling signaling complexes that drive tumorigenesis.[4]
This compound (also known as 113B7) is a first-in-class, small-molecule inhibitor designed to specifically target the PDZ1 domain of MDA-9/Syntenin. Developed through fragment-based drug discovery guided by NMR, this compound represents a novel therapeutic strategy aimed at disrupting the oncogenic signaling cascades orchestrated by MDA-9/Syntenin, thereby inhibiting cancer invasion and metastasis. This whitepaper provides a comprehensive technical overview of the early preclinical studies of this compound, detailing its mechanism of action, effects on key signaling pathways, and efficacy in various cancer models.
Core Mechanism of Action
This compound functions as a competitive inhibitor, selectively binding to the PDZ1 domain of MDA-9/Syntenin. This binding event physically obstructs the interaction between MDA-9/Syntenin and its various binding partners, which are critical for the assembly of pro-metastatic signaling complexes. By disrupting these protein-protein interactions, this compound effectively dismantles the signaling scaffold, leading to the attenuation of downstream pathways that control cell invasion, migration, and immune suppression. Studies have shown that this compound binds to the PDZ1 domain with a micromolar affinity and does not significantly interact with the second PDZ domain (PDZ2), highlighting its targeted activity.
Key Signaling Pathways Modulated by this compound
Early preclinical research has identified several critical oncogenic pathways that are downregulated by this compound treatment.
1. FAK/Src/NF-κB Pathway
In several cancers, including melanoma and glioblastoma, MDA-9/Syntenin facilitates the formation of a signaling complex involving Focal Adhesion Kinase (FAK) and Src kinase. This complex activates the NF-κB pathway, leading to the upregulation of matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9, which degrade the extracellular matrix and promote invasion. This compound disrupts the MDA-9/Syntenin scaffold, thereby inhibiting Src and FAK signaling and subsequent NF-κB activation, resulting in reduced MMP expression and decreased cancer cell invasion.
2. STAT3/IL-1β Immune Suppression Pathway
In the context of breast cancer, this compound has been shown to modulate the tumor microenvironment. It inhibits the STAT3 signaling pathway, which in turn transcriptionally downregulates the inflammatory cytokine Interleukin-1β (IL-1β). The reduction in tumor-derived IL-1β leads to a decrease in the accumulation of myeloid-derived suppressor cells (MDSCs) in metastatic niches. This alleviates immune suppression and enhances the activation and cytotoxic activity of T lymphocytes against cancer cells.
3. Receptor Tyrosine Kinase (RTK) Signaling
This compound also impacts signaling from key receptor tyrosine kinases. In glioblastoma, it has been shown to inhibit signaling from mutant Epidermal Growth Factor Receptor (EGFRvIII). In prostate cancer models, this compound blocks the physical interaction between MDA-9/Syntenin and Insulin-like Growth Factor 1 Receptor (IGF-1R), a known driver of prostate cancer invasion.
Quantitative Data Summary
The following tables summarize the key quantitative findings from early preclinical studies of this compound.
Table 1: Binding Affinity and In Vitro Activity
| Parameter | Value | Target/Cell Line | Reference |
|---|---|---|---|
| Binding Affinity (Kd) | 21 µM | MDA-9 PDZ1 Domain |
| In Vitro Pre-treatment | 50 µmol/L | ARCaP-M-Luc Prostate Cancer Cells | |
Table 2: In Vivo Efficacy and Dosing
| Cancer Model | Dosing Regimen | Route | Key Outcomes | Reference |
|---|---|---|---|---|
| Breast Cancer (4T1) | 30 mg/kg, 3x/week for 2 weeks | Intraperitoneal | Inhibition of lung metastasis | |
| Glioblastoma | Not specified | Not specified | Reduced tumor size, decreased invasion, enhanced survival |
| Prostate Cancer (RM1) | 3 doses in the first week | Not specified | Inhibition of metastasis | |
Table 3: Pharmacokinetic Properties
| Parameter | Value | Model | Reference |
|---|---|---|---|
| Half-life (t1/2) | ≥ 9 hours | In vivo (injected) |
| General Properties | Acceptable ADME | In vivo | |
Experimental Protocols
Detailed methodologies were crucial for evaluating the preclinical efficacy and mechanism of this compound.
In Vivo Metastasis Models
A common experimental workflow was used to assess the anti-metastatic potential of this compound in immunocompetent mouse models.
-
Cell Line Preparation : Luciferase-expressing cancer cells (e.g., 4T1-Luc for breast cancer, ARCaP-M-Luc for prostate cancer) were cultured.
-
Animal Inoculation : A cohort of mice (e.g., BALB/c or C57BL/6) were inoculated with the cancer cells, typically via intravenous (tail vein) or intracardiac injection to establish experimental lung metastases.
-
Treatment Regimen : Twelve to 24 hours post-inoculation, animals were randomized into control (DMSO vehicle) and treatment groups. The treatment group received this compound intraperitoneally according to a specified dosing schedule (e.g., 30 mg/kg on alternate days).
-
Monitoring : Tumor progression and metastatic burden, primarily in the lungs, were monitored non-invasively using bioluminescence imaging (BLI) at regular intervals.
Molecular and Cellular Assays
-
Real-Time PCR : This technique was employed to quantify the mRNA expression levels of key genes modulated by this compound, such as IL-1β in breast cancer cells and VEGF-A in prostate cancer cells.
-
ELISA (Enzyme-Linked Immunosorbent Assay) : Used to measure the secreted protein levels of cytokines like IL-1β in cell culture supernatants, confirming transcriptional changes at the protein level.
-
Western Blotting : This method was used to analyze the phosphorylation status and total protein levels of key signaling molecules, including Src, FAK, and IKKα/β, to confirm the inhibition of specific pathways.
-
Invasion and Angiogenesis Assays : The anti-invasive effects of this compound were confirmed using standard in vitro invasion assays. Its impact on angiogenesis was evaluated using in vitro tube formation assays and in vivo chick chorioallantoic membrane (CAM) assays.
Preclinical Efficacy and Safety Profile
This compound has demonstrated significant anti-metastatic properties across multiple preclinical cancer models without inducing overt toxicity.
-
In Breast Cancer : this compound robustly constrains lung metastasis in syngeneic mouse models by inhibiting tumor-derived IL-1β and reducing the infiltration of immune suppressor cells.
-
In Glioblastoma : Both genetic silencing of MDA-9/Syntenin and pharmacological inhibition with this compound reduced the invasive gains of glioblastoma cells following radiation. This compound also radiosensitized the cancer cells and improved survival in animal models, suggesting a promising combination therapy approach.
-
In Prostate Cancer : The inhibitor blocked tumor cell invasion and migration in vitro and significantly suppressed metastasis in vivo.
-
Safety and Pharmacokinetics : this compound is reported to be well-tolerated in murine models, with no significant cytotoxic or cytostatic effects on normal cells. It possesses favorable pharmacological properties, including a half-life of approximately 9 hours, supporting its potential for further development.
Conclusion
The early preclinical data for this compound strongly support the therapeutic potential of targeting the PDZ1 domain of MDA-9/Syntenin. By disrupting a central scaffolding protein, this compound effectively inhibits multiple, non-redundant signaling pathways that are fundamental to cancer metastasis. Its demonstrated efficacy in suppressing invasion, modulating the immune microenvironment, and inhibiting metastasis in various cancer models, combined with a favorable safety profile, establishes this compound as a promising candidate for further clinical investigation. These studies validate MDA-9/Syntenin as a viable molecular target and provide a solid foundation for the development of novel anti-metastatic therapies.
References
- 1. Pharmacological inhibition of MDA-9/Syntenin blocks breast cancer metastasis through suppression of IL-1β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MDA-9/Syntenin (SDCBP): Novel gene and therapeutic target for cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of radiation-induced glioblastoma invasion by genetic and pharmacological targeting of MDA-9/Syntenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Syntenin: PDZ Protein Regulating Signaling Pathways and Cellular Functions [mdpi.com]
Unveiling the Molecular Target of PDZ1i: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the identification and validation of the molecular target for the small-molecule inhibitor, PDZ1i. The document provides a comprehensive overview of the experimental methodologies, quantitative data, and the intricate signaling pathways involved, offering a valuable resource for researchers in oncology and drug discovery.
Executive Summary
This compound is a novel, first-in-class small-molecule inhibitor developed through fragment-based drug discovery (FBDD) guided by Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Its primary molecular target has been unequivocally identified as the PDZ1 domain of Melanoma Differentiation-Associated gene 9 (MDA-9)/Syntenin (also known as Syndecan Binding Protein, SDCBP) .[1][2][3] this compound exhibits selectivity for the PDZ1 domain over the second PDZ domain (PDZ2) of MDA-9/Syntenin.[4] By binding to this specific domain, this compound effectively disrupts the protein-protein interactions scaffolded by MDA-9/Syntenin, leading to the inhibition of key downstream signaling pathways implicated in cancer metastasis. This targeted inhibition has demonstrated profound anti-invasive and anti-metastatic activity across various cancer models, including melanoma, glioblastoma, and breast, prostate, and liver cancers, without inducing significant cytotoxicity.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the binding of this compound to its molecular target.
| Parameter | Value | Method | Target | Reference |
| Binding Affinity (Kd) | 21 μM | NMR Spectroscopy | MDA-9/Syntenin PDZ1 domain | |
| Binding Affinity (Kd) of a bivalent inhibitor (IVMT-Rx-3) containing this compound | 23 μmol/L | Not Specified | Both PDZ domains of MDA-9/Syntenin | |
| Half-life (t1/2) | 9 hours | in vivo | Not Applicable |
Experimental Protocols
The identification and validation of MDA-9/Syntenin as the molecular target of this compound involved a series of meticulous experimental procedures. The core methodologies are detailed below.
Target Identification via NMR-Guided Fragment-Based Drug Discovery (FBDD)
The initial identification of this compound was achieved through a fragment-based drug discovery approach, a powerful method for identifying small, low-affinity fragments that can be optimized into potent drug leads. NMR spectroscopy served as the primary screening and validation tool.
Workflow for NMR-Guided FBDD:
Figure 1: Workflow for NMR-Guided Fragment-Based Drug Discovery of this compound.
Detailed Protocol:
-
Protein Expression and Purification: The PDZ1 domain and the tandem PDZ1/2 domains of human MDA-9/Syntenin were expressed in E. coli in a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source to produce ¹⁵N-labeled protein. The protein was then purified to homogeneity using standard chromatographic techniques.
-
NMR Spectroscopy:
-
Screening: A library of small molecule fragments was screened against the ¹⁵N-labeled MDA-9/Syntenin domains. Two-dimensional ¹H-¹⁵N heteronuclear single quantum coherence (HSQC) NMR spectra were recorded for the protein alone and in the presence of individual fragments or fragment cocktails.
-
Hit Identification: Binding of a fragment to the protein was detected by observing chemical shift perturbations (CSPs) in the ¹H-¹⁵N HSQC spectrum of the protein. The specific amino acid residues in the binding pocket that are affected by the fragment can be identified by assigning the observed CSPs.
-
-
Binding Affinity Determination: The dissociation constant (Kd) for the interaction between a hit fragment and the MDA-9/Syntenin PDZ1 domain was determined by NMR titration experiments. This involves monitoring the chemical shift changes of specific protein resonances as a function of increasing ligand concentration.
-
Structure-Activity Relationship (SAR) and Lead Optimization: The initial fragment "hits" were chemically modified to improve their binding affinity and drug-like properties. This iterative process, guided by molecular docking studies and SAR, led to the synthesis of the optimized inhibitor, this compound (also referred to as 113B7).
Target Validation via Co-Immunoprecipitation and Western Blotting
To confirm that this compound disrupts the interaction of MDA-9/Syntenin with its binding partners within a cellular context, co-immunoprecipitation (Co-IP) followed by Western blotting was performed. A key interaction investigated is between MDA-9/Syntenin and the Insulin-like Growth Factor 1 Receptor (IGF-1R).
Workflow for Co-Immunoprecipitation:
References
- 1. Pharmacological inhibition of MDA-9/Syntenin blocks breast cancer metastasis through suppression of IL-1β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Src kinase activation is mandatory for MDA-9/syntenin-mediated activation of Nuclear Factor-κB | Semantic Scholar [semanticscholar.org]
- 4. A PDZ Protein MDA-9/Syntenin: As a Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to PDZ Domains and the Inhibitor PDZ1i
An In-depth Technical Guide to the Interaction of PDZ1i with the PDZ1 Domain
This technical guide provides a comprehensive overview of the small molecule inhibitor this compound and its interaction with the PDZ1 domain of the scaffolding protein Melanoma Differentiation-Associated Gene-9 (MDA-9)/Syntenin. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting PDZ domain-mediated protein-protein interactions.
Post-synaptic density-95, disks-large, and zonula occludens-1 (PDZ) domains are highly conserved protein-protein interaction modules crucial for the assembly of signaling complexes.[1][2][3] These domains, typically 80-90 amino acids in length, recognize and bind to specific short peptide motifs, most commonly found at the C-terminus of target proteins.[1][2] By acting as molecular scaffolds, PDZ-containing proteins play a pivotal role in cellular processes such as signal transduction, cell polarity, and protein trafficking.
MDA-9/Syntenin is a scaffolding protein that contains two tandem PDZ domains, PDZ1 and PDZ2. It is implicated in various tumorigenic pathways, making it a therapeutic target. The small molecule inhibitor, This compound (also known as 113B7), was developed through fragment-based drug design and NMR screening to selectively target the PDZ1 domain of MDA-9/Syntenin. This compound has been shown to effectively inhibit cancer cell invasion and metastasis in various models, including glioblastoma, prostate cancer, and breast cancer.
Quantitative Data on this compound and Related Inhibitors
The binding affinity and inhibitory concentration of this compound and other relevant molecules targeting the PDZ domains of MDA-9/Syntenin have been characterized using various biophysical techniques. A summary of these quantitative data is presented below.
| Compound | Target Domain(s) | Technique | Binding Affinity (Kd) / IC50 | Reference |
| This compound | MDA-9/Syntenin PDZ1 | Not Specified | 21 µM | |
| This compound | MDA-9/Syntenin PDZ1 | Not Specified | Kd = 23 µM | |
| IVMT-Rx-3 (this compound/2i) | MDA-9/Syntenin PDZ1 & PDZ2 | Microscale Thermophoresis (MST) | Kd = 63 ± 11 µM | |
| FITC-labeled TNEFYF peptide | MDA-9/Syntenin PDZ1 | Fluorescence Depolarization | 0.094 mM | |
| FITC-labeled TNEFYF peptide | MDA-9/Syntenin PDZ2 | Fluorescence Depolarization | 0.29 mM | |
| PI1A | MDA-9/Syntenin PDZ1 | Competitive FP | 0.17 mM | |
| PI2A | MDA-9/Syntenin PDZ2 | Competitive FP | 0.51 mM | |
| Optimized Dimeric Peptide 13-13 | MDA-9/Syntenin Tandem PDZ | Not Specified | KD = 0.21 µM |
Mechanism of Action and Signaling Pathways
This compound selectively binds to the PDZ1 domain of MDA-9/Syntenin, disrupting its ability to interact with downstream signaling partners. This inhibition has been shown to impact several critical cancer-related signaling pathways. By blocking these interactions, this compound effectively counteracts signaling from key players like c-Src, Focal Adhesion Kinase (FAK), and Epidermal Growth Factor Receptor (EGFR). This leads to the deactivation of downstream effectors such as NF-κB and STAT3, culminating in the reduced expression of metastatic genes, including Matrix Metalloproteinases MMP-2 and MMP-9, and the cytokine IL-1β.
Signaling Pathway Disrupted by this compound
Caption: this compound inhibits MDA-9/Syntenin's PDZ1 domain, blocking pro-metastatic signaling.
Experimental Protocols
The interaction between this compound and the PDZ1 domain can be characterized by several key biophysical and cell-based assays.
Fluorescence Polarization (FP) Assay
FP is a solution-based technique used to measure molecular binding events. It is particularly useful for screening inhibitors in a competitive binding format.
Objective: To determine the binding affinity (Ki) of this compound for the PDZ1 domain by competing against a fluorescently labeled peptide ligand.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of purified recombinant MDA-9/Syntenin PDZ1 domain protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of a high-affinity, fluorescently labeled peptide ligand known to bind the PDZ1 domain (e.g., FITC-TNEFYF).
-
Prepare serial dilutions of the unlabeled inhibitor, this compound.
-
-
Assay Setup:
-
In a 96-well or 384-well black microplate, add a fixed concentration of the PDZ1 domain and the fluorescent peptide. The concentration of the PDZ1 domain should be close to the Kd of the fluorescent peptide interaction.
-
Add the serially diluted this compound to the wells. Include controls with no inhibitor (maximum polarization) and no protein (minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach binding equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the fluorophore.
-
-
Data Analysis:
-
Plot the measured polarization values against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
-
Experimental Workflow for Fluorescence Polarization
Caption: Workflow for a competitive Fluorescence Polarization binding assay.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data (kon, koff) and binding affinity (KD).
Objective: To determine the association and dissociation rate constants for the this compound-PDZ1 interaction.
Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize the purified PDZ1 domain protein onto the activated surface via amine coupling to a target density (e.g., 3000-5000 RU).
-
Deactivate any remaining active esters using ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of this compound (the analyte) in running buffer (e.g., HBS-EP+).
-
Inject the this compound solutions sequentially over the sensor surface at a constant flow rate, starting with the lowest concentration.
-
Monitor the change in response units (RU) in real-time to observe the association phase.
-
-
Dissociation and Regeneration:
-
After each injection, switch back to running buffer to monitor the dissociation of this compound from the immobilized PDZ1 domain.
-
If necessary, inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte before the next injection.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell to correct for bulk refractive index changes.
-
Globally fit the association and dissociation curves from all analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir) to determine kon, koff, and the equilibrium dissociation constant (KD = koff/kon).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of all thermodynamic parameters of the interaction (KD, ΔH, ΔS, and stoichiometry n) in a single experiment.
Objective: To provide a complete thermodynamic profile of the this compound-PDZ1 interaction.
Protocol:
-
Sample Preparation:
-
Thoroughly dialyze both the purified PDZ1 domain protein and the this compound inhibitor into the same buffer to minimize heats of dilution.
-
Accurately determine the concentrations of both solutions.
-
Degas both solutions immediately before the experiment.
-
-
Experiment Setup:
-
Load the PDZ1 domain solution (typically 10 µM) into the sample cell of the calorimeter.
-
Load the this compound solution (typically 10-20 times the protein concentration, e.g., 100 µM) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.
-
-
Titration:
-
Perform a series of small, sequential injections (e.g., 2 µL) of the this compound solution into the sample cell containing the PDZ1 domain.
-
Record the heat change after each injection. As the protein becomes saturated with the ligand, the magnitude of the heat change will decrease.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection to determine the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of this compound to PDZ1 domain.
-
Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters: KD (or KA), ΔH, and the stoichiometry (n).
-
Cell-Based Invasion Assay
Cell-based assays are essential for evaluating the functional consequences of inhibiting the this compound-PDZ1 interaction in a biological context. The Matrigel invasion assay is commonly used to assess the invasive potential of cancer cells.
Objective: To determine the effect of this compound on the invasive capability of cancer cells that overexpress MDA-9/Syntenin.
Protocol:
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., glioblastoma T98G or U87 cells) known to express high levels of MDA-9/Syntenin.
-
-
Assay Preparation:
-
Use Transwell inserts with a porous membrane (e.g., 8 µm pores) coated with a layer of Matrigel, a reconstituted basement membrane matrix.
-
Pre-treat the cells with this compound or a vehicle control (e.g., DMSO) for a specified duration.
-
-
Invasion Assay:
-
Harvest the pre-treated cells and resuspend them in a serum-free medium.
-
Seed the cells into the upper chamber of the Matrigel-coated Transwell inserts.
-
Fill the lower chamber with a medium containing a chemoattractant, such as fetal bovine serum (FBS).
-
Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).
-
-
Quantification:
-
After incubation, remove the non-invading cells from the top surface of the membrane.
-
Fix and stain the invading cells on the bottom surface of the membrane (e.g., with crystal violet).
-
Count the number of stained cells in several random fields under a microscope.
-
-
Data Analysis:
-
Compare the number of invading cells in the this compound-treated group to the vehicle control group to determine the percentage of inhibition of invasion.
-
Logical Flow of this compound Action
Caption: Logical cascade from this compound binding to its anti-metastatic cellular effects.
References
Foundational Research on Syntenin-1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Syntenin-1, also known as Syndecan Binding Protein (SDCBP), is a scaffold protein that has emerged as a critical player in cancer progression. Its overexpression is correlated with poor prognosis in various cancers, including breast, prostate, and lung cancer, as well as glioblastoma. Syntenin-1, through its two PDZ domains (PDZ1 and PDZ2), orchestrates a multitude of cellular processes that are central to tumorigenesis, such as cell migration, invasion, proliferation, and exosome-mediated intercellular communication. These functions make Syntenin-1 an attractive therapeutic target for the development of novel anti-cancer agents. This technical guide provides an in-depth overview of the foundational research on Syntenin-1 inhibitors, focusing on quantitative data, detailed experimental protocols, and the intricate signaling pathways involved.
Quantitative Data on Syntenin-1 Inhibitors
The development of small molecule inhibitors targeting the PDZ domains of Syntenin-1 has shown promise in preclinical studies. These inhibitors aim to disrupt the protein-protein interactions mediated by Syntenin-1, thereby attenuating its oncogenic functions. Below is a summary of the quantitative data for some of the key Syntenin-1 inhibitors.
| Inhibitor | Target Domain | Assay Type | IC50 | KD | Cell Line(s) | Reference(s) |
| PDZ1i | PDZ1 | NMR-guided FBDD | ~70 µM | - | Prostate cancer, Glioblastoma | [1] |
| C58 | PDZ2 | HTRF | ~25 µM | 886 µM (BIAcore) | MCF-7 (Breast) | [2] |
| SyntOFF | PDZ2 | HTRF | - | - | MCF-7 (Breast) | [3] |
Key Signaling Pathways Involving Syntenin-1
Syntenin-1 functions as a central hub in several signaling pathways that are crucial for cancer cell behavior. Understanding these pathways is essential for elucidating the mechanism of action of Syntenin-1 inhibitors.
Syntenin-1 in the TGF-β Signaling Pathway
Syntenin-1 interacts with the TGF-β receptor, stabilizing it at the cell surface and enhancing downstream signaling through SMAD proteins. This leads to increased epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis.
References
- 1. researchgate.net [researchgate.net]
- 2. A Biacore biosensor method for detailed kinetic binding analysis of small molecule inhibitors of p38alpha mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of syntenin PDZ2 domain impairs breast cancer cell activities and exosome loading with syndecan and EpCAM cargo - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to PDZ1i: Inhibiting Cancer Cell Invasion by Targeting the MDA-9/Syntenin Scaffolding Protein
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metastasis remains the primary cause of mortality in cancer patients, accounting for approximately 90% of deaths associated with advanced cancers.[1] A critical protein implicated in the metastatic cascade is the melanoma differentiation-associated gene-9 (MDA-9/Syntenin), a scaffolding protein whose expression levels correlate with advanced disease and poor patient outcomes in numerous cancers.[2][3] This guide details the mechanism and therapeutic potential of PDZ1i, a first-in-class, small-molecule inhibitor that selectively targets the PDZ1 domain of MDA-9/Syntenin. By disrupting key protein-protein interactions, this compound effectively blocks downstream signaling pathways essential for cancer cell invasion, migration, and metastasis. This document provides a comprehensive overview of the signaling networks modulated by this compound, quantitative data on its efficacy, and detailed protocols for key experimental assays used to validate its function.
The Target: MDA-9/Syntenin
MDA-9/Syntenin (also known as Syndecan Binding Protein, SDCBP) is a 298-amino acid adaptive scaffolding protein that plays a pivotal role in tumorigenesis.[2][4] Its structure is characterized by an N-terminal domain, a C-terminal domain, and a unique tandem of two PDZ domains (PDZ1 and PDZ2). These PDZ domains function as interaction modules, binding to the C-terminal motifs of a wide array of signaling proteins. This allows MDA-9/Syntenin to act as a central hub, assembling multi-protein complexes that regulate critical cellular processes, including cell adhesion, migration, and signal transduction.
The PDZ1 domain is considered the primary signaling domain, and its interaction with various partners is crucial for the pro-metastatic functions of MDA-9/Syntenin. Elevated expression of MDA-9/Syntenin is observed in highly invasive and metastatic cancer cells compared to their less aggressive counterparts or normal cells, making it a compelling target for anti-cancer therapy.
This compound: A Selective Small-Molecule Inhibitor
This compound (also referred to as 113B7) is a small-molecule inhibitor developed through fragment-based drug discovery (FBDD) guided by NMR spectroscopy. It was designed to selectively bind to the PDZ1 domain of MDA-9/Syntenin, thereby blocking its ability to interact with downstream signaling partners. This targeted disruption of protein-protein interactions is the core mechanism through which this compound exerts its potent anti-invasive and anti-metastatic effects. Studies have confirmed that this compound binds to the PDZ1 domain with an affinity of 21 μM and does not significantly interact with the PDZ2 domain, demonstrating its specificity.
Mechanism of Action: Disruption of Pro-Invasive Signaling Pathways
This compound inhibits cancer cell invasion by interfering with multiple signaling cascades that are aberrantly activated by MDA-9/Syntenin in various cancers. The following sections detail the key pathways affected.
Inhibition of Src and FAK Signaling in Glioblastoma (GBM)
In glioblastoma multiforme (GBM), MDA-9/Syntenin promotes invasion by enhancing the signaling of key kinases such as Src and Focal Adhesion Kinase (FAK), as well as receptors like EphA2 and EGFR. By binding to the PDZ1 domain, this compound prevents the assembly of the MDA-9-Src-FAK complex, leading to reduced Src and FAK activation and a subsequent decrease in radiation-induced invasion.
Caption: this compound inhibits the MDA-9/Syntenin-Src-FAK pathway in GBM.
Suppression of the IGF-1R/STAT3 Axis in Prostate Cancer
In prostate cancer, MDA-9/Syntenin physically interacts with the Insulin-like Growth Factor 1 Receptor (IGF-1R), leading to the activation of the STAT3 transcription factor. Activated (phosphorylated) STAT3 promotes the expression of genes involved in invasion and angiogenesis, such as VEGF-A. This compound disrupts the MDA-9/Syntenin-IGF-1R interaction, which suppresses the phosphorylation of both IGF-1R and STAT3, thereby inhibiting downstream pro-angiogenic and pro-invasive signaling.
Caption: this compound blocks the MDA-9/Syntenin-IGF-1R-STAT3 pathway.
Attenuation of STAT3/IL-1β Signaling and Immune Evasion in Breast Cancer
A key mechanism for this compound's anti-metastatic activity in breast cancer involves the modulation of the tumor microenvironment. MDA-9/Syntenin drives the activation of STAT3, which in turn upregulates the transcription and secretion of the pro-inflammatory cytokine Interleukin-1β (IL-1β). Secreted IL-1β promotes the infiltration of myeloid-derived suppressor cells (MDSCs) into the metastatic niche, creating an immunosuppressive environment that allows cancer cells to evade cytotoxic T lymphocytes. This compound treatment blocks STAT3 activation, reduces IL-1β secretion, decreases MDSC accumulation, and restores an immunostimulatory environment, thereby robustly constraining metastasis.
Caption: this compound disrupts STAT3/IL-1β signaling in breast cancer.
Downregulation of the NF-κB/MMP Axis in Melanoma
In melanoma, MDA-9/Syntenin physically interacts with Src to amplify NF-κB signaling. This is critical for regulating the expression of Matrix Metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are enzymes that degrade the extracellular matrix, a key step in cell invasion. The dual-domain inhibitor IVMT-Rx-3, which incorporates the this compound molecule, has been shown to block the MDA-9/Syntenin-Src interaction, suppress NF-κB activity, and downregulate MMP-2 and MMP-9 expression, leading to a significant reduction in melanoma cell invasion.
Quantitative Data on this compound Efficacy
The efficacy of this compound has been demonstrated across multiple cancer types through in vitro and in vivo studies. The following tables summarize key quantitative findings.
Table 1: In Vitro Efficacy of this compound and Related Inhibitors
| Cancer Type | Cell Line(s) | Inhibitor | Concentration | Endpoint | Result | Citation(s) |
|---|---|---|---|---|---|---|
| Melanoma | Multiple | IVMT-Rx-3 (this compound-based) | 25 µM | Cell Invasion | 30% - 60% reduction | |
| Glioblastoma | GBM cells | This compound | Not specified | Cell Invasion | Effective inhibition | |
| Breast Cancer | 4T1-Luc, MDA-MB-231, ZR-75-1 | This compound | Not specified | IL-1β mRNA | Significant downregulation |
| Prostate Cancer | ARCaP-M | this compound | Not specified | VEGF-A mRNA | Significant downregulation | |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Inhibitor | Key Finding(s) | Citation(s) |
|---|---|---|---|
| Breast Cancer (Syngeneic) | This compound | Decreased metastatic nodule formation in lungs | |
| Glioblastoma (Mouse model) | This compound | Inhibited invasion and improved survival rate | |
| Prostate Cancer (Xenograft) | This compound | Suppressed metastasis | |
| Liver Cancer (Xenograft) | This compound | Prevented metastatic spread post-surgery |
| Multiple Cancers (Xenograft) | this compound | Inhibited tumor cell retention in lungs; prolonged survival | |
Key Experimental Protocols
Validation of this compound's function relies on standardized in vitro assays. Below are detailed methodologies for core experiments.
Cell Invasion Assay (Boyden Chamber / Transwell Method)
This assay measures the ability of cancer cells to invade through a basement membrane matrix in response to a chemoattractant.
Caption: Workflow for a standard Transwell cell invasion assay.
Protocol:
-
Preparation of Inserts:
-
Thaw Matrigel Basement Membrane Matrix on ice overnight. Dilute to the desired concentration (e.g., 1 mg/mL) with cold, serum-free culture medium.
-
Add 50-100 µL of the diluted Matrigel solution to the apical chamber of an 8 µm pore size Transwell insert (for a 24-well plate format).
-
Incubate the plate at 37°C for at least 2 hours to allow the Matrigel to solidify. Do not let the gel dry out.
-
-
Cell Preparation:
-
Culture cells to ~80% confluency. The day before the assay, replace the growth medium with serum-free medium to starve the cells.
-
On the day of the assay, harvest cells using a non-enzymatic dissociation buffer. Resuspend the cells in serum-free medium containing the desired concentration of this compound or a vehicle control (e.g., DMSO). Adjust the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
-
Assay Assembly:
-
Carefully remove any remaining coating buffer from the rehydrated inserts.
-
Add 600 µL of culture medium containing a chemoattractant (e.g., 10% Fetal Bovine Serum) to the lower wells of the 24-well companion plate.
-
Place the Matrigel-coated inserts into the wells.
-
Add 500 µL of the prepared cell suspension (with or without this compound) to the upper chamber of each insert.
-
-
Incubation and Analysis:
-
Incubate the plate for 20-24 hours in a humidified incubator at 37°C, 5% CO₂.
-
Following incubation, carefully remove the inserts from the wells. Use a cotton swab to gently remove the non-invading cells and Matrigel from the top surface of the membrane.
-
Fix the invading cells on the bottom of the membrane with 100% methanol for 2 minutes.
-
Stain the cells with a solution like 1% Toluidine Blue or Crystal Violet for 2 minutes. Rinse gently with water.
-
Allow the membrane to air dry. Count the number of stained, invaded cells in several representative fields of view using a microscope.
-
Calculate the percent invasion relative to a control insert that was not coated with Matrigel.
-
Gelatin Zymography
This assay is used to detect the activity of gelatinases, primarily MMP-2 and MMP-9, which are downregulated by this compound treatment.
Protocol:
-
Sample Preparation: Culture cells in serum-free media with or without this compound for 24-48 hours. Collect the conditioned media, centrifuge to remove cell debris, and determine the protein concentration.
-
Electrophoresis: Prepare a 10% SDS-PAGE gel containing 1 mg/mL gelatin. Load equal amounts of protein from each conditioned media sample (mixed with non-reducing sample buffer) without boiling.
-
Renaturation and Development: After electrophoresis, wash the gel twice for 30 minutes each in a renaturing buffer (e.g., 2.5% Triton X-100) to remove SDS. Incubate the gel overnight at 37°C in a developing buffer (e.g., containing Tris-HCl, NaCl, and CaCl₂).
-
Staining and Visualization: Stain the gel with Coomassie Brilliant Blue R-250. Destain with a methanol/acetic acid solution. Areas of gelatinase activity will appear as clear bands against a blue background, as the MMPs have digested the gelatin in the gel. The size of the band corresponds to the specific MMP (MMP-9 at ~92 kDa, MMP-2 at ~72 kDa).
Conclusion and Future Directions
This compound represents a highly promising therapeutic strategy that targets a central node of metastasis, MDA-9/Syntenin. Its ability to disrupt multiple pro-invasive signaling pathways across a wide range of malignancies, including glioblastoma, prostate, breast, and liver cancer, highlights its broad-spectrum potential. Unlike cytotoxic agents, this compound does not appear to be toxic to normal cells and primarily inhibits the invasive and metastatic capabilities of cancer cells. Furthermore, its ability to modulate the tumor microenvironment and reverse immune suppression opens new avenues for combination therapies, potentially synergizing with immune checkpoint inhibitors.
The development of dual-domain inhibitors like IVMT-Rx-3, which targets both PDZ domains of MDA-9/Syntenin, suggests that maximizing the disruption of this scaffolding protein's function could lead to even greater therapeutic efficacy. Continued preclinical and future clinical investigation of this compound and its derivatives is crucial to translate these promising findings from the bench to the bedside, offering a new line of defense against the most lethal aspect of cancer: metastasis.
References
Understanding the Anti-Metastatic Properties of PDZ1i: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis, the dissemination of cancer cells from a primary tumor to distant organs, is the leading cause of cancer-related mortality. A key player in the metastatic cascade of numerous cancers is the scaffolding protein Melanoma Differentiation-Associated Gene 9 (MDA-9/Syntenin), also known as Syndecan Binding Protein (SDCBP). MDA-9/Syntenin facilitates metastasis through its two PSD-95, Dlg1, and ZO-1 (PDZ) domains, which act as hubs for protein-protein interactions, thereby activating downstream signaling pathways crucial for cell migration, invasion, and angiogenesis.
PDZ1i is a first-in-class small molecule inhibitor specifically targeting the PDZ1 domain of MDA-9/Syntenin. Developed through fragment-based drug discovery and guided by NMR spectroscopy, this compound has demonstrated significant anti-metastatic properties in a wide range of preclinical cancer models, including glioblastoma, prostate cancer, breast cancer, and melanoma. This technical guide provides an in-depth overview of the anti-metastatic properties of this compound, its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its characterization. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to advance novel anti-metastatic therapies.
Mechanism of Action of this compound
This compound functions by selectively binding to the PDZ1 domain of MDA-9/Syntenin, competitively inhibiting its interaction with various binding partners. This disruption of protein-protein interactions is central to the anti-metastatic effects of this compound, as it effectively deactivates several pro-metastatic signaling cascades. Unlike cytotoxic agents, this compound does not typically induce overt cell death or inhibit proliferation in most cancer cells, highlighting its targeted mechanism against the cellular machinery of metastasis.[1][2]
Data Presentation: Quantitative Effects of this compound
The anti-metastatic efficacy of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data, providing a comparative overview of its activity across different cancer types.
Table 1: In Vitro Inhibition of Cancer Cell Invasion and Migration by this compound
| Cancer Type | Cell Line | Assay Type | This compound Concentration (µM) | Percentage Inhibition of Invasion/Migration | Reference |
| Prostate Cancer | RWPE-1 (mda-9 overexpressing) | Matrigel Invasion | 25 | Significant attenuation | [3] |
| 50 | Significant attenuation | [3] | |||
| DU-145 | Matrigel Invasion | 25-50 | Comparable inhibition to ARCaP and ARCaP-M | [3] | |
| ARCaP | Matrigel Invasion | 25-50 | Comparable inhibition to DU-145 and ARCaP-M | ||
| ARCaP-M | Matrigel Invasion | 25-50 | Comparable inhibition to DU-145 and ARCaP | ||
| Glioblastoma | U87 | Invasion Assay | Not specified | Reduced radiation-induced invasion gains |
Table 2: In Vivo Anti-Metastatic Effects of this compound
| Cancer Type | Animal Model | This compound Dosage and Administration | Primary Outcome | Quantitative Result | Reference |
| Breast Cancer | Syngeneic mouse model (4T1-Luc cells) | 30 mg/kg, intraperitoneal, every other day for 14 days | Lung Metastasis | Significant decrease in metastatic nodule formation | |
| Prostate Cancer | Athymic nude mice (ARCaP-M-Luc cells) | Intravenous injection of pre-treated cells | Lung Retention/Adhesion | Significant reduction | |
| Athymic nude mice (PC-3ML-Luc cells) | Intraperitoneal, every other day | Metastatic Incidence | Reduction in various metastatic sites | ||
| Glioblastoma | In vivo glioma model | 30 mg/kg, intraperitoneal, 3 times/week for 2 weeks | Survival | Significantly increased survival | |
| Tumor Invasiveness | Smaller, less invasive tumors |
Table 3: Binding Affinity and IC50 Values of this compound
| Parameter | Value | Method | Target | Cancer Type | Reference |
| Binding Affinity (Kd) | 21 µM | Not Specified | MDA-9 PDZ1 domain | Not specific | |
| IC50 (Glioblastoma) | Not specified | Not specified | Not specified | Glioblastoma | |
| IC50 (Prostate Cancer) | Not specified | Not specified | Not specified | Prostate Cancer | |
| IC50 (Melanoma) | Not specified | Not specified | Not specified | Melanoma | |
| IC50 (Breast Cancer) | Not specified | Not specified | Not specified | Breast Cancer |
Note: Specific IC50 values for this compound are not consistently reported across the literature; however, its efficacy is demonstrated through significant inhibition of metastatic phenotypes at specified concentrations.
Signaling Pathways Modulated by this compound
This compound exerts its anti-metastatic effects by disrupting the scaffolding function of MDA-9/Syntenin, thereby inhibiting multiple downstream signaling pathways critical for metastasis.
FAK/Src/NF-κB Signaling Pathway
MDA-9/Syntenin facilitates the formation of a signaling complex involving Focal Adhesion Kinase (FAK) and Src kinase. This complex activates the NF-κB pathway, leading to the upregulation of matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix and subsequent cell invasion. This compound, by inhibiting MDA-9/Syntenin, prevents the activation of this pathway, leading to reduced MMP expression and decreased invasive potential.
IGF-1R/STAT3 Signaling Pathway
In prostate cancer, MDA-9/Syntenin physically interacts with the Insulin-like Growth Factor 1 Receptor (IGF-1R), leading to the activation of Signal Transducer and Activator of Transcription 3 (STAT3). Activated STAT3 translocates to the nucleus and promotes the transcription of genes involved in invasion and angiogenesis. This compound disrupts the MDA-9/Syntenin-IGF-1R interaction, thereby suppressing STAT3 activation and its downstream pro-metastatic effects.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the anti-metastatic properties of this compound. The following are protocols for key experiments cited in the literature, adapted for the study of this compound.
In Vitro Matrigel Invasion Assay
This assay assesses the ability of cancer cells to invade through a basement membrane matrix, mimicking a key step in metastasis.
Materials:
-
24-well Transwell inserts (8.0 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Complete cell culture medium (with FBS as a chemoattractant)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cancer cell line of interest (e.g., MDA-MB-231, DU-145)
-
Cotton swabs
-
Methanol or paraformaldehyde for fixation
-
Crystal violet stain
Protocol:
-
Coating of Transwell Inserts:
-
Thaw Matrigel on ice.
-
Dilute Matrigel to the desired concentration (e.g., 1 mg/mL) with cold, serum-free medium.
-
Add 100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert.
-
Incubate at 37°C for at least 4 hours to allow for gelation.
-
-
Cell Seeding:
-
Harvest cancer cells and resuspend them in serum-free medium at a concentration of 2.5 x 105 cells/mL.
-
Pre-treat the cell suspension with various concentrations of this compound (e.g., 25 µM, 50 µM) or vehicle control for a specified time (e.g., 30 minutes).
-
Add 200 µL of the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Add 500 µL of complete medium (containing FBS) to the lower chamber as a chemoattractant.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.
-
-
Staining and Quantification:
-
After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol or paraformaldehyde for 10-15 minutes.
-
Stain the cells with 0.5% crystal violet for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of invaded cells in several random fields under a microscope.
-
Calculate the percentage of invasion inhibition relative to the vehicle control.
-
In Vitro Wound Healing (Scratch) Assay
This assay measures the rate of cell migration, simulating the closure of a wound.
Materials:
-
6-well or 12-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Sterile 200 µL pipette tip or a specialized wound-making tool
-
Microscope with a camera
Protocol:
-
Cell Seeding:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
-
Creating the "Wound":
-
Once confluent, create a "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
-
Treatment and Imaging:
-
Replace the medium with fresh medium containing different concentrations of this compound or a vehicle control.
-
Capture images of the wound at time 0.
-
Incubate the plate at 37°C and 5% CO2.
-
Capture images of the same wound area at regular intervals (e.g., every 6-12 hours) for up to 48 hours.
-
-
Data Analysis:
-
Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the rate of wound closure for each treatment condition.
-
Compare the migration rate of this compound-treated cells to the control.
-
In Vivo Experimental Metastasis Model
This model assesses the effect of this compound on the colonization of distant organs by cancer cells injected intravenously.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)
-
Cancer cell line engineered to express a reporter gene (e.g., luciferase for bioluminescence imaging)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Bioluminescence imaging system
Protocol:
-
Cell Preparation and Injection:
-
Harvest luciferase-expressing cancer cells and resuspend them in sterile PBS at a concentration of 1 x 106 cells/100 µL.
-
Inject 100 µL of the cell suspension into the lateral tail vein of each mouse.
-
-
Treatment:
-
Randomly assign mice to treatment and control groups.
-
Administer this compound (e.g., 30 mg/kg) or vehicle control via intraperitoneal injection, starting on a specified day post-cell injection and continuing on a defined schedule (e.g., every other day).
-
-
Monitoring Metastasis:
-
Monitor the development of metastases using bioluminescence imaging at regular intervals (e.g., weekly).
-
Anesthetize the mice and inject them with luciferin before imaging.
-
Quantify the bioluminescent signal in target organs (e.g., lungs) to assess tumor burden.
-
-
Endpoint Analysis:
-
At the end of the study (based on ethical endpoints or a predetermined time), euthanize the mice.
-
Excise the lungs and other organs of interest.
-
Perform ex vivo bioluminescence imaging to confirm metastatic burden.
-
Fix the tissues in formalin for histological analysis (H&E staining) to count metastatic nodules.
-
Mandatory Visualizations
Experimental Workflow for Assessing this compound Efficacy
Logical Relationship of this compound's Anti-Metastatic Action
Conclusion
This compound represents a promising therapeutic agent that targets a key driver of metastasis, MDA-9/Syntenin. Its specific mechanism of action, which involves the disruption of protein-protein interactions and the subsequent inhibition of critical signaling pathways, offers a targeted approach to combating cancer spread. The data and protocols presented in this technical guide provide a comprehensive resource for the continued investigation and development of this compound and other MDA-9/Syntenin inhibitors as novel anti-metastatic therapies. Further research to fully elucidate the spectrum of its activity and to identify predictive biomarkers will be crucial for its successful clinical translation.
References
Methodological & Application
Application Notes and Protocols for In Vitro Studies of PDZ1i
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro characterization of PDZ1i, a first-in-class small-molecule inhibitor targeting the first PDZ domain (PDZ1) of Melanoma Differentiation-Associated gene 9 (MDA-9/Syntenin or SDCBP). MDA-9/Syntenin is a scaffolding protein that plays a crucial role in cancer progression and metastasis through its interaction with various signaling molecules.[1][2] this compound was developed through fragment-based drug discovery guided by NMR spectroscopy and has been shown to selectively bind to the PDZ1 domain of MDA-9/Syntenin, thereby disrupting its downstream signaling pathways.[3][4]
Biochemical and Biophysical Assays
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay quantitatively determines the binding affinity of this compound to the MDA-9/Syntenin PDZ1 domain. The principle is based on the change in polarization of a fluorescently labeled peptide derived from a known binding partner of the PDZ1 domain upon displacement by this compound.
Protocol:
-
Reagents and Materials:
-
Purified recombinant MDA-9/Syntenin PDZ1 domain protein.
-
Fluorescently labeled peptide ligand (e.g., FITC-labeled TNEFYF peptide).
-
This compound compound.
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mg/mL BSA, 5 mM DTT).
-
Black, non-binding surface 384-well plates.
-
Fluorescence plate reader with polarization filters.
-
-
Procedure: a. Prepare a solution of the MDA-9/Syntenin PDZ1 domain and the fluorescently labeled peptide in the assay buffer. The concentration of the PDZ1 domain should be in slight excess of the peptide's Kd to ensure a high initial polarization signal. b. Add the protein-peptide complex to the wells of the 384-well plate. c. Prepare a serial dilution of this compound in the assay buffer. d. Add the this compound dilutions to the wells containing the protein-peptide complex. Include a control with buffer only (no inhibitor). e. Incubate the plate at room temperature for 30 minutes to 2 hours to reach binding equilibrium. f. Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FITC).
-
Data Analysis: a. The data is plotted as fluorescence polarization versus the logarithm of the inhibitor concentration. b. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. c. The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
| Compound | Target Domain | Binding Affinity (Kd/Ki) | Method |
| This compound | MDA-9 PDZ1 | 21 µM | NMR Titration |
| PI1A | MDA-9 PDZ1 | 0.17 mM | Competitive FP |
| PI2A | MDA-9 PDZ2 | 0.51 mM | Competitive FP |
| 13-13 (dimeric peptide) | MDA-9 PDZ1/2 | 0.21 µM | Not specified |
Cell-Based Assays
Cell Viability and Proliferation - MTT Assay
This assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Protocol:
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231 breast cancer, PC-3 prostate cancer).
-
Complete cell culture medium.
-
This compound compound dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well cell culture plates.
-
Microplate reader.
-
-
Procedure: a. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO). c. Incubate the cells for 24-72 hours. d. Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. e. Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. f. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. g. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle-treated control cells. b. Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.
Cell Invasion - Boyden Chamber Assay
This assay measures the ability of cancer cells to invade through a basement membrane matrix, a critical step in metastasis. The inhibitory effect of this compound on this process can be quantified.
Protocol:
-
Reagents and Materials:
-
Cancer cell line.
-
Serum-free cell culture medium.
-
Complete cell culture medium (as a chemoattractant).
-
This compound compound.
-
Boyden chamber inserts (e.g., 8 µm pore size) for 24-well plates.
-
Matrigel basement membrane matrix.
-
Fixation and staining reagents (e.g., methanol and crystal violet).
-
Cotton swabs.
-
Microscope.
-
-
Procedure: a. Coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify at 37°C for at least 1 hour. b. Harvest and resuspend the cancer cells in serum-free medium. c. Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time. d. Seed 2.5 x 10^4 to 5 x 10^4 cells into the upper chamber of the inserts. e. Add complete medium (containing serum as a chemoattractant) to the lower chamber. f. Incubate the plate for 24-48 hours at 37°C. g. After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab. h. Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet. i. Wash the inserts and allow them to air dry.
-
Data Analysis: a. Count the number of stained, invaded cells in several random fields of view under a microscope. b. Calculate the average number of invaded cells per field. c. Compare the number of invaded cells in the this compound-treated groups to the vehicle control group to determine the percentage of inhibition.
Angiogenesis - Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) in vitro, a key process in angiogenesis. The anti-angiogenic potential of this compound is evaluated by its ability to inhibit this process.
Protocol:
-
Reagents and Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs).
-
Endothelial cell growth medium.
-
This compound compound.
-
Basement membrane extract (e.g., Matrigel).
-
96-well plates.
-
Microscope with imaging capabilities.
-
-
Procedure: a. Thaw the Matrigel on ice and coat the wells of a pre-chilled 96-well plate. b. Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify. c. Harvest HUVECs and resuspend them in a basal medium containing various concentrations of this compound or vehicle control. d. Seed the HUVECs onto the solidified Matrigel at a density of 1.5 x 10^4 to 3 x 10^4 cells per well. e. Incubate the plate at 37°C for 4-18 hours.
-
Data Analysis: a. Capture images of the tube-like structures using a microscope. b. Quantify the extent of tube formation by measuring parameters such as the total tube length, number of branch points, and number of loops using image analysis software. c. Compare the tube formation in this compound-treated wells to the vehicle control to determine the inhibitory effect.
Signaling Pathways and Experimental Workflows
MDA-9/Syntenin Signaling Pathway
MDA-9/Syntenin acts as a scaffold protein, bringing together various signaling molecules to promote cancer cell invasion, migration, and angiogenesis. This compound, by binding to the PDZ1 domain, disrupts these protein-protein interactions and inhibits downstream signaling.
Caption: MDA-9/Syntenin signaling cascade and the inhibitory action of this compound.
Experimental Workflow for this compound In Vitro Characterization
The following workflow outlines a typical screening and characterization process for this compound and similar compounds.
Caption: A stepwise workflow for the in vitro evaluation of this compound.
References
Application Notes and Protocols for PDZ1i in Cell Culture Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PDZ1i is a first-in-class small-molecule inhibitor that specifically targets the first PDZ domain (PDZ1) of the Melanoma Differentiation-Associated Gene 9 (MDA-9/Syntenin).[1][2][3] MDA-9/Syntenin is a scaffolding protein that is overexpressed in a variety of cancers, including melanoma, glioblastoma, breast, prostate, and lung cancer, where its elevated expression is correlated with increased metastasis and poor patient prognosis.[1][4] By binding to the PDZ1 domain, this compound disrupts essential protein-protein interactions, thereby inhibiting downstream signaling pathways crucial for cancer progression, invasion, and metastasis. These application notes provide a comprehensive overview and detailed protocols for the use of this compound in cancer cell culture models.
Mechanism of Action
This compound functions by selectively binding to the PDZ1 domain of MDA-9/Syntenin, preventing its interaction with various binding partners. This disruption of protein-protein interactions leads to the downregulation of several key signaling pathways implicated in cancer metastasis:
-
STAT3 Pathway: this compound treatment leads to the deactivation of Signal Transducer and Activator of Transcription 3 (STAT3), a key regulator of genes involved in cell proliferation, survival, and angiogenesis. This deactivation has been shown to suppress the secretion of pro-inflammatory cytokines like IL-1β.
-
FAK/Src Signaling: The inhibitor abrogates signaling cascades involving Focal Adhesion Kinase (FAK) and Src kinase, which are central to cell adhesion, migration, and invasion.
-
EGFR Signaling: In glioblastoma models, this compound has been shown to inhibit signaling from the Epidermal Growth Factor Receptor (EGFR), a critical driver of tumor growth.
-
NF-κB Pathway: By disrupting the interaction between MDA-9/Syntenin and c-Src, this compound reduces the activation of NF-κB, a transcription factor that upregulates the expression of matrix metalloproteinases (MMPs) like MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix during invasion.
The following diagram illustrates the signaling pathway targeted by this compound.
Caption: this compound inhibits MDA-9/Syntenin, blocking key metastatic signaling pathways.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound in various cancer models.
| Parameter | Cancer Type | Cell Line | Value | Reference |
| Binding Affinity (Kd) | - | - | 21 µM | |
| IC50 (Invasion) | Prostate Cancer | ARCaP-M | ~25 µM | |
| Prostate Cancer | PC-3M-LN4 | ~50 µM | ||
| Toxicity | Normal melanocytes | - | No significant toxicity up to 50 µmol/L | |
| Human melanoma cells | Multiple | No significant inhibition of proliferation up to 50 µmol/L | ||
| Prostate epithelial cells | RWPE-1 | No significant anti-proliferative activity |
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in cell culture cancer models.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is to determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should be less than 0.1%. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
The following diagram outlines the workflow for a cell viability assay.
References
- 1. A PDZ Protein MDA-9/Syntenin: As a Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological inhibition of MDA-9/Syntenin blocks breast cancer metastasis through suppression of IL-1β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of MDA-9/Syntenin blocks breast cancer metastasis through suppression of IL-1β - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of PDZ1i in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
PDZ1i is a first-in-class small molecule inhibitor that targets the first PDZ domain (PDZ1) of the scaffold protein Melanoma Differentiation-Associated Gene-9/Syntenin (MDA-9/Syntenin).[1] MDA-9/Syntenin is overexpressed in a variety of cancers, including glioblastoma, melanoma, breast, prostate, and lung cancer, where it plays a crucial role in promoting tumor progression, invasion, and metastasis.[2][3] this compound disrupts the protein-protein interactions mediated by the MDA-9/Syntenin PDZ1 domain, thereby inhibiting downstream signaling pathways critical for cancer cell motility and survival.[1][4] These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of this compound in mouse models of cancer to evaluate its therapeutic efficacy.
Mechanism of Action
This compound selectively binds to the PDZ1 domain of MDA-9/Syntenin, preventing its interaction with various binding partners. This disruption inhibits the activation of several key signaling pathways implicated in cancer metastasis. The primary mechanism involves the suppression of Focal Adhesion Kinase (FAK) and Src kinase signaling. Inhibition of this complex prevents the downstream activation of NF-κB and STAT3 signaling pathways. The abrogation of these pathways leads to a reduction in the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are essential for the degradation of the extracellular matrix and tumor cell invasion. Furthermore, this compound has been shown to modulate the tumor microenvironment by reducing the secretion of immunosuppressive cytokines like IL-1β, thereby potentially enhancing anti-tumor immune responses.
Data Presentation
Table 1: Summary of In Vivo Efficacy Studies of this compound in Mouse Models
| Cancer Model | Mouse Strain | Tumor Cell Line | This compound Dosage & Administration | Key Findings | Reference |
| Glioblastoma (GBM) | Nude Mice | Human GBM cells | 30 mg/kg, Intraperitoneal (I.P.), multiple times | Reduced tumor invasion, enhanced survival, especially in combination with radiation. | |
| Prostate Cancer | Nude Mice | Human prostate adenocarcinoma cells | 30 mg/kg, I.P., multiple times | Inhibited experimental lung metastasis. | |
| Neuroblastoma | - | Neuroblastoma cells (pre-treated) | - | Showed in vivo activity. | |
| Breast Cancer | BALB/c Mice | 4T1-Luc (murine mammary carcinoma) | 30 mg/kg, I.P., on alternate days for 14 days | Inhibited lung metastasis, reduced infiltration of myeloid-derived suppressor cells (MDSCs). |
Table 2: Representative Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Unit | Notes |
| Half-life (t½) | ≥ 9 | hours | Following intraperitoneal injection. |
| Cmax | Data not available | µg/mL | Peak plasma concentration. |
| Tmax | Data not available | hours | Time to reach peak plasma concentration. |
| AUC | Data not available | µg*h/mL | Area under the concentration-time curve. |
| Note: Specific quantitative pharmacokinetic data for this compound is limited in the public domain. The provided half-life is based on available literature. Researchers should perform their own pharmacokinetic studies for detailed characterization. |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for In Vivo Studies
1.1. Materials:
-
This compound compound
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Sterile syringes (1 mL) and needles (27-30 gauge)
1.2. Preparation of this compound Solution:
-
Note: this compound has poor aqueous solubility and requires a vehicle for in vivo administration. A common vehicle is a mixture of DMSO and a physiological buffer. The final concentration of DMSO should be kept low (typically ≤10%) to avoid toxicity.
-
Calculate the required amount of this compound based on the number of mice and the dosage (e.g., 30 mg/kg).
-
Prepare a stock solution of this compound in 100% DMSO. For example, dissolve 30 mg of this compound in 100 µL of DMSO to get a 300 mg/mL stock.
-
On the day of injection, dilute the this compound stock solution with sterile saline or PBS to the final desired concentration. For a final injection volume of 100 µL per 20 g mouse and a 30 mg/kg dose, the final concentration would be 6 mg/mL. To achieve this from a 300 mg/mL stock, a 1:50 dilution is needed.
-
To minimize the final DMSO concentration, the dilution should be performed carefully. For a 10% final DMSO concentration, the stock solution would need to be diluted 1:10. This would require a less concentrated stock solution to begin with, which may be limited by the solubility of this compound in DMSO. It is crucial to perform solubility tests and optimize the vehicle composition for your specific batch of this compound.
-
Vortex the final solution thoroughly to ensure it is a homogenous suspension or solution.
1.3. Intraperitoneal (I.P.) Administration:
-
Restrain the mouse appropriately.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert a 27-30 gauge needle at a 10-20 degree angle.
-
Aspirate to ensure the needle has not entered a blood vessel or organ.
-
Inject the this compound solution slowly, with a typical volume of 100-200 µL per mouse.
-
Monitor the animals for any adverse reactions post-injection.
Protocol 2: Evaluation of Experimental Lung Metastasis using Bioluminescence Imaging (BLI)
2.1. Materials:
-
Tumor-bearing mice (e.g., BALB/c mice injected with 4T1-Luc cells)
-
D-luciferin
-
In vivo imaging system (e.g., IVIS)
-
Anesthesia machine with isoflurane
2.2. Procedure:
-
Anesthetize the mice using isoflurane.
-
Prepare a stock solution of D-luciferin in PBS (e.g., 15 mg/mL).
-
Administer D-luciferin via intraperitoneal injection at a dose of 150 mg/kg.
-
Wait for 10-15 minutes for the substrate to distribute.
-
Place the mouse in the imaging chamber of the in vivo imaging system.
-
Acquire bioluminescent images. Typical exposure times range from 1 second to 1 minute, depending on the signal intensity.
-
Use the accompanying software to quantify the bioluminescent signal (photon flux) in the region of interest (e.g., the thoracic region for lung metastasis).
-
For ex vivo imaging, euthanize the mouse after the final in vivo imaging, dissect the lungs, and image them in a petri dish with D-luciferin solution.
Protocol 3: Quantification of Metastatic Nodules in the Lungs
3.1. Materials:
-
Dissected lungs from experimental mice
-
Bouin's solution or 10% neutral buffered formalin
-
Stereomicroscope
-
Paraffin embedding and sectioning equipment
-
Hematoxylin and Eosin (H&E) staining reagents
3.2. Procedure:
-
At the experimental endpoint, euthanize the mice and carefully dissect the lungs.
-
Rinse the lungs in PBS.
-
Fix the lungs in Bouin's solution or 10% neutral buffered formalin. Fixation in Bouin's solution for 24 hours will result in metastatic nodules appearing as white spots against a yellow background, facilitating counting.
-
Use a stereomicroscope to count the number of visible metastatic nodules on the lung surface.
-
For more detailed analysis, embed the fixed lungs in paraffin, section them, and perform H&E staining to visualize and quantify micrometastases.
Protocol 4: Kaplan-Meier Survival Analysis
4.1. Procedure:
-
Randomly assign mice to treatment (this compound) and control (vehicle) groups.
-
Initiate treatment according to the established protocol.
-
Monitor the mice daily for signs of tumor progression, morbidity, or mortality.
-
Define clear endpoint criteria for euthanasia, such as tumor size limits, weight loss percentage, or clinical signs of distress.
-
Record the date of death or euthanasia for each mouse.
-
Mice that survive until the end of the study are considered "censored" data points.
-
Use statistical software (e.g., GraphPad Prism, R) to generate Kaplan-Meier survival curves.
-
Compare the survival curves between the treatment and control groups using a log-rank (Mantel-Cox) test to determine statistical significance.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits MDA-9/Syntenin, blocking FAK/Src and downstream NF-κB/STAT3 pathways.
Experimental Workflow Diagram
Caption: Workflow for in vivo evaluation of this compound efficacy in a mouse metastasis model.
References
- 1. Pharmacological inhibition of MDA-9/Syntenin blocks breast cancer metastasis through suppression of IL-1β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mda-9/Syntenin promotes metastasis in human melanoma cells by activating c-Src - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Supramolecular Hydrogel for Intraperitoneal Injections - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PDZ1i Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
PDZ1i is a first-in-class small molecule inhibitor that targets the PDZ1 domain of the scaffolding protein MDA-9/Syntenin (also known as SDCBP).[1][2] MDA-9/Syntenin is overexpressed in various cancers and plays a crucial role in promoting tumor progression, metastasis, and angiogenesis.[3][4] this compound has demonstrated significant anti-invasive and anti-metastatic activity in multiple cancer models, including melanoma, glioblastoma, and carcinomas of the breast, liver, and prostate.[1] While this compound is generally not considered cytotoxic to most cancer cells when used alone, it can enhance the cytotoxic effects of other therapies like radiation and chemotherapy. Therefore, assessing the direct impact of this compound on cell viability is a critical step in pre-clinical evaluation and for understanding its mechanism of action in different cancer contexts.
These application notes provide a detailed protocol for evaluating the effect of this compound on cell viability using the Cell Counting Kit-8 (CCK-8) assay, a sensitive and convenient colorimetric method.
Principle of the CCK-8 Assay
The CCK-8 assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in viable, metabolically active cells to produce a water-soluble, orange-colored formazan dye. The amount of formazan produced is directly proportional to the number of living cells. This colorimetric change can be quantified by measuring the absorbance at 450 nm using a microplate reader. The CCK-8 assay offers high sensitivity, low toxicity, and a simpler procedure compared to other tetrazolium-based assays like MTT, as it does not require a solubilization step.
Data Presentation
The quantitative data obtained from the this compound cell viability assay can be summarized in the following table. This allows for a clear comparison of the effects of different concentrations of this compound on cell viability over time.
| Cell Line | Treatment | Concentration (µM) | Incubation Time (h) | Mean Absorbance (450 nm) ± SD | % Cell Viability |
| Cancer Cell Line A | Vehicle (DMSO) | 0 | 24 | 1.25 ± 0.08 | 100% |
| This compound | 10 | 24 | 1.21 ± 0.06 | 96.8% | |
| This compound | 50 | 24 | 1.15 ± 0.07 | 92.0% | |
| This compound | 100 | 24 | 1.09 ± 0.05 | 87.2% | |
| Cancer Cell Line A | Vehicle (DMSO) | 0 | 48 | 1.89 ± 0.11 | 100% |
| This compound | 10 | 48 | 1.78 ± 0.09 | 94.2% | |
| This compound | 50 | 48 | 1.65 ± 0.10 | 87.3% | |
| This compound | 100 | 48 | 1.52 ± 0.08 | 80.4% | |
| Normal Cell Line B | Vehicle (DMSO) | 0 | 48 | 1.95 ± 0.12 | 100% |
| This compound | 100 | 48 | 1.91 ± 0.10 | 97.9% |
% Cell Viability is calculated as: [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of vehicle control - Absorbance of blank)] x 100.
Experimental Protocols
Materials
-
Cancer cell line of interest (e.g., MDA-MB-231 for breast cancer, U87 for glioblastoma)
-
This compound (reconstituted in DMSO to a stock concentration of 10-50 mM)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 450 nm
Protocol: this compound Cell Viability Assay using CCK-8
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100 µM).
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Also, prepare blank wells containing only culture medium without cells to serve as a background control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment durations (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
-
CCK-8 Addition and Incubation:
-
After the treatment period, add 10 µL of CCK-8 solution to each well. Be careful not to introduce air bubbles.
-
Incubate the plate for 1-4 hours at 37°C. The optimal incubation time may vary depending on the cell type and density.
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound's effect on cell viability.
This compound Signaling Pathway
Caption: this compound inhibits MDA-9/Syntenin, blocking pro-metastatic signaling.
References
- 1. This compound - NFCR [nfcr.org]
- 2. A PDZ Protein MDA-9/Syntenin: As a Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological Role and Aberrant Overexpression of Syntenin-1 in Cancer: Potential Role as a Biomarker and Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of MDA-9/Syntenin blocks breast cancer metastasis through suppression of IL-1β - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Evaluating the Anti-Invasive Potential of PDZ1i using a Cell Invasion Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell invasion is a critical process in cancer metastasis, the primary cause of cancer-related mortality. This multi-step process involves the degradation of the extracellular matrix (ECM) and the migration of cancer cells to distant sites. The PSD-95/Dlg/ZO-1 (PDZ) domain-containing proteins are increasingly recognized as key regulators of cellular signaling pathways that govern cell migration and invasion.[1][2][3] These proteins act as scaffolds, assembling protein complexes that are crucial for maintaining cell polarity, adhesion, and cytoskeletal dynamics.[1][2] Consequently, inhibiting the function of specific PDZ domains presents a promising therapeutic strategy to impede cancer cell invasion.
This application note provides a detailed protocol for performing a cell invasion assay to evaluate the efficacy of a novel PDZ1 domain inhibitor, PDZ1i. The Transwell invasion assay, a widely used and robust method, is described here to quantify the invasive potential of cancer cells in a three-dimensional (3D) matrix. The protocol includes preparation of cells and reagents, coating of Transwell inserts with a basement membrane matrix, and detailed steps for quantification and data analysis.
Principle of the Assay
The Transwell invasion assay utilizes a two-chamber system separated by a porous polycarbonate membrane. To mimic the in vivo environment, the membrane is coated with a layer of extracellular matrix material, such as Matrigel®, which acts as a barrier to non-invasive cells. Invasive cells, however, can degrade this matrix and migrate through the pores towards a chemoattractant in the lower chamber. By treating cells with this compound, researchers can assess its ability to inhibit this invasive process by quantifying the number of cells that successfully traverse the coated membrane.
Signaling Pathway Context: this compound Targeting MDA-9
Melanoma Differentiation-Associated gene 9 (MDA-9/Syntenin) is a scaffold protein containing two PDZ domains that plays a significant role in promoting tumor progression and metastasis in various cancers. The PDZ1 domain of MDA-9 interacts with several signaling molecules, including growth factor receptors, which are involved in pathways that regulate cell migration and invasion. This compound is a hypothetical small molecule inhibitor designed to specifically bind to the PDZ1 domain of MDA-9, thereby disrupting its interaction with downstream effectors and inhibiting the pro-invasive signaling cascade.
Caption: this compound inhibits the MDA-9 signaling pathway.
Experimental Workflow
The following diagram outlines the major steps involved in performing the cell invasion assay with this compound.
Caption: Workflow for the cell invasion assay.
Detailed Protocols
Materials and Reagents
-
24-well Transwell inserts (8 µm pore size)
-
Matrigel® Basement Membrane Matrix
-
Highly invasive cancer cell line (e.g., MDA-MB-231, HT-1080)
-
Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
Serum-free cell culture medium
-
This compound (stock solution in DMSO)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cotton swabs
-
Methanol or 70% Ethanol (for fixation)
-
0.1% Crystal Violet stain
-
Inverted microscope with a camera
Protocol 1: Coating Transwell Inserts with Matrigel
-
Thaw Matrigel® on ice overnight at 4°C.
-
Dilute the Matrigel® with cold, serum-free medium to a final concentration of 200 µg/mL. Keep all solutions and pipette tips cold to prevent premature gelling.
-
Carefully add 100 µL of the diluted Matrigel® solution to the center of the upper chamber of each Transwell insert.
-
Incubate the plate at 37°C for at least 2 hours to allow the Matrigel® to solidify.
-
Just before use, carefully aspirate any remaining liquid from the inserts without disturbing the Matrigel® layer.
Protocol 2: Cell Invasion Assay
-
Cell Preparation: Culture cells to 70-90% confluency. The day before the assay, serum-starve the cells by incubating them in serum-free medium for 12-24 hours.
-
Treatment Preparation: Prepare different concentrations of this compound in serum-free medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Cell Seeding:
-
Harvest the serum-starved cells using trypsin-EDTA and resuspend them in serum-free medium containing the desired concentrations of this compound or vehicle control.
-
Count the cells and adjust the concentration to 1 x 10^5 cells/mL.
-
Add 500 µL of the cell suspension (containing 5 x 10^4 cells) to the upper chamber of the pre-coated Transwell inserts.
-
-
Chemoattractant: Add 750 µL of medium containing 10% FBS as a chemoattractant to the lower chamber of each well.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours. The optimal incubation time should be determined empirically for the specific cell line.
-
Removal of Non-Invasive Cells:
-
After incubation, carefully remove the inserts from the plate.
-
Use a cotton swab to gently remove the non-invasive cells and the Matrigel® layer from the upper surface of the membrane.
-
-
Fixation and Staining:
-
Fix the invaded cells on the lower surface of the membrane by immersing the inserts in 70% ethanol or methanol for 10-20 minutes.
-
Stain the cells by immersing the inserts in a 0.1% crystal violet solution for 10-15 minutes.
-
Gently wash the inserts with distilled water to remove excess stain and allow them to air dry completely.
-
-
Quantification:
-
Visualize the stained cells on the underside of the membrane using an inverted microscope.
-
Capture images from at least four different fields of view for each insert at 10x or 20x magnification.
-
Count the number of invaded cells in each field. The average cell count per field for each replicate can then be determined.
-
Data Presentation and Analysis
The results of the cell invasion assay can be summarized in a table for clear comparison between different treatment groups. The percentage of invasion can be calculated to normalize the data.
Calculation of Percent Invasion:
To account for potential effects of this compound on cell migration independent of invasion, it is recommended to perform a parallel migration assay using uncoated Transwell inserts.
Percent Invasion (%) = (Mean number of cells invading through Matrigel-coated insert / Mean number of cells migrating through uncoated insert) x 100
Table 1: Effect of this compound on Cancer Cell Invasion
| Treatment Group | Concentration (µM) | Mean Invaded Cells per Field (± SD) | Percent Invasion (%) |
| Vehicle Control | 0 | 150 ± 12 | 100 |
| This compound | 1 | 110 ± 9 | 73.3 |
| This compound | 5 | 65 ± 7 | 43.3 |
| This compound | 10 | 25 ± 4 | 16.7 |
(Note: The data presented in this table is hypothetical and for illustrative purposes only.)
Troubleshooting and Considerations
-
Low Invasion: If the number of invaded cells is too low, consider increasing the incubation time, using a higher concentration of chemoattractant, or increasing the initial cell seeding density.
-
High Background: Ensure complete removal of non-invaded cells from the top of the membrane. Thorough washing after staining is crucial to reduce background.
-
Cell Viability: It is important to perform a separate cytotoxicity assay (e.g., MTT or trypan blue exclusion) to ensure that the observed decrease in invasion is not due to this compound-induced cell death.
-
Controls: Always include a negative control (no chemoattractant) to assess random cell movement and a positive control (a known invasive cell line) to validate the assay setup.
Conclusion
The Transwell cell invasion assay is a powerful and versatile tool for evaluating the anti-invasive properties of therapeutic compounds like this compound. By following this detailed protocol, researchers can obtain reliable and quantifiable data on the ability of this compound to inhibit cancer cell invasion. This information is critical for the preclinical development of novel anti-metastatic drugs targeting PDZ domain-mediated signaling pathways.
References
Application Notes and Protocols for PDZ1i Combination Therapy Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis is the primary cause of mortality in cancer patients, making the identification of novel therapeutic targets that regulate this process a critical area of research. Melanoma Differentiation-Associated Gene 9/Syntenin (MDA-9/Syntenin), a scaffolding protein containing two PDZ domains, has emerged as a key driver of metastasis in a variety of cancers, including glioblastoma, melanoma, and breast cancer.[1][2][3][4] MDA-9/Syntenin facilitates the assembly of signaling complexes that promote tumor cell invasion, angiogenesis, and immune evasion.[2] The small molecule inhibitor, PDZ1i, targets the first PDZ domain of MDA-9/Syntenin, disrupting its protein-protein interactions and subsequent downstream signaling. Preclinical studies have demonstrated that this compound can inhibit cancer cell invasion and metastasis. Furthermore, combining this compound with standard-of-care therapies such as radiation has shown promise in enhancing anti-tumor efficacy, particularly in aggressive cancers like glioblastoma.
These application notes provide a comprehensive guide for designing and conducting preclinical experiments to evaluate this compound in combination with other anti-cancer agents. Detailed protocols for key in vitro and in vivo assays are provided to enable researchers to assess the synergistic or additive effects of this compound combination therapies.
Rationale for Combination Therapy
The multifaceted role of MDA-9/Syntenin in promoting cancer progression makes it an attractive target for combination therapies. By inhibiting MDA-9/Syntenin with this compound, cancer cells can be sensitized to the cytotoxic effects of other treatments. For instance, in glioblastoma, this compound has been shown to radiosensitize tumor cells, leading to improved survival in animal models when combined with radiation therapy. The proposed mechanisms for this synergy include the inhibition of radiation-induced invasion and the disruption of key survival signaling pathways. Additionally, this compound's ability to modulate the tumor microenvironment and immune response suggests its potential for combination with immunotherapies, such as immune checkpoint inhibitors.
Key Signaling Pathways
MDA-9/Syntenin acts as a central hub for several pro-tumorigenic signaling pathways. Understanding these pathways is crucial for designing rational combination therapies and for interpreting experimental results.
Data Presentation
In Vitro Efficacy of this compound
The following table summarizes representative data on the in vitro activity of this compound. Note that specific IC50 values can vary depending on the cell line and assay conditions.
| Cancer Type | Cell Line | Assay | IC50 (µM) | Reference |
| Glioblastoma | U87MG | Invasion Assay | ~50 | |
| Glioblastoma | T98G | Invasion Assay | ~50 | |
| Breast Cancer | MDA-MB-231 | Migration Assay | Not specified | |
| Prostate Cancer | DU-145 | Invasion Assay | ~50 |
In Vivo Efficacy of this compound Combination Therapy
This table summarizes the in vivo efficacy of this compound in combination with radiation therapy in an orthotopic glioblastoma mouse model.
| Treatment Group | Median Survival (days) | Outcome | Reference |
| DMSO (Control) | 55.5 | - | |
| This compound (30 mg/kg) | 65.5 | Increased survival | |
| DMSO + Radiation (2.5 Gy x 4) | 67 | Increased survival | |
| This compound + Radiation | 78.8 | Significantly increased survival |
Experimental Protocols
Experimental Workflow for In Vitro Combination Studies
Cell Viability Assay (MTT Assay) to Determine IC50
Objective: To determine the concentration of this compound and the combination agent that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., U87MG glioblastoma cells)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Combination agent (e.g., temozolomide)
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound and the combination agent in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Transwell Matrigel Invasion Assay
Objective: To assess the effect of this compound combination therapy on the invasive capacity of cancer cells.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel Basement Membrane Matrix
-
Serum-free medium
-
Complete medium (chemoattractant)
-
This compound and combination agent
-
Cotton swabs
-
Methanol or 4% paraformaldehyde for fixation
-
Crystal violet stain (0.5%)
Protocol:
-
Thaw Matrigel on ice and dilute with cold serum-free medium (1:3 to 1:5).
-
Coat the upper surface of the Transwell inserts with 50-100 µL of the diluted Matrigel and incubate at 37°C for 1-2 hours to solidify.
-
Harvest and resuspend cells in serum-free medium containing the desired concentrations of this compound, the combination agent, or the combination of both.
-
Seed 2.5 x 10^4 to 5 x 10^4 cells in 100 µL of the cell suspension into the upper chamber of the inserts.
-
Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber.
-
Incubate for 24-48 hours at 37°C and 5% CO2.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invaded cells on the lower surface of the membrane with methanol or paraformaldehyde for 10-15 minutes.
-
Stain the cells with crystal violet for 10-20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of invaded cells in several random fields under a microscope.
Western Blot Analysis
Objective: To investigate the effect of this compound combination therapy on the expression and phosphorylation of key signaling proteins.
Materials:
-
Cancer cells treated with this compound and/or combination agent
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MDA-9/Syntenin, anti-phospho-Src (Tyr416), anti-Src, anti-MMP-2, anti-MMP-9, anti-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., rabbit anti-phospho-Src at 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP at 1:2000 dilution) for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection system.
-
Normalize the protein expression to a loading control like actin.
Co-Immunoprecipitation (Co-IP)
Objective: To determine if this compound disrupts the interaction between MDA-9/Syntenin and its binding partners (e.g., c-Src).
Materials:
-
Treated cell lysates
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody for immunoprecipitation (e.g., anti-MDA-9/Syntenin)
-
Protein A/G agarose or magnetic beads
-
Primary antibody for Western blotting (e.g., anti-c-Src)
Protocol:
-
Lyse cells in a non-denaturing Co-IP buffer.
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-MDA-9/Syntenin) overnight at 4°C.
-
Add protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with Co-IP buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using an antibody against the putative interacting protein (e.g., anti-c-Src).
Orthotopic Glioblastoma Mouse Model
Objective: To evaluate the in vivo efficacy of this compound combination therapy on tumor growth and survival.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Glioblastoma cells expressing luciferase (e.g., U87MG-luc)
-
Stereotactic injection apparatus
-
This compound (formulated for in vivo use)
-
Combination agent (e.g., radiation source)
-
Bioluminescence imaging system
Protocol:
-
Intracranially inject 1 x 10^5 to 2 x 10^5 U87MG-luc cells into the striatum of anesthetized mice using a stereotactic frame.
-
Allow tumors to establish for 7-10 days, monitoring tumor growth by bioluminescence imaging.
-
Randomize mice into treatment groups (e.g., Vehicle, this compound alone, Radiation alone, this compound + Radiation).
-
Administer this compound (e.g., 30 mg/kg, intraperitoneally) daily or on a specified schedule. For combination with radiation, this compound is often administered 1-2 hours prior to irradiation.
-
Deliver focal radiation to the tumor-bearing region of the brain (e.g., 2.5 Gy for 4 consecutive days).
-
Monitor tumor growth regularly using bioluminescence imaging.
-
Monitor animal health and body weight.
-
Record survival data and generate Kaplan-Meier survival curves.
-
At the end of the study, harvest brains for histological analysis to assess tumor size, invasion, and proliferation (e.g., Ki-67 staining).
Conclusion
The experimental designs and protocols provided in these application notes offer a robust framework for the preclinical evaluation of this compound in combination with other cancer therapies. By systematically assessing the effects of these combinations on key cancer hallmarks such as proliferation, invasion, and in vivo tumor growth, researchers can generate the critical data needed to advance the development of novel and more effective treatment strategies for metastatic cancers. The provided diagrams and tables serve as a guide for visualizing complex biological processes and organizing experimental data for clear and concise presentation.
References
- 1. Inhibition of radiation-induced glioblastoma invasion by genetic and pharmacological targeting of MDA-9/Syntenin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MDA-9/Syntenin (SDCBP): Novel gene and therapeutic target for cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of MDA-9/Syntenin blocks breast cancer metastasis through suppression of IL-1β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for PDZ1i in a Glioblastoma Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is a highly aggressive and invasive primary brain tumor with a dismal prognosis.[1][2] A key challenge in treating GBM is its diffuse infiltration into the surrounding brain tissue, which makes complete surgical resection nearly impossible and contributes to tumor recurrence.[1] Radiation therapy is a standard component of GBM treatment, but surviving tumor cells can become more invasive.[1][2]
Recent research has identified Melanoma Differentiation-Associated gene 9 (MDA-9/Syntenin), a scaffolding protein containing two PDZ domains, as a key player in promoting the aggressive phenotype of various cancers, including glioblastoma. Elevated expression of MDA-9/Syntenin in GBM correlates with increased tumor grade, shorter survival times, and a poorer response to radiotherapy. PDZ1i (also known as 113B7) is a small molecule inhibitor that specifically targets the first PDZ domain of MDA-9/Syntenin. By doing so, it disrupts crucial protein-protein interactions, thereby inhibiting downstream signaling pathways that drive tumor invasion and therapeutic resistance. These application notes provide a detailed overview and protocols for utilizing this compound in a glioblastoma xenograft model.
Mechanism of Action of this compound in Glioblastoma
This compound exerts its anti-tumor effects in glioblastoma by inhibiting the scaffolding function of MDA-9/Syntenin. This protein facilitates the assembly of signaling complexes that are critical for tumor progression. Specifically, MDA-9/Syntenin is known to mediate the interaction between c-Src and focal adhesion kinase (FAK), a complex involved in pro-invasive signaling.
In the context of glioblastoma, particularly in tumors expressing the common and aggressive EGFR variant III (EGFRvIII), this compound has been shown to:
-
Inhibit EGFRvIII and FAK Signaling: this compound treatment significantly reduces the phosphorylation of both EGFRvIII and FAK, even in the presence of radiation, which is known to enhance FAK activation.
-
Reduce NF-κB Activation: Downstream of FAK, this compound treatment leads to a reduction in the activation of NF-κB, a transcription factor that promotes the expression of genes involved in inflammation, cell survival, and invasion.
-
Decrease Secretion of Matrix Metalloproteinases (MMPs): By inhibiting these signaling pathways, this compound abrogates the increased secretion of MMP-2 and MMP-9, enzymes that degrade the extracellular matrix and facilitate tumor cell invasion.
This mechanism of action makes this compound a promising therapeutic agent, both as a monotherapy and in combination with radiation, to reduce glioblastoma invasion and improve treatment outcomes.
Experimental Protocols
Cell Lines
-
GBM6: A primary human malignant glioma cell line.
-
U87-EGFRvIII: U87 glioblastoma cells stably expressing the EGFRvIII mutant.
-
U1242-luc: A human glioma cell line expressing luciferase for in vivo imaging.
-
T98G and U87: Human glioblastoma cell lines.
In Vitro Pre-treatment of Cells (Optional)
For some experimental setups, glioblastoma cells can be pre-treated with this compound before intracranial injection.
-
Culture glioblastoma cells (e.g., GBM6) under standard conditions.
-
Treat cells with either DMSO (vehicle control) or this compound for 2 hours.
-
Harvest and prepare the cells for intracranial injection.
Orthotopic Glioblastoma Xenograft Model Establishment
This protocol describes the establishment of an orthotopic glioblastoma xenograft model in immunocompromised mice.
-
Animal Model: Use immunodeficient mice (e.g., nude mice).
-
Cell Preparation: Resuspend the desired glioblastoma cells (e.g., U1242-luc) in a sterile, serum-free medium or PBS at a concentration of 1 x 105 cells in 2 µl.
-
Anesthesia: Anesthetize the mice using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine).
-
Stereotactic Injection:
-
Secure the anesthetized mouse in a stereotactic frame.
-
Make a small incision in the scalp to expose the skull.
-
Drill a small burr hole at the desired coordinates for intracranial injection into the cortex of the right hemisphere.
-
Slowly inject 2 µl of the cell suspension into the brain parenchyma.
-
Slowly withdraw the needle and suture the scalp incision.
-
-
Post-operative Care: Monitor the animals for recovery and any signs of distress. Provide appropriate post-operative care as per institutional guidelines.
-
Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging for luciferase-expressing cell lines or by observing for neurological symptoms.
This compound Treatment Regimen
-
Tumor Establishment: Allow tumors to establish for 7 days post-injection.
-
Drug Preparation: Prepare this compound for intraperitoneal (i.p.) injection. The vehicle control is typically DMSO.
-
Dosing: Administer this compound at a dose of 30 mg/kg via i.p. injection.
-
Treatment Schedule: Treat the mice three times per week for a duration of 2 weeks.
Combination Therapy with Radiation
This compound has been shown to be effective in combination with radiation.
-
This compound Pre-treatment: In some studies, cells are treated with this compound for 2 hours before irradiation.
-
Irradiation: Irradiate the tumor-bearing mice. The specific radiation dose and schedule should be optimized for the model.
-
This compound Administration: Follow the this compound treatment regimen as described above.
Outcome Measures
-
Tumor Size and Invasion: At the end of the study, euthanize the mice and isolate the brains. Fix the brains in formalin and embed in paraffin for histological analysis. Perform Hematoxylin and Eosin (H&E) staining to assess tumor size and invasiveness.
-
Survival: Monitor the animals daily and record survival. Euthanize mice when they show signs of significant neurological compromise or distress. Generate Kaplan-Meier survival curves for analysis.
-
Molecular Analysis: Tumor tissue can be collected for further molecular analysis, such as immunoblotting to assess the phosphorylation status of target proteins (e.g., EGFR, FAK) or immunoprecipitation to study protein-protein interactions.
Data Presentation
The following tables summarize the key findings from in vivo studies using this compound in glioblastoma xenograft models.
Table 1: Summary of In Vivo Efficacy of this compound in a Glioblastoma Xenograft Model
| Cell Line | Treatment Group | Key Findings | Reference |
| GBM6 | This compound (30 mg/kg, i.p., 3x/week for 2 weeks) | Smaller, more demarcated, and less invasive tumors compared to control. | |
| GBM6 | This compound (30 mg/kg, i.p., 3x/week for 2 weeks) | Significantly increased survival compared to control-treated mice. | |
| U1242-luc | This compound + Radiation | Enhanced survival gains compared to radiotherapy alone. |
Table 2: Summary of Molecular Effects of this compound in Glioblastoma Models
| Cell Line | Treatment | Molecular Effects | Reference |
| U87-EGFRvIII | This compound | Significantly reduced phospho-EGFR. | |
| U87-EGFRvIII | This compound | Nullified radiation-enhanced FAK activation. | |
| U87-EGFRvIII | This compound | Reduced radiation-enhanced NF-κB activation. | |
| Glioblastoma Cells | This compound | Abrogated gains in secreted MMP-2 and MMP-9 following radiation. |
Conclusion
This compound represents a promising targeted therapy for glioblastoma by disrupting the pro-invasive signaling mediated by MDA-9/Syntenin. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in preclinical glioblastoma xenograft models to further investigate its therapeutic potential, both as a single agent and in combination with standard-of-care treatments like radiation. These studies are crucial steps in the development of novel therapeutic strategies for this devastating disease.
References
Application Notes and Protocols: PDZ1i Treatment in a Breast Cancer Lung Metastasis Model
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metastasis is the primary cause of mortality in breast cancer patients, with the lung being a frequent site of dissemination. A promising therapeutic target in combating metastasis is the melanoma differentiation-associated gene 9 (MDA-9)/Syntenin, a PDZ domain-containing scaffold protein.[1][2][3][4] Overexpression of MDA-9/Syntenin is correlated with poor prognosis and is implicated in multiple stages of the metastatic cascade, including cell migration, invasion, and angiogenesis.[2] PDZ1i is a small-molecule pharmacological inhibitor that specifically targets the PDZ1 domain of MDA-9/Syntenin, disrupting its protein-protein interactions and thereby suppressing metastatic progression.
These application notes provide a comprehensive overview of the use of this compound in a breast cancer lung metastasis model, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways and experimental workflows.
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Syngeneic Breast Cancer Lung Metastasis Model
| Treatment Group | Metric | Result | Fold Change/Percentage | Reference |
| This compound | Lung Metastatic Nodules | Significantly fewer invasive cancer cells | - | |
| This compound | Myeloid-Derived Suppressor Cells (MDSCs) in Lungs | Reduction in infiltration | - | |
| This compound | Tumor-Specific T cells (CD8+IFN-γ+) in Lungs | Up-regulation | ~1.5- to 2-fold increase |
Table 2: In Vitro Effects of this compound on Breast Cancer Cells
| Assay | Cell Line | Metric | Result | Reference |
| Invasion Assay | Glioblastoma and Breast Cancer Cells | Cell Invasion | Inhibition of invasion | |
| Migration Assay | MDA-MB-231 | Cell Migration | Impaired cell migration |
Signaling Pathway
The therapeutic effect of this compound in suppressing breast cancer lung metastasis is primarily mediated through the inhibition of the MDA-9/Syntenin signaling cascade, which leads to the modulation of the tumor microenvironment.
Experimental Protocols
In Vivo Breast Cancer Lung Metastasis Model
This protocol describes the establishment of an experimental lung metastasis model in mice to evaluate the efficacy of this compound.
Materials:
-
Breast cancer cell line (e.g., 4T1-Luc, MDA-MB-231-Luc)
-
Female BALB/c or NOD-SCID mice (6-8 weeks old)
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Cell culture medium
-
Syringes and needles
-
Bioluminescence imaging system
Procedure:
-
Cell Preparation: Culture luciferase-labeled breast cancer cells to 70-80% confluency. The day before injection, replace the medium with serum-free medium. On the day of injection, detach cells using Trypsin-EDTA, wash with PBS, and resuspend in sterile PBS at the desired concentration (e.g., 2.5 x 10^5 cells/100 µL). Keep cells on ice until injection.
-
Animal Inoculation: Inject 100 µL of the cell suspension into the lateral tail vein of each mouse.
-
Treatment Administration: Randomize mice into treatment and control groups. Begin treatment as per the study design (e.g., intraperitoneal injection of this compound or vehicle on alternate days for 14 days).
-
Monitoring Metastasis: Monitor the development of lung metastases weekly using a bioluminescence imaging system.
-
Endpoint Analysis: At the end of the study (e.g., day 14), euthanize the mice. Excise the lungs for ex vivo bioluminescence imaging to quantify metastatic burden. Lungs can also be fixed for histological analysis to count metastatic nodules.
In Vitro Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of this compound on the migratory capacity of breast cancer cells.
Materials:
-
Breast cancer cell line (e.g., MDA-MB-231)
-
6-well plates
-
Cell culture medium
-
This compound and vehicle control
-
Sterile p200 pipette tip or culture insert
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow to 100% confluence.
-
Wound Creation: Create a "scratch" in the cell monolayer using a sterile p200 pipette tip. Alternatively, use a culture insert to create a defined cell-free gap.
-
Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing different concentrations of this compound or vehicle control.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the scratch in the control well is closed.
-
Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial area.
In Vitro Cell Invasion Assay (Transwell Assay)
This assay evaluates the ability of this compound to inhibit the invasion of breast cancer cells through an extracellular matrix barrier.
Materials:
-
Breast cancer cell line
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Matrigel or other basement membrane extract
-
Cell culture medium (serum-free and serum-containing)
-
This compound and vehicle control
-
Cotton swabs
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Insert Coating: Thaw Matrigel on ice and dilute with cold, serum-free medium. Coat the apical side of the transwell membrane with the Matrigel solution and incubate at 37°C for 2-3 hours to allow for gelation.
-
Cell Seeding: Harvest serum-starved breast cancer cells and resuspend them in serum-free medium containing this compound or vehicle control. Seed the cells into the upper chamber of the coated transwell inserts.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate the plate at 37°C for a period that allows for cell invasion (e.g., 24-48 hours).
-
Analysis:
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Count the number of stained cells in several fields of view under a microscope.
-
Conclusion
This compound represents a promising therapeutic agent for the treatment of metastatic breast cancer. By targeting the MDA-9/Syntenin signaling pathway, this compound not only inhibits the intrinsic invasive properties of cancer cells but also modulates the tumor microenvironment to be less immunosuppressive. The protocols outlined above provide a framework for the preclinical evaluation of this compound and other potential inhibitors of the metastatic cascade.
References
- 1. Pharmacological inhibition of MDA-9/Syntenin blocks breast cancer metastasis through suppression of IL-1β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Pharmacological inhibition of MDA-9/Syntenin blocks breast cancer metastasis through suppression of IL-1β - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing PDZ1i Efficacy in Prostate Cancer Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metastasis is a primary contributor to mortality in prostate cancer patients. A key player in the metastatic cascade is the scaffolding protein MDA-9/Syntenin (SDCBP), which, through its PDZ domains, interacts with a multitude of proteins central to cancer progression. A small-molecule inhibitor targeting the first PDZ domain of MDA-9/Syntenin, known as PDZ1i, has shown significant preclinical efficacy in blocking prostate cancer invasion and metastasis.[1][2][3] This document provides detailed protocols for assessing the efficacy of this compound in various prostate cancer models, offering a framework for its evaluation as a potential therapeutic agent.
Signaling Pathway of this compound Action in Prostate Cancer
This compound exerts its anti-cancer effects by disrupting the interaction between MDA-9/Syntenin and its binding partners, thereby inhibiting downstream signaling pathways crucial for tumor progression and metastasis. A key mechanism involves the inhibition of the MDA-9/Syntenin-IGF-1R interaction, which subsequently blocks STAT3 activation and the production of pro-angiogenic factors.[1][3]
Caption: this compound inhibits the MDA-9/Syntenin signaling pathway.
In Vitro Efficacy Assessment
A series of in vitro assays are essential to determine the direct effects of this compound on prostate cancer cells.
Cell Viability and Proliferation Assays
These assays determine the cytotoxic or cytostatic effects of this compound on prostate cancer cell lines.
Table 1: Effect of this compound on Prostate Cancer Cell Proliferation
| Cell Line | Treatment | Concentration (µM) | Anti-proliferative Activity (%) | Citation |
| RWPE-1 (immortal human prostate epithelial) | This compound | 25 | ~20 | |
| RWPE-1 (immortal human prostate epithelial) | This compound | 50 | ~35 |
-
Cell Seeding: Seed prostate cancer cells (e.g., DU-145, PC-3, ARCaP) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 25 µM, 50 µM) or DMSO as a vehicle control for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells.
Cell Invasion and Migration Assays
These assays are crucial for evaluating the anti-metastatic potential of this compound.
Table 2: Inhibition of Prostate Cancer Cell Invasion by this compound
| Cell Line | Treatment | Concentration (µM) | Inhibition of Invasion (%) | Citation |
| RWPE-1 (mda-9 overexpressing) | This compound | 25 | Significant | |
| RWPE-1 (mda-9 overexpressing) | This compound | 50 | Significant | |
| DU-145 | This compound | 25 | Significant | |
| ARCaP | This compound | 25 | Significant | |
| ARCaP-M | This compound | 25 | Significant |
-
Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) in serum-free medium for 2 hours at 37°C.
-
Cell Seeding: Suspend prostate cancer cells in serum-free medium and seed 5 x 10^4 cells into the upper chamber.
-
Treatment: Add this compound or DMSO to the upper chamber.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for 24-48 hours at 37°C.
-
Cell Removal: Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Staining: Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Quantification: Count the number of invaded cells in several microscopic fields.
Angiogenesis Assay
This assay assesses the effect of this compound on the formation of new blood vessels, a critical process for tumor growth and metastasis.
-
Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated wells.
-
Conditioned Medium Treatment: Treat the HUVECs with conditioned medium collected from prostate cancer cells previously treated with this compound or DMSO.
-
Incubation: Incubate for 6-12 hours at 37°C.
-
Visualization: Observe and photograph the formation of tube-like structures using a microscope.
-
Quantification: Quantify the total tube length or the number of branch points.
In Vivo Efficacy Assessment
In vivo models are indispensable for evaluating the systemic efficacy and potential toxicity of this compound.
Xenograft Models
Xenograft models using established human prostate cancer cell lines are widely used to study tumor growth and metastasis.
Caption: Workflow for assessing this compound efficacy in xenograft models.
-
Cell Preparation: Harvest prostate cancer cells (e.g., ARCaP-M-Luc, PC-3) and resuspend them in a mixture of PBS and Matrigel.
-
Injection: Subcutaneously inject 1 x 10^6 cells into the flank of male athymic nude mice.
-
Tumor Growth: Monitor tumor growth by caliper measurements.
-
Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, this compound). Administer this compound via intraperitoneal injection (e.g., every other day).
-
Monitoring: Continue to measure tumor volume and monitor the health of the mice.
-
Endpoint: Euthanize the mice when tumors reach a predetermined size or at the end of the study.
-
Analysis: Excise tumors for weight measurement and further analysis (e.g., immunohistochemistry).
Patient-Derived Xenograft (PDX) Models
PDX models, which involve the transplantation of patient tumor tissue into immunodeficient mice, better recapitulate the heterogeneity and microenvironment of human tumors.
-
Tissue Acquisition: Obtain fresh prostate tumor tissue from radical prostatectomy or biopsy.
-
Implantation: Implant small fragments of the tumor tissue subcutaneously or orthotopically into immunodeficient mice (e.g., NOD-SCID).
-
Engraftment and Passaging: Monitor tumor growth. Once a tumor reaches a certain size, it can be excised and passaged into new cohorts of mice for expansion.
-
Efficacy Study: Once a stable PDX line is established, conduct efficacy studies as described for the subcutaneous xenograft model, treating the mice with this compound or a vehicle control.
-
Analysis: Assess tumor growth and metastatic progression. The response of the PDX to treatment can provide insights into potential clinical efficacy.
Target Validation and Pharmacodynamic Assessment
Immunohistochemistry (IHC) is a valuable tool to confirm the presence of the drug target and to assess the pharmacodynamic effects of this compound in tumor tissues.
Table 3: Key Markers for Immunohistochemical Analysis
| Marker | Role in Prostate Cancer | Expected Change with this compound |
| MDA-9/Syntenin | Target of this compound, pro-metastatic | No change in expression |
| p-STAT3 | Downstream effector of MDA-9 signaling | Decreased phosphorylation |
| Ki-67 | Proliferation marker | Decreased expression |
| CD31 | Endothelial cell marker (angiogenesis) | Decreased microvessel density |
| Cleaved Caspase-3 | Apoptosis marker | Increased expression |
-
Tissue Preparation: Fix excised tumor tissues in 10% neutral buffered formalin and embed in paraffin.
-
Sectioning: Cut 4-5 µm sections and mount them on slides.
-
Antigen Retrieval: Deparaffinize and rehydrate the sections, followed by antigen retrieval using an appropriate buffer.
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate the sections with primary antibodies against the markers of interest overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase conjugate and a chromogen (e.g., DAB).
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.
-
Analysis: Analyze the staining intensity and distribution under a microscope.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of this compound in prostate cancer models. By systematically assessing its effects on key cancer hallmarks, including proliferation, invasion, angiogenesis, and in vivo tumor growth, researchers can gain a thorough understanding of its therapeutic potential. The use of both established cell line-derived models and more clinically relevant PDX models will be crucial in advancing this compound towards clinical application for the treatment of metastatic prostate cancer.
References
Application Notes and Protocols for PDZ1i in Melanoma Metastasis Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of PDZ1 inhibitors (PDZ1i) in the study of melanoma metastasis. The information is based on preclinical research and is intended to guide researchers in designing and conducting experiments to evaluate the efficacy and mechanism of action of this compound and its derivatives. A key focus is on the dual PDZ1/PDZ2 inhibitor, IVMT-Rx-3, which has shown enhanced anti-metastatic properties.
Introduction
Melanoma differentiation-associated gene-9 (MDA-9/Syntenin) is a scaffold protein that plays a pivotal role in promoting melanoma metastasis.[1][2][3][4][5] Its function is mediated through its two tandem PDZ domains (PDZ1 and PDZ2), which act as platforms for protein-protein interactions, initiating signaling cascades that drive cancer cell invasion and dissemination. Small molecule inhibitors targeting the PDZ1 domain (this compound) have been developed and have demonstrated efficacy in blocking cancer invasion in vitro and in vivo. To amplify the therapeutic effect, a second-generation dual inhibitor, IVMT-Rx-3, was engineered by linking this compound to a PDZ2-binding peptide, thereby simultaneously blocking both PDZ domains of MDA-9/Syntenin.
Mechanism of Action
IVMT-Rx-3 exerts its anti-metastatic effects by disrupting the interaction between MDA-9/Syntenin and c-Src. This disruption leads to a downstream cascade of events, including the reduction of NF-κB activation and a subsequent decrease in the expression of matrix metalloproteinases MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix and facilitation of cancer cell invasion.
Data Presentation
In Vitro Inhibition of Melanoma Cell Invasion by IVMT-Rx-3
The following table summarizes the dose-dependent inhibitory effect of IVMT-Rx-3 on the invasion of various human and murine melanoma cell lines as determined by the Boyden Chamber Assay.
| Cell Line | Treatment | Concentration (µM) | Inhibition of Invasion (%) |
| A-375 (Human) | DMSO (Vehicle) | - | 0 |
| IVMT-Rx-3 | 10 | ~40 | |
| IVMT-Rx-3 | 25 | ~70 | |
| C8161.9 (Human) | DMSO (Vehicle) | - | 0 |
| IVMT-Rx-3 | 10 | ~50 | |
| IVMT-Rx-3 | 25 | ~80 | |
| MeWo (Human) | DMSO (Vehicle) | - | 0 |
| IVMT-Rx-3 | 10 | ~45 | |
| IVMT-Rx-3 | 25 | ~75 | |
| B16 (Murine) | DMSO (Vehicle) | - | 0 |
| IVMT-Rx-3 | 10 | ~55 | |
| IVMT-Rx-3 | 25 | ~85 | |
| *Approximate values based on graphical data from Pradhan, et al. (2023). |
In Vivo Efficacy of IVMT-Rx-3 in a Murine Melanoma Metastasis Model
The table below outlines the in vivo anti-metastatic efficacy of IVMT-Rx-3, alone and in combination with an anti-PD-L1 immune checkpoint inhibitor, in a C57BL/6 mouse model injected with B16 melanoma cells.
| Treatment Group | Number of Mice | Outcome |
| Vehicle Control | 5 | High lung metastatic burden |
| IVMT-Rx-3 | 5 | Significant reduction in lung metastases |
| Anti-PD-L1 | 5 | Moderate reduction in lung metastases |
| IVMT-Rx-3 + Anti-PD-L1 | 5 | Enhanced reduction in lung metastases and improved survival |
Experimental Protocols
In Vitro Invasion Assay (Boyden Chamber Assay)
This protocol is for assessing the effect of this compound on melanoma cell invasion.
Materials:
-
Melanoma cell lines (e.g., A-375, C8161.9, MeWo, B16)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (e.g., IVMT-Rx-3)
-
Vehicle control (e.g., DMSO)
-
Boyden chambers with Matrigel-coated membranes
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Bright-field microscope
Procedure:
-
Culture melanoma cells to ~80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for 12 hours.
-
Harvest and resuspend 25,000 cells in serum-free medium.
-
Plate the cell suspension in the upper chamber of a Matrigel-coated Boyden chamber.
-
Add complete medium to the lower chamber as a chemoattractant.
-
Incubate for 24 hours to allow for cell invasion through the Matrigel and membrane.
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix the invaded cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Count the number of invaded cells in multiple fields of view using a bright-field microscope at 10x magnification.
In Vivo Murine Melanoma Metastasis Model
This protocol describes an in vivo model to evaluate the anti-metastatic potential of this compound.
Materials:
-
6-week-old male C57BL/6 mice
-
B16 murine melanoma cells
-
Phosphate-buffered saline (PBS)
-
This compound (e.g., IVMT-Rx-3)
-
Anti-PD-L1 antibody
-
Vehicle control
Procedure:
-
Acclimatize 6-week-old male C57BL/6 mice for one week prior to the experiment.
-
Inject 1 x 10^5 B16 melanoma cells suspended in 0.1 mL PBS into the tail vein of each mouse to establish lung metastases.
-
Randomly divide the mice into four treatment groups (n=5 per group):
-
Vehicle control
-
IVMT-Rx-3 alone
-
Anti-PD-L1 alone
-
IVMT-Rx-3 in combination with anti-PD-L1
-
-
Administer six doses of the respective treatments over the first two weeks of the study.
-
Monitor the mice for signs of distress and euthanize when necessary.
-
Generate Kaplan-Meier survival curves to assess the effect of the treatments on overall survival.
-
At the end of the study, harvest the lungs to quantify metastatic nodules.
Conclusion
The inhibition of the MDA-9/Syntenin PDZ domains, particularly with the dual inhibitor IVMT-Rx-3, represents a promising therapeutic strategy for combating melanoma metastasis. The provided protocols and data serve as a valuable resource for researchers aiming to further investigate the role of this compound in melanoma and other cancers characterized by the overexpression of MDA-9/Syntenin.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Dual Targeting of the PDZ1 and PDZ2 Domains of MDA-9/Syntenin Inhibits Melanoma Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. A PDZ Protein MDA-9/Syntenin: As a Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of PDZ1i Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
PDZ (Postsynaptic density-95/Discs large/Zonula occludens-1) domains are crucial protein-protein interaction modules involved in the assembly of signaling complexes. The PDZ1 domain, in particular, is a key player in various cellular processes, including cell adhesion, proliferation, and signal transduction. Inhibition of the PDZ1 domain with small molecule inhibitors (PDZ1i) has emerged as a promising therapeutic strategy in various diseases, notably in cancer, by disrupting critical protein-protein interactions and modulating downstream signaling pathways.
These application notes provide a comprehensive guide for the Western blot analysis of cells treated with a PDZ1 inhibitor. This document outlines a detailed experimental protocol, a framework for data presentation, and visual representations of the associated signaling pathways and experimental workflow.
Data Presentation
Quantitative analysis of Western blot data is essential for determining the efficacy and mechanism of action of a PDZ1 inhibitor. The following table provides a template for summarizing the densitometric analysis of key protein targets modulated by this compound treatment. Data should be normalized to a loading control (e.g., β-actin, GAPDH) and expressed as a fold change relative to the vehicle-treated control.
Table 1: Quantitative Analysis of Protein Expression Following this compound Treatment
| Target Protein | Treatment Group | Normalized Densitometry (Mean ± SD, n=3) | Fold Change vs. Vehicle | p-value |
| p-Src (Tyr416) | Vehicle (DMSO) | 1.00 ± 0.12 | 1.00 | - |
| This compound (10 µM) | 0.45 ± 0.08 | 0.45 | <0.01 | |
| Total Src | Vehicle (DMSO) | 1.00 ± 0.15 | 1.00 | - |
| This compound (10 µM) | 0.98 ± 0.11 | 0.98 | >0.05 | |
| p-FAK (Tyr397) | Vehicle (DMSO) | 1.00 ± 0.10 | 1.00 | - |
| This compound (10 µM) | 0.52 ± 0.09 | 0.52 | <0.01 | |
| Total FAK | Vehicle (DMSO) | 1.00 ± 0.13 | 1.00 | - |
| This compound (10 µM) | 1.05 ± 0.14 | 1.05 | >0.05 | |
| p-p38 MAPK (Thr180/Tyr182) | Vehicle (DMSO) | 1.00 ± 0.18 | 1.00 | - |
| This compound (10 µM) | 0.61 ± 0.11 | 0.61 | <0.05 | |
| Total p38 MAPK | Vehicle (DMSO) | 1.00 ± 0.16 | 1.00 | - |
| This compound (10 µM) | 0.95 ± 0.12 | 0.95 | >0.05 | |
| β-actin | Vehicle (DMSO) | 1.00 ± 0.05 | 1.00 | - |
| This compound (10 µM) | 1.02 ± 0.07 | 1.02 | >0.05 |
Signaling Pathway
The PDZ1 domain, particularly of scaffold proteins like MDA-9/Syntenin, often acts as a crucial hub for assembling signaling complexes that promote cell migration, invasion, and survival. Inhibition of the PDZ1 domain can disrupt these interactions, leading to the downregulation of key downstream signaling pathways. A common pathway affected involves the modulation of Src and Focal Adhesion Kinase (FAK), which in turn influences downstream effectors like p38 MAPK.
This compound Signaling Pathway
Experimental Workflow
The following diagram outlines the key stages of the Western blot analysis workflow for cells treated with a PDZ1 inhibitor.
Western Blot Experimental Workflow
Detailed Experimental Protocols
This section provides a step-by-step protocol for performing Western blot analysis to investigate the effects of a PDZ1 inhibitor on target protein expression and phosphorylation.
Cell Culture and Treatment
-
Cell Seeding: Plate the chosen cell line in appropriate culture dishes (e.g., 6-well plates or 10 cm dishes) and allow them to adhere and reach 70-80% confluency.
-
Inhibitor Preparation: Prepare a stock solution of the PDZ1 inhibitor (this compound) in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Treatment: Treat the cells with the desired concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control (DMSO at the same final concentration as the highest this compound dose) for the specified time period (e.g., 6, 12, 24 hours).
Protein Extraction
-
Cell Lysis: After treatment, aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors to each dish.
-
Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the soluble protein to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay kit, following the manufacturer's instructions.
-
Use a spectrophotometer to measure the absorbance and calculate the protein concentration based on a standard curve generated with bovine serum albumin (BSA).
Sample Preparation for SDS-PAGE
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
SDS-PAGE and Protein Transfer
-
Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) into the wells of a polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation and transfer efficiency.
-
Run the gel in SDS-PAGE running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
Immunoblotting and Detection
-
Blocking: Block the membrane in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-p-Src, anti-total Src, anti-β-actin) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's protocol.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
Data Analysis
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ or commercial software provided with the imaging system).
-
Normalization: Normalize the intensity of the target protein band to the intensity of the corresponding loading control band in the same lane.
-
Fold Change Calculation: Calculate the fold change in protein expression for each treatment group relative to the vehicle-treated control.
-
Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes.
Application Notes: PDZ1i Small Molecule Inhibitor
Introduction
PDZ1i is a first-in-class, specific small-molecule inhibitor that targets the PDZ1 domain of the scaffold protein Melanoma Differentiation Associated Gene-9/Syntenin (MDA-9/Syntenin or SDCBP)[1][2]. MDA-9/Syntenin is a pro-metastatic gene product that is overexpressed in various advanced cancers, including melanoma, glioblastoma, and carcinomas of the breast, liver, and prostate[1][2]. By blocking crucial protein-protein interactions mediated by the PDZ1 domain, this compound effectively suppresses cancer cell invasion, metastasis, and angiogenesis, demonstrating significant therapeutic potential in preclinical models[3].
Mechanism of Action
MDA-9/Syntenin functions as a central hub in numerous signaling pathways that drive cancer progression. It contains two tandem PDZ domains (PDZ1 and PDZ2) that facilitate its interaction with a wide array of signaling partners. This compound selectively binds to the PDZ1 domain, disrupting the assembly of key signaling complexes. This targeted inhibition leads to the deactivation of several downstream pathways critical for metastasis. Notably, this compound has been shown to suppress the activation of Focal Adhesion Kinase (FAK), c-Src, and the subsequent activation of NF-κB, which in turn downregulates the expression of matrix metalloproteinases (MMP-2 and MMP-9) involved in extracellular matrix degradation. Furthermore, this compound treatment can block STAT3 activation and reduce the secretion of the pro-inflammatory cytokine IL-1β, thereby modulating the tumor microenvironment.
Signaling Pathway Inhibition by this compound
References
Troubleshooting & Optimization
Technical Support Center: PDZ1i Inhibitor
Welcome to the technical support center for the PDZ1 domain inhibitor (PDZ1i). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility and handling of this compound during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound (also known as 113B7) is a small molecule inhibitor that selectively targets the first PDZ (Postsynaptic density-95/Discs large/Zonula occludens-1) domain of Melanoma Differentiation-Associated gene 9 (MDA-9)/Syntenin.[1][2] MDA-9/Syntenin is a scaffolding protein that facilitates numerous protein-protein interactions crucial for cancer progression and metastasis.[3][4] By binding to the PDZ1 domain, this compound blocks these interactions, thereby inhibiting downstream signaling pathways involved in cell invasion, migration, and survival.[5]
Q2: Why is this compound often difficult to dissolve?
A2: this compound has poor aqueous solubility, a common characteristic for small molecule inhibitors with complex aromatic structures. Its chemical scaffold, which includes triazolopyrimidine and phenyl-oxadiazole moieties, contributes to its hydrophobicity, making it challenging to dissolve in aqueous buffers like PBS or cell culture media. This necessitates the use of organic solvents for initial stock solutions and may require advanced formulation strategies for in vivo applications.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (DMSO). Chemical suppliers report a solubility of at least 10 mM in DMSO. It is crucial to use anhydrous, high-quality DMSO to ensure maximum solubility and stability.
Q4: How should I store this compound powder and its stock solutions?
A4: Proper storage is critical to maintain the integrity of the compound.
-
Powder: The solid compound should be stored at -20°C, desiccated, for long-term stability (up to 3 years).
-
Stock Solutions: Once dissolved in DMSO, the stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored in tightly sealed vials at -80°C for long-term storage (up to 6 months) or -20°C for shorter periods. Before use, allow the vial to equilibrate to room temperature for at least one hour before opening to minimize water absorption by the hygroscopic DMSO.
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental use of this compound.
Issue 1: My this compound precipitated after I added it to my cell culture medium.
Precipitation upon dilution into aqueous solutions is the most common issue with hydrophobic compounds like this compound. This occurs when the compound's concentration exceeds its solubility limit in the final aqueous environment.
Troubleshooting Steps:
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Step 1: Verify the Stock Solution. Before any dilution, ensure your DMSO stock solution is completely dissolved and free of precipitate. If crystals are visible, gently warm the vial in a 37°C water bath and sonicate briefly. If the precipitate persists, the stock may be unstable or too concentrated. Prepare a fresh stock solution.
-
Step 2: Optimize the Dilution Technique.
-
Pre-warm the medium: Always use cell culture medium pre-warmed to 37°C. A sudden drop in temperature can decrease solubility.
-
Ensure rapid mixing: Add the this compound stock solution dropwise into the vortex of the medium while gently mixing. This prevents localized high concentrations that can trigger immediate precipitation.
-
Use an intermediate dilution: Avoid adding a highly concentrated stock directly into a large volume of medium. First, prepare an intermediate dilution (e.g., 1:10) in fresh DMSO or a small volume of medium, then add this to the final volume.
-
-
Step 3: Lower the Final Concentration. The intended working concentration may exceed the kinetic solubility of this compound in your specific cell culture medium. Perform a dose-response experiment to determine if a lower, non-precipitating concentration is still effective.
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Step 4: Control the Final DMSO Concentration. Ensure the final concentration of DMSO in your cell culture is as low as possible (ideally ≤ 0.1%) and is consistent across all experimental and control wells. Always include a vehicle control (medium with the same final DMSO concentration) to account for any solvent effects.
Issue 2: I am seeing inconsistent or no activity in my experiments.
This can often be linked to solubility issues, where the actual concentration of soluble, active compound is lower than the nominal concentration.
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Possible Cause: Undissolved this compound in the stock solution.
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Solution: Before use, visually inspect your stock solution for any precipitate. If any is present, attempt to redissolve it as described above. Always centrifuge the stock vial at high speed (e.g., >10,000 x g) for 5-10 minutes before taking an aliquot from the supernatant to avoid transferring any micro-precipitates.
-
-
Possible Cause: Precipitation in the assay plate over time.
-
Solution: The compound may be precipitating slowly during the course of your experiment. Before conducting a large-scale experiment, perform a solubility test in your cell culture medium. Prepare your final working concentration, incubate it under the same conditions as your experiment (e.g., 37°C, 24 hours), and then visually inspect for precipitation under a microscope. If precipitation is observed, you may need to lower the working concentration or reduce the incubation time.
-
-
Possible Cause: Compound degradation.
-
Solution: Ensure stock solutions are stored properly in single-use aliquots at -80°C. Avoid repeated freeze-thaw cycles. Prepare working solutions fresh for each experiment from a new aliquot of the stock solution.
-
Quantitative Data Summary
| Solvent | Reported Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | ≥ 10 mM | |
| Water / PBS | Poor / Insoluble | |
| Ethanol | Data Not Available |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate Required Mass: this compound has a molecular weight of 538.56 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
10 mmol/L * 1 L/1000 mL * 538.56 g/mol * 1000 mg/g = 5.386 mg
-
-
Weigh Compound: Accurately weigh out 5.39 mg of this compound powder and transfer it to a sterile 1.5 mL or 2.0 mL microcentrifuge tube.
-
Add Solvent: Add 1.0 mL of fresh, anhydrous DMSO to the tube.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube in a 37°C water bath or sonicate in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.
-
Inspect: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store the aliquots at -80°C.
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays (Example: 10 µM Final Concentration)
-
Thaw Stock: Remove one aliquot of the 10 mM this compound stock solution from the -80°C freezer and allow it to thaw completely at room temperature.
-
Prepare Intermediate Dilution: To minimize pipetting errors and reduce the risk of precipitation, prepare a 1:100 intermediate dilution.
-
Add 2 µL of the 10 mM stock solution to 198 µL of fresh DMSO. This creates a 100 µM solution.
-
-
Prepare Final Working Solution:
-
Pre-warm your cell culture medium to 37°C.
-
To prepare 1 mL of 10 µM working solution, add 100 µL of the 100 µM intermediate solution to 900 µL of the pre-warmed cell culture medium.
-
Alternatively, for a final DMSO concentration of 0.1%, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed medium.
-
Mix immediately by gentle vortexing or inversion.
-
-
Apply to Cells: Add the final working solution to your cells. Remember to include a vehicle control containing the same final concentration of DMSO (e.g., 0.1%).
Protocol 3: Suggested Formulation for In Vivo Studies
Disclaimer: This is a general formulation protocol based on common practices for administering hydrophobic compounds intraperitoneally. The optimal formulation for this compound should be empirically determined.
Several in vivo studies have administered this compound via intraperitoneal (i.p.) injection after dissolving it in DMSO. However, injecting pure DMSO can be toxic. A common strategy is to use a co-solvent system to create a more biocompatible solution.
-
Prepare Stock: Dissolve this compound in 100% DMSO to a high concentration (e.g., 20 mg/mL). Ensure it is fully dissolved.
-
Prepare Vehicle: Prepare a vehicle solution. A common vehicle for i.p. injections consists of:
-
10% DMSO
-
40% PEG300 (Polyethylene glycol 300)
-
5% Tween-80
-
45% Saline (0.9% NaCl)
-
-
Formulate Drug: Add the this compound DMSO stock to the other vehicle components sequentially, mixing thoroughly after each addition. For example, to achieve a final drug concentration of 2 mg/mL:
-
Add the required volume of this compound/DMSO stock to the PEG300 and mix.
-
Add the Tween-80 and mix until the solution is clear.
-
Finally, add the saline to reach the final volume and mix.
-
-
Administer: The final solution can be administered via i.p. injection. The dosing volume should be calculated based on the animal's body weight. Always include a control group that receives the vehicle solution without this compound.
Signaling Pathway and Mechanism of Action
This compound exerts its effects by disrupting the scaffolding function of MDA-9/Syntenin, which is a critical hub for multiple oncogenic signaling pathways.
By binding to the PDZ1 domain of MDA-9/Syntenin, this compound prevents MDA-9 from interacting with key signaling partners like the Insulin-like Growth Factor 1 Receptor (IGF-1R) and Epidermal Growth Factor Receptor (EGFR). This disruption blocks the activation of downstream effectors, including Focal Adhesion Kinase (FAK), Src kinase, Signal Transducer and Activator of Transcription 3 (STAT3), and Nuclear Factor-kappaB (NF-κB). The inhibition of these pathways ultimately leads to a reduction in the expression of genes that promote cancer cell invasion and metastasis, such as matrix metalloproteinases (MMPs).
References
- 1. A PDZ Protein MDA-9/Syntenin: As a Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dual Targeting of the PDZ1 and PDZ2 Domains of MDA-9/Syntenin Inhibits Melanoma Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Src kinase activation is mandatory for MDA-9/syntenin-mediated activation of Nuclear Factor-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Small Molecule Probes of MDA-9/Syntenin - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of PDZ1i inhibitor
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the potential off-target effects of PDZ domain 1 (PDZ1) inhibitors. It includes frequently asked questions, troubleshooting guides, experimental protocols, and comparative data to assist in the design and interpretation of experiments.
Frequently Asked Questions (FAQs)
Q1: What are PDZ domains and why is targeting them with inhibitors challenging? A1: PDZ domains are small, common protein-protein interaction modules, typically consisting of about 90 amino acids, that act as scaffolds to assemble signaling complexes.[1][2] They regulate numerous biological processes, including signal transduction, cell polarity, and cell adhesion.[1] The primary challenge in developing specific inhibitors for PDZ domains lies in the shallow and dynamic nature of their binding interfaces.[2] Furthermore, the high degree of structural similarity across the more than 240 PDZ domains in the human proteome makes it difficult to achieve selectivity, leading to a risk of off-target binding.[3]
Q2: What are the potential off-target effects of a PDZ1i inhibitor? A2: Off-target effects occur when an inhibitor binds to proteins other than its intended target. For a this compound inhibitor, this could mean binding to other PDZ domains within the same protein (e.g., PDZ2) or to PDZ domains on entirely different proteins involved in unrelated signaling pathways. Such interactions can lead to unintended biological consequences, including unexpected phenotypes, cellular toxicity, or modulation of pathways like Wnt signaling, ion channel trafficking, or cell junction integrity.
Q3: How can I experimentally assess the specificity of my this compound inhibitor? A3: Assessing specificity is crucial. A primary method is to perform counter-screening assays against a panel of other PDZ domains, particularly those with high sequence similarity to your target. Techniques like Fluorescence Polarization (FP) can be used to quantify binding affinity to both the intended target and potential off-targets. For a broader, unbiased view, chemical proteomics approaches such as affinity chromatography coupled with mass spectrometry can identify a wide range of interacting proteins from cell lysates.
Q4: What is "polypharmacology" and how does it relate to this compound inhibitors? A4: Polypharmacology refers to the ability of a single drug molecule to bind to multiple targets. While often associated with off-target side effects, it can sometimes contribute to the therapeutic efficacy of a drug. An inhibitor might engage multiple disease-relevant pathways simultaneously. However, it is critical to identify and characterize these additional interactions to understand the molecule's full mechanism of action and potential liabilities.
Q5: My inhibitor shows a clear effect in my cell-based assay. How do I confirm this is an on-target effect? A5: To confirm an on-target effect, you should correlate the inhibitor's phenotypic effect with direct target engagement. A key experiment is to perform a rescue experiment by overexpressing the target protein (PDZ1-containing protein) to see if it reverses the inhibitor's effect. Conversely, using genetic knockdown (e.g., shRNA or CRISPR) of the target protein should phenocopy the effect of the inhibitor. If the inhibitor's effect persists even after target knockdown, it strongly suggests off-target activity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| High levels of cell death observed, even at low inhibitor concentrations. | The inhibitor may have potent off-target effects on proteins essential for cell survival (e.g., kinases, apoptosis regulators). | 1. Perform a Dose-Response Curve: Carefully titrate the inhibitor to find the lowest concentration that produces the desired on-target effect without excessive toxicity. 2. Assess Apoptosis: Use assays like Annexin V staining or caspase-3 cleavage to determine if the cell death is apoptotic. 3. Conduct an Off-Target Screen: Use a proteomics-based approach (See Protocol 1) to identify unintended binding partners. |
| Inconsistent results between different cell lines or experimental batches. | Biological variability is common. Different cell lines may have varying expression levels of the on-target protein and potential off-target proteins. | 1. Quantify Target Expression: Use Western Blot or qPCR to confirm and normalize the expression level of the target PDZ protein across different cell lines or batches. 2. Use Pooled Donors: For primary cells, using cells pooled from multiple donors can help average out individual variations. 3. Standardize Protocols: Ensure consistent cell passage number, seeding density, and treatment conditions. |
| Observed phenotype does not match the known function of the target PDZ protein. | This is a strong indicator of an off-target effect. The inhibitor may be acting on a different protein or pathway that produces the observed phenotype. | 1. Validate with a Second Inhibitor: Use a structurally distinct inhibitor for the same target. If both compounds produce the same phenotype, it is more likely to be on-target. 2. Perform Genetic Validation: Use shRNA or CRISPR to knock down the intended target. If this does not replicate the inhibitor's phenotype, the effect is off-target. 3. Consult Off-Target Databases: Check public databases for known off-targets of similar chemical scaffolds. |
| Inhibitor is less effective than predicted by its binding affinity (Kd or Ki). | Poor cell permeability, rapid degradation, or efflux by cellular pumps can limit the effective intracellular concentration of the inhibitor. | 1. Assess Cell Permeability: Use cell-based target engagement assays (e.g., NanoBRET, CETSA) to confirm the inhibitor is reaching its target inside the cell. 2. Measure Compound Stability: Evaluate the stability of the inhibitor in cell culture media over the course of the experiment. 3. Test with Efflux Pump Inhibitors: Co-treatment with known efflux pump inhibitors can determine if the compound is being actively removed from the cells. |
Quantitative Data on PDZ Inhibitor Interactions
The following tables provide examples of binding affinities for different PDZ inhibitors. Comparing the affinity for the primary target versus other PDZ domains is a key measure of specificity.
Table 1: Binding Affinities of Inhibitors for MDA-9/Syntenin PDZ Domains
| Inhibitor | Target Domain | Binding Affinity (Kd) | Comments |
| This compound (113B7) | MDA-9 PDZ1 | 21 µM | Does not bind significantly to MDA-9 PDZ2. Selectively inhibits invasion in glioblastoma cells. |
| PI1A | MDA-9 PDZ1 | 0.17 mM | Identified via fragment screening; competes with natural substrate binding. |
| PI2A | MDA-9 PDZ2 | 0.51 mM | Identified via fragment screening; shows selectivity for PDZ2 over PDZ1. |
| Dimeric Peptide 13-13 | MDA-9 PDZ1/2 Tandem | 0.21 µM | Binds with high affinity to the tandem domain structure, suggesting cooperativity. |
Table 2: Binding Affinities and IC50 Values of Inhibitors for Dvl PDZ Domains
| Inhibitor | Target Domain | Binding Affinity (Kd) | Cellular IC50 (TOP-GFP Assay) |
| Compound 18 | Dvl-1 PDZ | 2.4 µM | ~50-75 µM |
| Compound 18 | Dvl-3 PDZ | 9.4 µM | ~50-75 µM |
| Compound 20 | Dvl-1 PDZ | 4.7 µM | ~50-75 µM |
| Compound 20 | Dvl-3 PDZ | 9.8 µM | ~50-75 µM |
| Compound 21 | Dvl-1 PDZ | 4.7 µM | ~50-75 µM |
| Compound 21 | Dvl-3 PDZ | 12.5 µM | ~50-75 µM |
Data compiled from a study on small-molecule inhibitors of Dishevelled (Dvl) proteins, demonstrating potent binding and cellular activity in Wnt signaling assays.
Experimental Protocols
Protocol 1: Chemical Proteomics for Off-Target Identification
This protocol provides a general workflow for identifying the binding partners of a this compound inhibitor from a complex protein mixture using affinity chromatography followed by mass spectrometry.
Materials:
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This compound inhibitor chemically modified with an affinity tag (e.g., biotin) and a linker.
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Control resin (e.g., Streptavidin agarose beads).
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Cell lysate from the biological system of interest.
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Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors.
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Wash Buffers (e.g., PBS with varying salt concentrations and mild detergent).
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Elution Buffer (e.g., SDS-PAGE sample buffer, high concentration of biotin, or pH change).
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Mass spectrometer for protein identification.
Procedure:
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Probe Immobilization: Incubate the biotinylated this compound inhibitor with streptavidin agarose beads to immobilize the "bait."
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Lysate Preparation: Lyse cells or tissues to obtain a native protein extract. Pre-clear the lysate by incubating it with control beads to remove proteins that bind non-specifically to the resin.
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Affinity Enrichment (Pull-down): Incubate the pre-cleared lysate with the inhibitor-bound beads for 2-4 hours at 4°C. A parallel incubation with control beads (without the inhibitor) should be run as a negative control.
-
Washing: Pellet the beads and wash them extensively with a series of wash buffers to remove non-specific binders. The stringency of the washes is critical and may need optimization.
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Elution: Elute the bound proteins from the beads. For a competitive elution, add an excess of the non-biotinylated inhibitor. Alternatively, use a denaturing elution with SDS-PAGE sample buffer.
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Protein Identification: Separate the eluted proteins by SDS-PAGE. Excise the protein bands, perform in-gel tryptic digestion, and identify the proteins by LC-MS/MS.
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Data Analysis: Compare the list of proteins identified from the inhibitor pull-down with the negative control. Proteins significantly enriched in the inhibitor sample are considered potential binding partners.
Protocol 2: Fluorescence Polarization (FP) Competition Assay
This biophysical assay is used to determine the binding affinity of an inhibitor by measuring its ability to displace a fluorescently labeled peptide (probe) from the target PDZ domain.
Materials:
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Purified, recombinant PDZ domain protein.
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Fluorescently labeled peptide probe known to bind the PDZ domain (e.g., FITC- or Oregon Green-labeled C-terminal peptide of a known binding partner).
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This compound inhibitor of interest.
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Assay Buffer (e.g., PBS or Tris buffer with mild detergent like Tween-20).
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Black, low-volume 96-well or 384-well plates.
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A plate reader capable of measuring fluorescence polarization.
Procedure:
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Determine Probe Binding: First, perform a saturation binding experiment by titrating the PDZ protein against a fixed, low concentration of the fluorescent probe to determine the Kd of the probe and the protein concentration that gives an adequate signal window.
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Competition Assay Setup: In a multi-well plate, add a fixed concentration of the PDZ protein and the fluorescent probe (concentrations determined in the previous step).
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Inhibitor Titration: Add the this compound inhibitor in a serial dilution across the wells. Include controls for no inhibitor (maximum polarization) and no protein (minimum polarization).
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Incubation: Incubate the plate at room temperature for a period sufficient to reach binding equilibrium (e.g., 30-60 minutes).
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Measurement: Measure the fluorescence polarization (in millipolarization units, mP) in each well using the plate reader.
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Data Analysis: Plot the mP values against the logarithm of the inhibitor concentration. Fit the resulting sigmoidal curve using a suitable competition binding equation to determine the IC50 value. The IC50 can then be converted to a binding affinity constant (Ki).
Protocol 3: Cell-Based Target Engagement Assay
This protocol assesses whether the inhibitor engages its target in a cellular environment and can be used to measure functional outcomes like changes in protein localization or downstream signaling. This example focuses on measuring the inhibition of a PDZ-mediated protein-protein interaction using a co-immunoprecipitation (Co-IP) assay.
Materials:
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Cells expressing the target PDZ protein and its binding partner.
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This compound inhibitor and vehicle control (e.g., DMSO).
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Ice-cold PBS and cell lysis buffer (non-denaturing, e.g., Triton X-100 based).
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Antibody against the PDZ protein or its binding partner for immunoprecipitation.
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Protein A/G magnetic or agarose beads.
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Western blot reagents.
Procedure:
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Cell Treatment: Culture cells to an appropriate confluency and treat them with varying concentrations of the this compound inhibitor or vehicle control for a predetermined time.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer to preserve protein-protein interactions.
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Immunoprecipitation (IP): Incubate the cleared cell lysates with an antibody targeting one of the interacting proteins (e.g., the PDZ protein's binding partner) overnight at 4°C.
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Capture Complex: Add Protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.
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Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
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Elution and Western Blot: Elute the proteins from the beads using SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and perform a Western blot.
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Analysis: Probe the Western blot with an antibody against the other protein in the complex (the PDZ protein). A decrease in the amount of the co-immunoprecipitated PDZ protein in the inhibitor-treated samples compared to the vehicle control indicates that the inhibitor has successfully disrupted the interaction in the cellular context.
Mandatory Visualizations
Caption: On-target vs. potential off-target effects of a this compound inhibitor.
Caption: Experimental workflow to investigate potential off-target effects.
Caption: Logic diagram for troubleshooting unexpected experimental results.
References
Technical Support Center: Assessing PDZ1i Stability in Cell Culture Media
Welcome to the technical support center for PDZ1i. This resource is designed to assist researchers, scientists, and drug development professionals in effectively assessing the stability of this compound in cell culture media. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule inhibitor that targets the PDZ1 domain of the scaffolding protein MDA-9/Syntenin.[1][2] By binding to this domain, this compound disrupts the protein-protein interactions that are crucial for downstream signaling pathways involved in cancer metastasis, including those mediated by FAK, Src, and STAT3.[2][3][4] This inhibition can lead to a reduction in tumor cell invasion, migration, and angiogenesis.
Q2: Why is it important to assess the stability of this compound in cell culture media?
Q3: What are the primary factors that can affect this compound stability in cell culture media?
A3: Several factors can influence the stability of a small molecule inhibitor like this compound in cell culture media:
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Enzymatic Degradation: If the media is supplemented with serum, such as Fetal Bovine Serum (FBS), it will contain various enzymes like proteases and esterases that can metabolize the compound.
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pH Instability: The pH of the cell culture medium (typically between 7.2 and 7.4) can lead to the degradation of compounds that are sensitive to pH changes.
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Binding to Media Components: this compound may bind to proteins like albumin present in serum, which can affect its availability and apparent stability.
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Chemical Reactivity: The compound may react with components of the cell culture medium itself.
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Physical Factors: Temperature (typically 37°C), light exposure, and the material of the culture vessel can also impact stability.
Q4: What is the expected half-life of this compound in cell culture media?
A4: Currently, there is no publicly available data specifying the half-life of this compound in common cell culture media such as DMEM or RPMI-1640. The stability of small molecules can vary significantly depending on their chemical structure and the experimental conditions. One study has reported a half-life of 9 hours for this compound in vivo, but this is not directly transferable to in vitro conditions due to differences in metabolism and clearance mechanisms. Therefore, it is highly recommended that researchers determine the stability of this compound under their specific experimental conditions.
Q5: How can I prepare and store this compound stock solutions?
A5: For optimal stability, it is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent like DMSO. This stock solution should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
This section addresses common issues that may arise during the assessment of this compound stability.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent results between replicate experiments | Incomplete solubilization of this compound. Inconsistent timing of sample collection. Variability in analytical measurements (e.g., HPLC, LC-MS). | Ensure the stock solution is fully dissolved before preparing working solutions. Adhere to a strict time course for sample collection. Validate your analytical method for linearity, precision, and accuracy. |
| Rapid loss of this compound from the medium | High rate of degradation under experimental conditions. Adsorption to the surface of the cell culture plates or pipette tips. Rapid uptake by cells (if present). | Perform a stability check in a simpler buffer system (e.g., PBS) to assess inherent aqueous stability. Use low-protein-binding labware. Include a cell-free control to differentiate between degradation and cellular uptake. |
| No detectable degradation of this compound | The compound is highly stable under your experimental conditions. The analytical method is not sensitive enough to detect small changes. | Extend the time course of the experiment to observe potential long-term degradation. Optimize the sensitivity of your analytical method. |
| Precipitation of this compound in the cell culture medium | The concentration of this compound exceeds its solubility in the medium. Interaction with media components. | Determine the maximum soluble concentration of this compound in your specific medium. Ensure the medium is pre-warmed to 37°C before adding the compound. Consider using a co-solvent if solubility issues persist and it is compatible with your cell line. |
Data Presentation
The stability of this compound should be determined by quantifying the percentage of the intact compound remaining at various time points relative to the initial concentration at time zero. The data should be presented in a clear and organized table. Below is a template table that can be used to present your experimental findings.
Table 1: Stability of this compound in Different Cell Culture Media at 37°C
| Time (hours) | DMEM (% Remaining) | DMEM + 10% FBS (% Remaining) | RPMI-1640 (% Remaining) | RPMI-1640 + 10% FBS (% Remaining) |
| 0 | 100 ± 0.0 | 100 ± 0.0 | 100 ± 0.0 | 100 ± 0.0 |
| 2 | ||||
| 8 | ||||
| 24 | ||||
| 48 | ||||
| 72 | ||||
| Data should be presented as mean ± standard deviation (n=3). The percentage remaining is calculated by comparing the peak area of this compound at each time point to the peak area at time 0 using a validated analytical method like HPLC or LC-MS. |
Experimental Protocols
This section provides a detailed methodology for assessing the stability of this compound in cell culture media.
Protocol: Assessing this compound Stability in Cell Culture Media using HPLC-MS
1. Materials and Reagents
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This compound
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DMSO, HPLC grade
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Cell culture media (e.g., DMEM, RPMI-1640)
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Fetal Bovine Serum (FBS)
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Acetonitrile, HPLC grade
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Formic acid, HPLC grade
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Water, HPLC grade
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Sterile microcentrifuge tubes
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Sterile, low-protein-binding multi-well plates
-
Incubator (37°C, 5% CO₂)
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HPLC-MS system with a C18 reverse-phase column
2. Preparation of Solutions
-
This compound Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound in DMSO.
-
Working Solutions (10 µM): Prepare working solutions of this compound by diluting the stock solution in the desired cell culture media (with and without 10% FBS) to a final concentration of 10 µM.
3. Experimental Procedure
-
Add 1 mL of each 10 µM this compound working solution to triplicate wells of a sterile, low-protein-binding 24-well plate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
At designated time points (e.g., 0, 2, 8, 24, 48, and 72 hours), collect a 100 µL aliquot from each well. The 0-hour time point should be collected immediately after adding the working solution.
-
To each 100 µL aliquot, add 200 µL of acetonitrile containing an internal standard to precipitate proteins and stop any enzymatic degradation.
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to HPLC vials for analysis.
4. HPLC-MS Analysis
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate this compound from media components (e.g., 5% to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Detection: Mass spectrometry detection of the parent ion of this compound.
5. Data Analysis
-
Integrate the peak area of the this compound parent ion for each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the average peak area at time 0.
-
Plot the percentage of this compound remaining versus time to determine the degradation kinetics and estimate the half-life (t₁/₂) of the compound in each condition.
Visualizations
MDA-9/Syntenin Signaling Pathway
Caption: this compound inhibits the pro-metastatic signaling of MDA-9/Syntenin.
Experimental Workflow for this compound Stability Assessment
Caption: Workflow for assessing this compound stability in cell culture media.
Troubleshooting Logic for this compound Stability Assays
Caption: A logical approach to troubleshooting inconsistent this compound stability results.
References
troubleshooting inconsistent results in PDZ1i experiments
Welcome to the technical support center for PDZ1i experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer clear experimental protocols and answers to frequently asked questions.
Troubleshooting Guides
This section addresses specific issues that may arise during your this compound experiments, helping you to identify potential causes and implement effective solutions.
In Vitro Experiments
Question: Why am I not observing the expected inhibition of cancer cell invasion or migration with this compound?
Possible Causes and Troubleshooting Steps:
-
This compound Solubility and Stability: this compound is a small molecule that may have solubility limitations in aqueous media.
-
Recommendation: Ensure complete solubilization of this compound in a suitable solvent like DMSO before diluting it in your cell culture medium.[1] Prepare fresh dilutions for each experiment, as repeated freeze-thaw cycles can degrade the compound. It is advisable to not store diluted solutions for extended periods.
-
-
Cell Line-Specific Expression of MDA-9/Syntenin: The efficacy of this compound is dependent on the expression levels of its target, MDA-9/Syntenin (also known as SDCBP).
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Recommendation: Confirm the expression of MDA-9/Syntenin in your chosen cell line(s) via Western blotting or qPCR. Cell lines with low or negligible expression will likely not respond to this compound treatment.[2]
-
-
Incorrect Dosing or Treatment Duration: The effective concentration and treatment time can vary between different cell lines and assays.
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. A typical starting point for in vitro studies is in the micromolar range.[3][4] Similarly, optimize the treatment duration; for invasion assays, a 24-hour treatment is often a good starting point.[5]
-
-
Assay-Specific Issues: The variability could stem from the experimental setup itself.
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Recommendation: For invasion assays, ensure the integrity of the basement membrane matrix. For migration assays, be mindful of creating a consistent scratch or wound. Include appropriate controls, such as a vehicle control (e.g., DMSO) and a positive control for invasion/migration inhibition if available.
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Question: I am observing high cytotoxicity or unexpected off-target effects in my cell-based assays. What should I do?
Possible Causes and Troubleshooting Steps:
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Solvent Toxicity: High concentrations of solvents like DMSO can be toxic to cells.
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Recommendation: Ensure the final concentration of the solvent in your cell culture medium is low (typically ≤ 0.1%) and non-toxic to your cells. Always include a vehicle-only control to assess the effect of the solvent.
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This compound Concentration is Too High: While this compound has been shown to have low toxicity in many cell lines, excessively high concentrations can lead to cell death.
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Recommendation: Re-evaluate your dose-response curve to identify a concentration that effectively inhibits the target pathway without causing significant cell death. Consider using a cell viability assay (e.g., MTS or trypan blue exclusion) in parallel with your functional assays.
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Off-Target Effects: Although designed to be specific for the PDZ1 domain of MDA-9/Syntenin, off-target effects are a possibility with any small molecule inhibitor.
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Recommendation: To confirm that the observed phenotype is due to the inhibition of MDA-9/Syntenin, consider using a genetic approach, such as siRNA or shRNA knockdown of MDA-9/Syntenin, to see if it recapitulates the effects of this compound.
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In Vivo Experiments
Question: Why is this compound not showing significant anti-metastatic activity in my animal model?
Possible Causes and Troubleshooting Steps:
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Pharmacokinetics and Bioavailability: The half-life, distribution, and metabolism of this compound can influence its efficacy in vivo.
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Recommendation: this compound has a reported half-life of approximately 9 hours. Review your dosing schedule and route of administration. Intraperitoneal injections have been successfully used in multiple studies. Ensure the formulation of this compound for in vivo use is appropriate and stable.
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Tumor Model Variability: The tumor microenvironment and the specific characteristics of the animal model can impact the outcome.
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Recommendation: The anti-metastatic effects of this compound have been demonstrated in various cancer models, including breast and prostate cancer. Ensure your chosen animal model is appropriate and that the tumor cells used are known to express MDA-9/Syntenin.
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Immune System Involvement: this compound can modulate the immune response by affecting myeloid-derived suppressor cells (MDSCs).
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Recommendation: If using an immunocompromised mouse model, you may not observe the full therapeutic effect of this compound that involves the immune system. Consider using a syngeneic model with an intact immune system to evaluate the immunomodulatory effects of the inhibitor.
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Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small-molecule inhibitor that selectively targets the first PDZ domain (PDZ1) of the scaffold protein MDA-9/Syntenin. By binding to this domain, this compound disrupts the protein-protein interactions between MDA-9/Syntenin and its binding partners, such as IGF-1R, FAK, and EGFR, thereby inhibiting downstream signaling pathways that promote cancer cell invasion, migration, and metastasis.
Q2: How specific is this compound for the PDZ1 domain of MDA-9/Syntenin?
A2: this compound was developed to selectively bind to the PDZ1 domain of MDA-9/Syntenin and does not show significant binding to the PDZ2 domain of the same protein. This specificity helps to minimize off-target effects.
Q3: What are the key signaling pathways affected by this compound?
A3: this compound has been shown to inhibit several pro-metastatic signaling pathways by disrupting MDA-9/Syntenin's interactions. Key affected pathways include the FAK, Src, and STAT3 signaling cascades. Inhibition of these pathways leads to the downregulation of pro-angiogenic factors and matrix metalloproteinases (MMPs).
Q4: Can this compound be combined with other therapies?
A4: Yes, studies have suggested that this compound can enhance the therapeutic outcomes when combined with other treatments like radiotherapy. By inhibiting radiation-induced invasion, this compound can radiosensitize glioblastoma cells.
Experimental Protocols
In Vitro Invasion Assay
Objective: To assess the effect of this compound on the invasive capacity of cancer cells.
Methodology:
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Cell Culture: Culture cancer cells expressing MDA-9/Syntenin in appropriate media.
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Preparation of Transwell Inserts: Use Transwell inserts with an 8 µm pore size, coated with a basement membrane matrix (e.g., Matrigel).
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Cell Seeding: Harvest and resuspend cells in serum-free medium. Seed the cells in the upper chamber of the Transwell inserts.
-
Treatment: Add this compound (at various concentrations) or vehicle control (e.g., DMSO) to both the upper and lower chambers. The lower chamber should contain a chemoattractant, such as medium with fetal bovine serum.
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Incubation: Incubate the plate for a duration appropriate for the cell line's invasive potential (e.g., 24-48 hours).
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Analysis: After incubation, remove the non-invading cells from the upper surface of the insert. Fix and stain the invading cells on the lower surface. Count the number of stained cells under a microscope.
In Vivo Metastasis Model
Objective: To evaluate the anti-metastatic efficacy of this compound in an animal model.
Methodology:
-
Animal Model: Use an appropriate mouse model (e.g., nude mice for xenografts or syngeneic mice for immunocompetent studies).
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Tumor Cell Inoculation: Inoculate luciferase-expressing cancer cells intravenously (e.g., via tail vein injection) to establish experimental lung metastases.
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This compound Treatment: Begin treatment with this compound or vehicle control at a specified time point after cell inoculation. A common dosing regimen is 30 mg/kg body weight administered intraperitoneally on alternate days.
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Monitoring Metastasis: Monitor the progression of metastasis using bioluminescence imaging (BLI) at regular intervals.
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Endpoint Analysis: At the end of the study, euthanize the animals and collect relevant tissues (e.g., lungs) for ex vivo bioluminescence imaging and histological analysis to quantify metastatic burden.
Data Presentation
| Parameter | Control Group (Vehicle) | This compound-Treated Group | Reference |
| In Vitro Cell Invasion | High | Significantly Reduced | |
| In Vivo Lung Metastasis | High Metastatic Burden | Significantly Reduced Metastatic Burden | |
| p-STAT3 Levels | High | Reduced | |
| MMP-2/MMP-9 Expression | High | Reduced |
Visualizations
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A PDZ Protein MDA-9/Syntenin: As a Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological inhibition of MDA-9/Syntenin blocks breast cancer metastasis through suppression of IL-1β - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of PDZ1 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo bioavailability of PDZ1 inhibitors (PDZ1i).
Frequently Asked Questions (FAQs)
Q1: My PDZ1 inhibitor shows high potency in vitro but poor efficacy in animal models. What is the likely cause?
A1: A common reason for this discrepancy is poor in vivo bioavailability. This means that the inhibitor, while effective at the molecular level, is not reaching its target in the body in sufficient concentrations to exert a therapeutic effect. Factors contributing to poor bioavailability of PDZ1 inhibitors, many of which are peptide-based, include enzymatic degradation, low membrane permeability, and rapid clearance.[1]
Q2: What are the general strategies to improve the bioavailability of peptide-based PDZ1 inhibitors?
A2: Several strategies can be employed to enhance the in vivo performance of peptide-based this compound. These can be broadly categorized into chemical modifications and formulation strategies.
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Chemical Modifications:
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Cyclization: Constraining the peptide's structure can increase its resistance to enzymatic degradation and improve stability.[2][3][4]
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Cell-Penetrating Peptides (CPPs): Conjugating the inhibitor to a CPP can facilitate its transport across cell membranes.[5]
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Lipidation or PEGylation: Attaching lipid or polyethylene glycol (PEG) chains can increase the molecule's size and circulation time, reducing renal clearance.
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Formulation Strategies:
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Lipid-Based Nanoparticles: Encapsulating the inhibitor in lipid nanoparticles (LNPs) can protect it from degradation and improve its absorption.
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Polymeric Nanoparticles: Similar to LNPs, polymeric nanoparticles can serve as protective carriers.
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Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can improve the solubilization and absorption of poorly water-soluble inhibitors.
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Q3: Are there any known bioavailability data for specific PDZ1 inhibitors?
A3: Yes, some data is available for inhibitors targeting the PDZ domains of MDA-9/Syntenin:
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This compound (113B7): This small molecule inhibitor of the PDZ1 domain of MDA-9/Syntenin has been described as having "acceptable ADME (absorption, distribution, metabolism, and excretion)" properties and an in vivo half-life of at least 9 hours when administered intraperitoneally.
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IVMT-Rx-3: This is a dual inhibitor that targets both PDZ1 and PDZ2 domains of MDA-9/Syntenin. It is a hybrid molecule composed of a small molecule linked to a peptide. Pharmacokinetic studies in mice have shown that it has a 10% bioavailability when administered intraperitoneally.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or undetectable plasma concentration of this compound after administration. | Poor absorption from the administration site (e.g., intraperitoneal space).Rapid degradation by proteases.Rapid clearance from circulation. | 1. Verify Administration Technique: Ensure proper intraperitoneal injection technique to avoid injection into the gut or other organs.2. Modify the Inhibitor: Consider cyclization or conjugation to a CPP to enhance stability and cell penetration.3. Formulation: Encapsulate the inhibitor in lipid nanoparticles to protect it from degradation and enhance absorption. |
| High variability in plasma concentrations between experimental animals. | Inconsistent administration technique.Physiological differences between animals. | 1. Standardize Protocol: Ensure all experimental conditions, including animal handling and injection procedure, are consistent.2. Increase Sample Size: A larger group of animals can help to account for biological variability. |
| In vivo efficacy does not correlate with in vitro potency, even with detectable plasma concentrations. | The inhibitor may not be reaching the target tissue or cells in sufficient concentrations.The inhibitor is rapidly metabolized in the target tissue. | 1. Assess Tissue Distribution: Conduct studies to measure the concentration of the inhibitor in the target tissue.2. Use a Targeted Delivery System: Conjugate the inhibitor to a targeting moiety (e.g., an antibody or peptide) that directs it to the desired cells.3. Modify for Stability: Employ chemical modifications to reduce susceptibility to metabolic enzymes in the target tissue. |
Quantitative Data
Table 1: Pharmacokinetic Parameters of Selected PDZ1 Inhibitors
| Inhibitor | Target | Type | Administration Route | Bioavailability | Half-life (t½) | Reference |
| This compound (113B7) | MDA-9/Syntenin PDZ1 | Small Molecule | Intraperitoneal | Acceptable ADME | ≥ 9 hours | |
| IVMT-Rx-3 | MDA-9/Syntenin PDZ1 & PDZ2 | Small Molecule-Peptide Hybrid | Intraperitoneal | 10% | Long-lived in vivo |
Experimental Protocols
Protocol 1: Assessment of this compound Bioavailability in a Mouse Model
This protocol outlines the steps to determine the bioavailability of a PDZ1 inhibitor after intraperitoneal administration.
1. Animal Model:
- Species: Male C57BL/6 mice (6-8 weeks old).
- Acclimatize animals for at least one week before the experiment.
2. Dosing:
- Prepare the this compound formulation (e.g., dissolved in DMSO and diluted in saline).
- Administer a single intraperitoneal (IP) dose (e.g., 30 mg/kg).
- For intravenous (IV) administration (to determine absolute bioavailability), administer a lower dose (e.g., 5 mg/kg) via the tail vein.
3. Blood Sampling:
- Collect blood samples (~50 µL) from the saphenous vein at predetermined time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
- Collect blood into tubes containing an anticoagulant (e.g., EDTA).
4. Plasma Preparation:
- Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
- Store the plasma samples at -80°C until analysis.
5. Sample Analysis:
- Develop and validate a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of the this compound in plasma.
6. Pharmacokinetic Analysis:
- Plot the plasma concentration of the this compound versus time.
- Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve).
- Calculate bioavailability (F%) using the formula: F% = (AUC_IP / AUC_IV) * (Dose_IV / Dose_IP) * 100.
Protocol 2: Formulation of this compound in Lipid Nanoparticles (LNPs)
This protocol describes a method for encapsulating a peptide-based this compound into LNPs to potentially improve its bioavailability.
1. Materials:
- Lipids: e.g., DLin-MC3-DMA, DSPC, Cholesterol, and a PEG-lipid (e.g., DSPE-PEG).
- This compound (peptide-based).
- Ethanol.
- Aqueous buffer (e.g., acetate buffer, pH 4.0).
- Microfluidic mixing device.
2. LNP Formulation:
- Dissolve the lipids in ethanol.
- Dissolve the this compound in the aqueous buffer.
- Use a microfluidic mixer to rapidly mix the lipid-ethanol solution with the this compound-aqueous buffer solution at a controlled flow rate.
3. LNP Characterization:
- Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).
- Zeta Potential: Determine the surface charge of the nanoparticles.
- Encapsulation Efficiency: Quantify the amount of this compound encapsulated within the LNPs using a suitable method like HPLC after disrupting the nanoparticles.
4. In Vivo Administration:
- The formulated this compound-LNPs can then be administered to animals (e.g., via IP injection) to assess bioavailability as described in Protocol 1.
Visualizations
Signaling Pathway
Caption: MDA-9/Syntenin signaling pathway and the inhibitory action of this compound.
Experimental Workflow
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Cyclisation strategies for stabilising peptides with irregular conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclic Peptides in Pipeline: What Future for These Great Molecules? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Minimizing PDZ1i Toxicity in Normal Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PDZ1i, a small molecule inhibitor of the PDZ1 domain of MDA-9/Syntenin (also known as SDCBP). The information is designed to help minimize and troubleshoot unexpected toxicity in normal cells during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected toxicity of this compound in normal (non-cancerous) cells?
A1: this compound is generally reported to have low toxicity in normal cells.[1] Studies have demonstrated its efficacy in inhibiting cancer cell invasion and metastasis in vitro and in vivo without causing overt cytostatic or toxic effects in normal cells.[1] For instance, one study observed no significant toxicity in primary human epidermal melanocytes treated with 50 µmol/L of a dual PDZ1/PDZ2 inhibitor that is structurally related to this compound.[2] Another report indicated that this compound at a concentration of 50 µmol/L was not toxic to various cell lines.
Q2: What is the mechanism of action of this compound and how might it affect normal cells?
A2: this compound is a small molecule inhibitor that specifically targets the PDZ1 domain of the scaffold protein MDA-9/Syntenin. In cancer cells, this inhibition disrupts the interaction between MDA-9/Syntenin and its binding partners, such as the Insulin-like Growth Factor 1 Receptor (IGF-1R). This disruption leads to the suppression of the STAT3 signaling pathway and a reduction in the secretion of the pro-inflammatory cytokine Interleukin-1β (IL-1β).
In normal cells, MDA-9/Syntenin plays a role in various essential processes, including cell adhesion, protein trafficking, and the organization of signaling complexes at the cell membrane. Consequently, even if this compound is highly specific for the PDZ1 domain of MDA-9/Syntenin, the inhibition of its normal functions could potentially lead to "on-target, off-mechanism" toxicity.
Q3: What are the potential reasons for observing unexpected toxicity with this compound in my normal cell line?
A3: Several factors could be responsible for unexpected toxicity:
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High this compound Concentration: The concentration of this compound being used may be above the toxic threshold for your specific normal cell line.
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Prolonged Exposure: The duration of incubation with this compound might be excessive.
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Solvent Toxicity: The solvent used to dissolve this compound, such as DMSO, could be causing toxicity if its final concentration in the culture medium is too high.
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Off-Target Effects: Although designed for specificity, this compound could potentially bind to and inhibit other proteins with similar structural features, resulting in off-target toxicity.
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On-Target, Off-Mechanism Toxicity: Your particular normal cell line might be highly sensitive to the inhibition of the normal physiological functions of MDA-9/Syntenin.
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Cell Line Specificity: Different normal cell lines can exhibit varying sensitivities to chemical inhibitors.
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Experimental Error: Inconsistencies in cell culture conditions, reagent quality, or assay procedures can produce inaccurate results that manifest as toxicity.
Q4: How can I differentiate between on-target and off-target toxicity?
A4: Distinguishing between on-target and off-target effects is critical for the correct interpretation of your experimental results. The following are some recommended strategies:
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Use a Structurally Unrelated Inhibitor: If a second inhibitor with a different chemical structure that also targets the PDZ1 domain of MDA-9/Syntenin produces the same phenotype, it is more likely to be an on-target effect.
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Genetic Knockdown/Knockout: Employ techniques such as siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate the expression of MDA-9/Syntenin in your normal cell line. If the resulting phenotype is similar to the effect of this compound, this strongly suggests an on-target mechanism.
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Rescue Experiments: If feasible, overexpressing a form of MDA-9/Syntenin that is resistant to this compound while the endogenous protein is knocked down could reverse the toxic phenotype, which would confirm an on-target effect.
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Computational Prediction of Off-Targets: Utilize computational tools and databases to predict potential off-target binding partners of this compound based on its chemical structure.
Troubleshooting Guides
This section provides a step-by-step guide to troubleshoot unexpected toxicity observed in normal cells during experiments with this compound.
Issue 1: High Levels of Cell Death or Growth Inhibition in Normal Cell Controls
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| This compound Concentration is Too High | 1. Perform a Dose-Response Curve: Test a broad range of this compound concentrations on your normal cell line (e.g., 0.1 µM to 100 µM) to determine the maximum non-toxic concentration. 2. Optimize Concentration: Use the lowest concentration of this compound that achieves the desired effect in your cancer cell line while having a minimal impact on your normal cell line. | Identification of a therapeutic window where the inhibitor is effective against cancer cells but not toxic to normal cells. |
| Prolonged Exposure to this compound | 1. Conduct a Time-Course Experiment: Evaluate different incubation times (e.g., 12, 24, 48, 72 hours). 2. Minimize Exposure Time: Use the shortest incubation time that is sufficient to observe the intended biological effect. | Reduced toxicity in normal cells while maintaining the desired experimental outcome. |
| Solvent (e.g., DMSO) Toxicity | 1. Check Final Solvent Concentration: Confirm that the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5% for DMSO). 2. Run a Solvent-Only Control: Treat cells with the same volume of solvent used for the highest this compound concentration to isolate the effect of the solvent. | No toxicity observed in the solvent-only control, confirming that the observed toxicity is attributable to this compound. |
| Off-Target Effects | 1. Validate with a Different Tool: Use a structurally unrelated inhibitor for the same target or a genetic knockdown approach (siRNA/CRISPR). 2. Perform a Proteomic Screen: Employ techniques like affinity purification-mass spectrometry to identify potential off-target binding partners of this compound in your normal cell line. | Determination of whether the observed toxicity is a general consequence of inhibiting the target or a specific effect of the compound. |
| On-Target, Off-Mechanism Toxicity | 1. Characterize the Phenotype: Investigate the specific cellular pathways that are affected in the normal cells (e.g., cell adhesion, protein trafficking). 2. Consult Literature on MDA-9/Syntenin Function: Review the known functions of MDA-9/Syntenin in normal tissues to ascertain if the observed phenotype aligns with the inhibition of a known function. | A more precise understanding of the molecular basis of the observed toxicity. |
| Cell Line Contamination or Misidentification | 1. Authenticate Cell Line: Use Short Tandem Repeat (STR) profiling to confirm the identity of your cell line. 2. Test for Mycoplasma: Regularly screen your cell cultures for mycoplasma contamination. | Confidence that the observed effects are specific to the intended cell line and not a result of contamination. |
Issue 2: Inconsistent Results Between Experiments
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Variability in this compound Preparation | 1. Prepare Fresh Stock Solutions: Avoid multiple freeze-thaw cycles of the this compound stock solution. 2. Verify Concentration: If possible, confirm the concentration of your stock solution. | More consistent and reproducible experimental results. |
| Inconsistent Cell Culture Conditions | 1. Standardize Protocols: Maintain consistency in cell passage numbers, seeding densities, and media formulations between experiments. | Reduced variability in cell growth and response to treatment. |
| Biological Variability of Primary Cells | 1. Use Pooled Donors: When using primary cells, pool cells from multiple donors to average out individual variations. 2. Characterize Each Batch: If pooling is not feasible, characterize the response of each new batch of primary cells to this compound. | More robust and generalizable findings. |
Data Presentation
Table 1: Reported Concentrations of this compound with Low Toxicity in Normal Cells
| Cell Line/Model | Concentration | Observation | Reference |
| Primary Human Epidermal Melanocytes | 50 µmol/L | No significant toxicity in long-term clonal assays. | |
| Various Cell Lines | 50 µmol/L | Reported as non-toxic. | |
| In vivo (Mouse Models) | 30 mg/kg | Well-tolerated. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol details a method to determine the cytotoxic effects of this compound on normal cells by measuring their metabolic activity.
Materials:
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Normal cell line of interest
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Complete cell culture medium
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This compound
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DMSO (or other suitable solvent)
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96-well clear flat-bottom plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
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Multichannel pipette
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Microplate reader
Procedure:
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Cell Seeding: a. Culture the normal cell line to approximately 80% confluency. b. Trypsinize and count the cells. c. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. d. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
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This compound Treatment: a. Prepare a stock solution of this compound in DMSO. b. Create serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. c. Include a "vehicle control" (medium with the same concentration of DMSO as the highest this compound concentration) and a "no-treatment control" (medium only). d. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions. e. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
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MTT Assay: a. Following incubation, add 10 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C, protected from light, until a purple precipitate is visible. c. Carefully aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. d. Gently agitate the plate for 10-15 minutes to ensure complete dissolution.
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Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Subtract the absorbance of a "medium-only" blank from all experimental wells. c. Calculate the percentage of cell viability relative to the vehicle control. d. Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value for cytotoxicity.
Protocol 2: In Vivo Acute Toxicity Assessment
This protocol provides a general framework for assessing the acute toxicity of this compound in a rodent model. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Materials:
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Healthy, age- and weight-matched mice or rats
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This compound
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Appropriate vehicle for in vivo administration (e.g., 0.5% methylcellulose with 0.2% Tween 80 for oral gavage)
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Dosing syringes and needles
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Animal balance
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Calipers for tumor measurement (if applicable in a parallel efficacy study)
Procedure:
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Animal Acclimation: a. Acclimate the animals to the housing conditions for a minimum of one week before the experiment.
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Dose Preparation and Administration: a. Prepare the this compound formulation in the appropriate vehicle. b. Randomize the animals into groups (e.g., vehicle control and different dose levels of this compound). c. Administer a single dose of this compound or vehicle via the intended route (e.g., intraperitoneal injection or oral gavage).
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Monitoring and Observations: a. Clinical Signs: Observe the animals for any signs of toxicity, such as changes in behavior, appearance, posture, or activity, at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) and then daily for 14 days. b. Body Weight: Record the body weight of each animal prior to dosing and daily thereafter. Significant weight loss can be an indicator of toxicity. c. Mortality: Document any instances of mortality.
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Necropsy and Histopathology (Optional): a. At the conclusion of the observation period, euthanize the animals. b. Perform a gross necropsy to examine for any abnormalities in organs and tissues. c. Collect major organs (e.g., liver, kidneys, spleen, heart, lungs) for histopathological analysis to identify any microscopic changes.
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Data Analysis: a. Analyze the data on clinical signs, body weight changes, and mortality to determine the maximum tolerated dose (MTD) and to identify any potential target organs of toxicity.
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits MDA-9/Syntenin, disrupting downstream STAT3 activation and IL-1β production.
Experimental Workflow for Troubleshooting this compound Toxicity
Caption: A logical workflow for troubleshooting unexpected toxicity of this compound in normal cells.
References
Technical Support Center: Improving PDZ1i Delivery to Tumor Sites
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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the delivery of the hypothetical PDZ domain inhibitor, PDZ1i, to tumor sites.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in delivering this compound to solid tumors?
A1: The delivery of therapeutic agents like this compound, which may be peptide-based or small molecules, to solid tumors faces several hurdles.[1] These include enzymatic degradation in the bloodstream, rapid renal clearance, potential immunogenicity, and inefficient penetration into the tumor tissue.[2][3] For nanoparticle-based delivery systems, a significant challenge is the low percentage of the injected dose that actually reaches the tumor, with studies showing a median of only 0.7%.[4][5] This is often attributed to the "enhanced permeability and retention" (EPR) effect being less effective in human tumors than in preclinical models.
Q2: What are the common nanoparticle platforms for delivering inhibitors like this compound?
A2: Several types of nanoparticles can be used for targeted drug delivery, each with its own advantages. Common platforms include:
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Liposomes: Vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs.
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Polymeric Nanoparticles: Made from biodegradable polymers like PLGA (poly(lactic-co-glycolic acid)), they allow for sustained drug release.
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Solid Lipid Nanoparticles (SLNs): Offer high drug loading capacity and good biocompatibility.
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Dendrimers, gold nanoparticles, and hydrogels are also utilized as nanocarriers.
Q3: How does PEGylation improve the delivery of nanoparticle-formulated this compound?
A3: PEGylation, the process of attaching polyethylene glycol (PEG) chains to the surface of nanoparticles, is a widely used strategy to improve drug delivery. It creates a "stealth" coating that shields the nanoparticles from the immune system, reducing clearance by the mononuclear phagocyte system (MPS). This prolongs their circulation time in the bloodstream, increasing the opportunity for them to accumulate in the tumor tissue. The characteristics of the PEG chains, such as their length and whether they are linear or branched, can influence the nanoparticle's biodistribution and uptake by tumor-associated immune cells.
Q4: What is the role of active targeting in this compound delivery?
A4: Active targeting involves attaching specific ligands (e.g., antibodies, peptides, or aptamers) to the nanoparticle surface that bind to receptors overexpressed on tumor cells or the tumor vasculature. This can enhance the accumulation and internalization of the this compound-loaded nanoparticles at the tumor site. For example, peptides containing the RGD (Arg-Gly-Asp) motif can target integrins on tumor blood vessels. Optimizing the density of these targeting ligands is crucial for maximizing efficacy while minimizing off-target effects.
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental process of delivering this compound to tumor sites.
Problem 1: Low Encapsulation Efficiency of this compound in Nanoparticles
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor solubility of this compound in the chosen solvent system. | Optimize the solvent system. For hydrophobic drugs, consider using a solvent in which the drug is highly soluble and that is miscible with the non-solvent phase during nanoparticle formulation. | Increased partitioning of this compound into the nanoparticle core, leading to higher encapsulation efficiency. |
| Suboptimal drug-to-polymer/lipid ratio. | Systematically vary the ratio of this compound to the polymer or lipid used for nanoparticle formulation. | Identify the optimal ratio that maximizes drug loading without compromising nanoparticle stability. |
| Inappropriate nanoparticle formulation method. | Explore different formulation techniques. For example, if using an emulsion-based method, try a nanoprecipitation or dialysis method, which may be more suitable for the specific properties of this compound. | Improved encapsulation of this compound within the nanoparticles. |
Problem 2: Poor In Vitro Efficacy of this compound-Loaded Nanoparticles
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inefficient cellular uptake of nanoparticles. | Modify the nanoparticle surface. Consider adding a targeting ligand (e.g., transferrin, folic acid, or a specific antibody) to promote receptor-mediated endocytosis. | Enhanced internalization of nanoparticles by cancer cells, leading to increased intracellular concentration of this compound. |
| This compound is not effectively released from the nanoparticle. | Modify the nanoparticle composition to control the drug release rate. For polymeric nanoparticles, using a polymer with a faster degradation rate or incorporating pH-sensitive components can facilitate drug release in the acidic tumor microenvironment. | Timely release of this compound from the nanoparticle upon reaching the target site, resulting in improved therapeutic effect. |
| The cancer cell line used is not sensitive to this compound. | Screen a panel of cancer cell lines to identify those most sensitive to this compound. | Selection of an appropriate cell model for in vitro experiments that accurately reflects the intended therapeutic target. |
Problem 3: Low Tumor Accumulation of this compound in In Vivo Models
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Rapid clearance of nanoparticles from circulation. | Optimize PEGylation. Vary the molecular weight and density of the PEG coating on the nanoparticles to enhance their "stealth" properties and prolong circulation time. | Increased blood circulation half-life of the nanoparticles, allowing more time for them to accumulate in the tumor. |
| Inefficient extravasation of nanoparticles into the tumor tissue. | Optimize nanoparticle size. Nanoparticles in the range of 10-100 nm are generally desired for better tumor accumulation. Smaller nanoparticles may extravasate more efficiently through the leaky tumor vasculature. | Improved penetration of nanoparticles into the tumor stroma. |
| The in vivo model does not accurately reflect human tumor biology. | Consider using more clinically relevant models, such as patient-derived xenograft (PDX) or orthotopic tumor models, which better recapitulate the tumor microenvironment. | More accurate prediction of the in vivo performance of the this compound delivery system. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the delivery of nanoparticle-formulated therapeutics.
Table 1: Nanoparticle Formulation and Characterization
| Nanoparticle Type | This compound Encapsulation Efficiency (%) | Particle Size (nm) | Zeta Potential (mV) |
| PLGA-PEG | 75 ± 5 | 120 ± 10 | -25 ± 3 |
| Liposome | 60 ± 8 | 150 ± 15 | -15 ± 4 |
| Solid Lipid Nanoparticle | 90 ± 4 | 200 ± 20 | -30 ± 5 |
Table 2: In Vitro Cellular Uptake and Cytotoxicity
| Cell Line | Nanoparticle Formulation | Cellular Uptake (% of control) | IC50 (µM) |
| MDA-MB-231 | Free this compound | - | 15 |
| MDA-MB-231 | This compound-PLGA-PEG | 180 | 8 |
| HeLa | Free this compound | - | 25 |
| HeLa | This compound-PLGA-PEG | 150 | 12 |
Table 3: In Vivo Tumor Accumulation and Efficacy
| Animal Model | Treatment Group | Tumor Accumulation (% Injected Dose/g) | Tumor Growth Inhibition (%) |
| Nude Mouse (Subcutaneous Xenograft) | Free this compound | 1.2 | 30 |
| Nude Mouse (Subcutaneous Xenograft) | This compound-PLGA-PEG | 5.8 | 65 |
| PDX Model (Orthotopic) | Free this compound | 0.9 | 20 |
| PDX Model (Orthotopic) | This compound-PLGA-PEG | 4.5 | 55 |
Experimental Protocols
Protocol 1: Formulation of this compound-Loaded PLGA-PEG Nanoparticles
This protocol describes the preparation of this compound-loaded PLGA-PEG nanoparticles using a single emulsion-solvent evaporation method.
Materials:
-
This compound
-
PLGA-PEG copolymer
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution (e.g., 2% w/v)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Centrifuge
Procedure:
-
Dissolve a specific amount of this compound and PLGA-PEG copolymer in DCM.
-
Add this organic phase dropwise to an aqueous solution of PVA while stirring.
-
Emulsify the mixture using a probe sonicator on ice.
-
Stir the resulting oil-in-water emulsion at room temperature for several hours to allow for solvent evaporation.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticle pellet with deionized water to remove excess PVA and unencapsulated this compound.
-
Resuspend the final nanoparticle formulation in an appropriate buffer for further characterization and use.
Protocol 2: In Vitro Cellular Uptake Assay
This protocol outlines a method to quantify the cellular uptake of fluorescently labeled nanoparticles using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Fluorescently labeled this compound-loaded nanoparticles (e.g., labeled with a fluorescent dye)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Seed the cancer cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with different concentrations of the fluorescently labeled nanoparticles for a specific incubation time.
-
After incubation, wash the cells with cold PBS to remove non-internalized nanoparticles.
-
Detach the cells using trypsin-EDTA.
-
Resuspend the cells in PBS and analyze them using a flow cytometer to measure the fluorescence intensity, which corresponds to the amount of nanoparticle uptake.
Protocol 3: In Vivo Tumor Model and Efficacy Study
This protocol describes a general procedure for evaluating the in vivo efficacy of this compound-loaded nanoparticles in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line
-
Matrigel (optional)
-
This compound-loaded nanoparticle formulation
-
Control formulations (e.g., free this compound, empty nanoparticles)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (and Matrigel, if used) into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomly assign the mice to different treatment groups.
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Administer the respective treatments (e.g., intravenously) at a predetermined schedule.
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Measure the tumor volume using calipers at regular intervals.
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Monitor the body weight of the mice as an indicator of toxicity.
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At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., biodistribution studies, histological examination).
Visualizations
References
- 1. tandfonline.com [tandfonline.com]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. Challenges in delivering therapeutic peptides and proteins: a silk-based solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How many nanoparticle-based drugs reach tumours? Less than one per cent, U of T study shows | University of Toronto [utoronto.ca]
- 5. Research advancements in nanoparticles and cell-based drug delivery systems for the targeted killing of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of PDZ1i and its Analogs
Welcome to the technical support center for the synthesis of PDZ1i and its analogs. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: What is the core structure of this compound?
A1: this compound is a small molecule inhibitor targeting the PDZ1 domain of MDA-9/Syntenin. Its chemical structure is based on a linear 1,4-aryldiamine core, modified with a phenyl-oxadiazolyl group and a triazolo-pyrimidyl group.[1] The key structural blocks are:
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Block A: A triazolo-pyrimidyl scaffold.
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Block B: A 2,5-dimethyl 1,4-diamino aryl group.
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Block C: A 2-aryl-1,3,4-oxadiazole group.[1]
Q2: What are the main challenges in synthesizing this compound?
A2: The primary challenges include:
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Poor aqueous solubility: this compound has low solubility in water, which can complicate purification and biological assays.[1]
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Multi-step synthesis: The synthesis involves several steps to assemble the heterocyclic and aromatic components, which can lead to lower overall yields.
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Purification: Achieving high purity often requires chromatographic techniques like HPLC due to the presence of structurally similar intermediates and byproducts.
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Side reactions: The synthesis of the triazolopyrimidine and oxadiazole rings, as well as the N-arylation coupling steps, can be prone to side reactions that reduce yield and complicate purification.
Q3: Why are analogs of this compound being developed?
A3: Analogs of this compound are being developed to improve upon the parent compound's properties. Key goals for analog synthesis include:
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Increasing binding affinity for the MDA-9/Syntenin PDZ1 domain.
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Improving aqueous solubility to facilitate formulation and in vivo studies.[1]
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Enhancing metabolic stability and pharmacokinetic properties.
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Exploring the structure-activity relationship (SAR) to identify key interactions and guide the design of more potent inhibitors.
Q4: What are the key signaling pathways affected by this compound?
A4: this compound has been shown to inhibit the function of MDA-9/Syntenin, which is a scaffolding protein involved in multiple signaling cascades that promote cancer metastasis. By binding to the PDZ1 domain of MDA-9/Syntenin, this compound disrupts its protein-protein interactions, leading to the downregulation of pathways including:
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EGFR-mediated signaling [1]
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Focal Adhesion Kinase (FAK) signaling
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Nuclear Factor-kappa B (NF-κB) activation
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in the synthesis of the 1,3,4-oxadiazole moiety. | - Incomplete cyclodehydration of the diacylhydrazine intermediate.- Sub-optimal reaction temperature or dehydrating agent. | - Ensure anhydrous reaction conditions.- Screen different dehydrating agents such as POCl₃, SOCl₂, or Burgess reagent.- Optimize the reaction temperature and time. Microwave-assisted synthesis can sometimes improve yields. |
| Side product formation during the synthesis of the triazolopyrimidine ring. | - Competing cyclization pathways.- Reactivity of the starting materials leading to undesired products. | - Carefully control the reaction pH and temperature.- Use purified starting materials.- Consider alternative synthetic routes, such as the Dimroth rearrangement of a 1,2,4-triazolo[4,3-a]pyrimidine intermediate if applicable to your specific analog. |
| Poor yield in the N-arylation step to couple the heterocyclic moieties to the diamine core. | - Catalyst deactivation.- Steric hindrance from bulky substituents.- Low reactivity of the aryl halide. | - Use an appropriate palladium or copper catalyst and ligand system. Buchwald-Hartwig or Ullmann coupling conditions may need to be optimized.- Ensure the use of an appropriate base and anhydrous solvent.- If using an aryl chloride, consider switching to the more reactive aryl bromide or iodide. |
| Difficulty in purifying the final this compound product. | - Poor solubility of the compound in common chromatography solvents.- Presence of closely related impurities. | - Use a solvent system in which the product is sufficiently soluble for HPLC purification, such as DMF or DMSO, and filter prior to injection.- Employ reversed-phase HPLC with a suitable gradient of acetonitrile and water, often with additives like TFA or formic acid to improve peak shape.- Consider alternative purification methods such as flash chromatography with an appropriate solvent system if HPLC is not feasible. |
| Final product has low bioactivity. | - Incorrect stereochemistry or regioisomer formed during synthesis.- Degradation of the compound during storage or handling. | - Confirm the structure of the final product and all intermediates using NMR, mass spectrometry, and other analytical techniques.- Store the purified compound under inert gas at low temperatures and protected from light. |
Quantitative Data
The following table summarizes the binding affinities of this compound and some of its analogs for the MDA-9/Syntenin protein.
| Compound | Binding Affinity (KD or IC50) | Target Domain(s) | Reference |
| This compound | 60-70 µM | PDZ1 | |
| NGI03 | 1.1 µM | PDZ1 | |
| URD001 | 3.0 µM | PDZ1 | |
| IVMT-Rx-3 | 63 µM | PDZ1 and PDZ2 |
Experimental Protocols
Protocol 1: Synthesis of the 2-Aryl-1,3,4-Oxadiazole Moiety (A General Procedure)
This protocol describes a general method for the synthesis of a 2-aryl-1,3,4-oxadiazole, a key component of this compound.
-
Step 1: Formation of the Acyl Hydrazide.
-
To a solution of an aryl methyl ester (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Triturate the resulting solid with diethyl ether, filter, and dry to obtain the acyl hydrazide.
-
-
Step 2: Acylation of the Acyl Hydrazide.
-
Dissolve the acyl hydrazide (1.0 eq) in a suitable solvent such as dichloromethane or THF.
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Add a base, for example triethylamine (1.2 eq).
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Cool the mixture to 0 °C and add the desired acid chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
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Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the diacylhydrazine.
-
-
Step 3: Cyclodehydration to form the 1,3,4-Oxadiazole.
-
To the diacylhydrazine (1.0 eq), add a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in excess.
-
Heat the mixture at reflux for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer and concentrate to obtain the crude 2-aryl-1,3,4-oxadiazole, which can be purified by column chromatography.
-
Protocol 2: General Workflow for Synthesis and Purification of Small Molecule Inhibitors
This workflow outlines the general steps from synthesis to obtaining a purified small molecule inhibitor like this compound.
References
Technical Support Center: Overcoming Resistance to PDZ1i Treatment
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with PDZ1i, a small molecule inhibitor of the PDZ1 domain of MDA-9/Syntenin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small-molecule inhibitor that specifically targets the first PDZ domain (PDZ1) of Melanoma Differentiation-Associated Gene 9 (MDA-9/Syntenin), also known as Syndecan Binding Protein (SDCBP).[1][2] MDA-9/Syntenin is an adaptor protein that plays a significant role in promoting tumor progression and metastasis in various cancers.[3][4] this compound has been shown to effectively block cancer cell invasion and has demonstrated in vivo activity in models of glioma, prostate cancer, and neuroblastoma.[1]
Q2: How does this compound exert its anti-cancer effects?
A2: this compound functions by binding to the PDZ1 domain of MDA-9/Syntenin, which prevents this adaptor protein from interacting with its binding partners. This disruption interferes with downstream signaling pathways that are crucial for cancer cell migration, invasion, and survival. Key pathways affected include those involving Focal Adhesion Kinase (FAK), c-Src, Insulin-like Growth Factor 1 Receptor (IGF-1R), and STAT3.
Q3: What is the typical effective concentration of this compound in cell culture experiments?
A3: The effective concentration of this compound can vary between cell lines. However, studies have reported using concentrations around 50 µmol/L to inhibit the interaction between MDA-9/Syntenin and IGF-1R and to decrease cancer cell invasion. It is always recommended to perform a dose-response curve (e.g., using a cell viability or invasion assay) to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: Are there known resistance mechanisms to this compound?
A4: While specific studies on acquired resistance to this compound are limited, resistance to targeted therapies in cancer can arise through various mechanisms. These may include:
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Activation of alternative signaling pathways: Cancer cells may upregulate other pro-survival or pro-invasive pathways to bypass the inhibition of MDA-9/Syntenin signaling.
-
Alterations in the drug target: Overexpression or mutation of the SDCBP gene could potentially reduce the effectiveness of this compound.
-
Contribution of the tumor microenvironment: Factors secreted by other cells in the tumor's vicinity could promote resistance.
-
Development of dual-domain dependence: Since MDA-9/Syntenin has a second PDZ domain (PDZ2), cells might develop a reliance on PDZ2-mediated interactions, rendering a PDZ1-specific inhibitor less effective. A dual PDZ1/PDZ2 inhibitor has been developed to address this.
Q5: Can this compound be used in combination with other therapies?
A5: Yes, combination therapy is a common strategy to enhance efficacy and overcome resistance. For instance, targeting MDA-9/Syntenin has been shown to radiosensitize glioblastoma cells, suggesting a potential synergistic effect when this compound is combined with radiation therapy. Combining this compound with inhibitors of potential bypass signaling pathways could also be a promising approach. Identifying synergistic drug combinations can be critical for addressing drug-resistant cancers.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound treatment experiments.
Problem 1: High Cell Viability Despite this compound Treatment
| Possible Cause | Suggested Solution |
| Sub-optimal this compound Concentration | Perform a dose-response experiment to determine the IC50 value for your cell line. Test a range of concentrations (e.g., 1 µM to 100 µM). |
| Low MDA-9/Syntenin Expression | Verify the expression level of MDA-9/Syntenin in your cell line using Western Blot or qPCR. This compound may have minimal effect in cells with very low or no expression of its target. |
| Activation of Bypass Pathways | Investigate the activation status (e.g., phosphorylation) of key signaling molecules in pathways known to cross-talk with MDA-9/Syntenin signaling, such as AKT, ERK, or other receptor tyrosine kinases, using Western Blot. |
| Rapid Drug Degradation or Efflux | Measure the intracellular concentration of this compound over time using techniques like LC-MS/MS, if available. Increased expression of drug efflux pumps like MDR1 could also be assessed by qPCR or Western Blot. |
Problem 2: Decreased this compound Efficacy in Long-Term Cultures (Acquired Resistance)
| Possible Cause | Suggested Solution |
| Emergence of a Resistant Clone | Perform single-cell cloning to isolate and characterize resistant colonies. Compare MDA-9/Syntenin expression and relevant signaling pathways between sensitive and resistant clones. |
| Upregulation of MDA-9/Syntenin | Quantify MDA-9/Syntenin protein and mRNA levels in resistant cells compared to the parental, sensitive cells using Western Blot and qPCR. |
| SDCBP Gene Mutation | Sequence the PDZ1 domain of the SDCBP gene in resistant cells to check for mutations that might prevent this compound binding. |
| Increased Reliance on PDZ2 Domain | Test the efficacy of a dual PDZ1/PDZ2 inhibitor on the resistant cells to see if blocking both domains restores the anti-cancer effect. |
Problem 3: Inconsistent Results in Cell Invasion/Migration Assays
| Possible Cause | Suggested Solution |
| Variability in Assay Conditions | Standardize all assay parameters, including cell seeding density, serum concentration in the chemoattractant, and incubation time. Run appropriate controls (untreated, vehicle-treated). |
| Cell Line Heterogeneity | Ensure you are using a consistent, low-passage number stock of your cell line. Consider re-deriving the line from a single clone if heterogeneity is suspected. |
| Off-Target Effects of Vehicle (e.g., DMSO) | Perform a vehicle control experiment to ensure that the solvent used to dissolve this compound does not affect cell invasion or migration at the concentration used. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related inhibitors.
| Compound | Target Domain(s) | Binding Affinity (Kd) | Effective Concentration | Cancer Model(s) |
| This compound | MDA-9/Syntenin PDZ1 | 21 µM | 25-50 µM | Glioma, Prostate Cancer, Breast Cancer, Melanoma |
| PI1A | MDA-9/Syntenin PDZ1 | Not specified | Inhibited cell migration | Breast Cancer |
| PI2A | MDA-9/Syntenin PDZ2 | Not specified | Inhibited cell migration | Breast Cancer |
| IVMT-Rx-3 (this compound/2i) | MDA-9/Syntenin PDZ1 & PDZ2 | Not specified | 25 µM | Melanoma |
Experimental Protocols
Western Blot for Signaling Pathway Analysis
Objective: To assess the expression and activation status of MDA-9/Syntenin and downstream signaling proteins.
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Cell Lysis: Treat cells with this compound or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel to separate proteins by size.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against MDA-9/Syntenin, phospho-FAK, phospho-STAT3, phospho-AKT, and a loading control (e.g., GAPDH or β-actin).
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize protein bands using an ECL substrate and an imaging system. Quantify band intensity using software like ImageJ.
Co-Immunoprecipitation (Co-IP) for Protein Interactions
Objective: To verify if this compound disrupts the interaction between MDA-9/Syntenin and its binding partners (e.g., IGF-1R).
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Cell Treatment and Lysis: Treat cells with this compound or vehicle. Lyse cells in a non-denaturing Co-IP lysis buffer.
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Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour.
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Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against MDA-9/Syntenin overnight at 4°C.
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Bead Capture: Add protein A/G agarose beads to the lysate and incubate for 2-4 hours to capture the antibody-protein complexes.
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Washing: Pellet the beads and wash them 3-5 times with Co-IP lysis buffer to remove non-specific binding.
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Elution: Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
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Western Blot Analysis: Analyze the eluted proteins by Western Blot using an antibody against the suspected interacting protein (e.g., IGF-1R).
Transwell Invasion Assay
Objective: To measure the effect of this compound on the invasive capacity of cancer cells.
-
Chamber Preparation: Rehydrate Matrigel-coated inserts (8 µm pore size) in a 24-well plate with serum-free medium.
-
Cell Preparation: Starve cells overnight in serum-free medium. Resuspend cells and treat with this compound or vehicle.
-
Seeding: Seed 5 x 10^4 cells in the upper chamber of the Transwell insert in serum-free medium containing this compound or vehicle.
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Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
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Incubation: Incubate for 16-24 hours to allow for cell invasion.
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Fixing and Staining: Remove non-invading cells from the top of the insert with a cotton swab. Fix the invading cells on the bottom of the membrane with methanol and stain with crystal violet.
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Quantification: Elute the crystal violet stain and measure the absorbance, or count the number of invading cells in several microscopic fields.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. A PDZ Protein MDA-9/Syntenin: As a Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors against Two PDZ Domains of MDA-9 Suppressed Migration of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Role and Aberrant Overexpression of Syntenin-1 in Cancer: Potential Role as a Biomarker and Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
how to control for PDZ1i degradation in long-term experiments
Welcome to the technical support center for PDZ1i. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers control for this compound degradation, particularly in long-term experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound inhibitor losing activity in my long-term cell culture experiment?
A: Loss of this compound activity in experiments extending over 24 hours is a common issue that can stem from several factors. As a peptide-based inhibitor, this compound is susceptible to degradation from proteases present in cell culture media, especially when supplemented with serum.[1][2] Other potential causes include:
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Proteolytic Degradation: Enzymes secreted by cells or present in serum (e.g., Fetal Bovine Serum - FBS) can cleave the peptide bonds of this compound, rendering it inactive.[2]
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Chemical Instability: The inhibitor may have inherent instability in aqueous solutions at 37°C over extended periods.[3] The pH of the culture medium can also influence the stability of the peptide.[3]
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Non-Specific Binding: The peptide inhibitor may bind to the plastic surfaces of culture plates or pipette tips, reducing its effective concentration in the medium.
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Cellular Uptake and Metabolism: Cells may internalize and metabolize the inhibitor over time, depleting its extracellular concentration.
Q2: How can I assess the stability of this compound under my specific experimental conditions?
A: The most direct method is to perform an empirical stability test. This involves incubating this compound in your complete cell culture medium (with and without cells) at 37°C and quantifying its concentration at various time points using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This allows you to determine the inhibitor's half-life in your specific setup and optimize your treatment schedule accordingly.
Illustrative Stability Data for a Peptide Inhibitor
The table below shows hypothetical stability data for a peptide inhibitor like this compound under different common cell culture conditions. The percentage of the remaining inhibitor is measured by HPLC-MS relative to the amount at Time 0.
| Time Point (Hours) | % Remaining (DMEM + 10% FBS) | % Remaining (DMEM, Serum-Free) | % Remaining (PBS at 37°C) |
| 0 | 100% ± 0.0 | 100% ± 0.0 | 100% ± 0.0 |
| 8 | 75% ± 4.5 | 92% ± 3.1 | 98% ± 2.5 |
| 24 | 40% ± 5.1 | 78% ± 4.2 | 95% ± 3.0 |
| 48 | 15% ± 3.8 | 61% ± 5.5 | 91% ± 2.8 |
| 72 | <5% | 45% ± 4.9 | 88% ± 3.3 |
Data are presented as mean ± standard deviation (n=3) and are for illustrative purposes only.
Troubleshooting Guides
Guide 1: Experimental Protocol for this compound Stability Assessment
This protocol outlines a procedure to determine the stability of this compound in cell culture media using HPLC-MS.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (with and without serum, as required)
-
Phosphate-Buffered Saline (PBS)
-
24-well low-protein-binding plates
-
HPLC-MS system
Procedure:
-
Prepare Working Solutions: Dilute the this compound stock solution in the desired media (e.g., DMEM + 10% FBS, serum-free DMEM) and PBS to a final working concentration (e.g., 10 µM).
-
Incubation: Add 1 mL of each working solution to triplicate wells of a 24-well plate. For a cell-based assay, add the working solution to wells containing your cultured cells at a specific confluency. Include a "no-cell" control.
-
Time Points: Incubate the plates at 37°C in a humidified incubator with 5% CO₂.
-
Sample Collection: Collect 100 µL aliquots from each well at designated time points (e.g., 0, 4, 8, 24, 48, 72 hours). Immediately process or flash-freeze samples and store at -80°C until analysis.
-
Sample Processing: Precipitate proteins by adding 2-3 volumes of cold acetonitrile. Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet debris.
-
Analysis: Transfer the supernatant to HPLC vials and analyze the concentration of the intact this compound using a validated HPLC-MS method.
-
Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the concentration at T=0.
Experimental Workflow for this compound Stability Assay
Workflow for assessing the stability of this compound.
Guide 2: Strategies to Control for Degradation
If you observe significant degradation, consider the following strategies.
Troubleshooting Workflow for this compound Instability
A troubleshooting flowchart for this compound instability.
Detailed Strategies:
-
Replenish the Inhibitor: Based on your stability data, replenish the media with freshly diluted this compound at regular intervals (e.g., every 12 or 24 hours) to maintain a consistent effective concentration.
-
Modify Culture Conditions: If proteolysis is the primary issue, switching to serum-free or low-serum (e.g., 1-2% FBS) media can significantly enhance stability.
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Use Protease Inhibitor Cocktails: While effective at preventing degradation, this approach should be used with caution as protease inhibitors can have off-target effects on cellular signaling and health.
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Consider Modified Analogs: For very long-term studies, consider chemically modified versions of the inhibitor. Strategies like PEGylation (linking to polyethylene glycol) can protect peptides from degradation and have been used to create dual PDZ1/2 inhibitors. Other strategies include incorporating D-amino acids or cyclizing the peptide.
Biological Context: this compound Signaling
This compound functions by targeting the PDZ1 domain of MDA-9/Syntenin, a scaffolding protein implicated in cancer metastasis. By binding to this domain, this compound disrupts the assembly of protein complexes that drive pro-metastatic signaling pathways, such as the activation of NF-κB. Understanding this pathway is crucial for interpreting experimental results.
Simplified this compound Mechanism of Action
References
Technical Support Center: Optimizing Incubation Time for PDZ1i in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when optimizing the incubation time for the PDZ1 domain inhibitor of MDA-9/Syntenin (PDZ1i) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a first-in-class, small-molecule inhibitor that specifically targets the PDZ1 domain of Melanoma Differentiation-Associated Gene-9 (MDA-9)/Syntenin.[1][2][3] MDA-9/Syntenin is a protein that plays a key role in cancer progression, particularly in invasion and metastasis.[1][2] By binding to the PDZ1 domain, this compound disrupts essential protein-protein interactions, thereby blocking downstream signaling pathways that promote cancer cell migration, invasion, and survival.
Q2: What are the key signaling pathways affected by this compound?
This compound has been shown to modulate several critical signaling pathways involved in cancer metastasis. These include:
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STAT3 Pathway: this compound can block the activation of STAT3, which is a common phenomenon in multiple cancers.
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NF-κB Pathway: By disrupting the interaction between MDA-9/Syntenin and c-Src, this compound can reduce the activation of NF-κB.
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Receptor Tyrosine Kinases: The PDZ1 domain of MDA-9 binds to receptors like TGF-β, EGFR, and IGF-1R. This compound can interfere with these interactions.
Q3: What is a typical starting point for incubation time with this compound in a cell-based assay?
Based on published studies, a 24-hour incubation period is a common starting point for assessing the effects of this compound on mRNA and protein expression levels of downstream targets. For cell viability or proliferation assays, incubation times of 48 to 72 hours are frequently used. However, the optimal time will be cell line and assay-dependent.
Q4: How does this compound concentration relate to incubation time?
The optimal incubation time is often inversely related to the concentration of this compound used. Higher concentrations may produce a measurable effect in a shorter time, while lower, more physiologically relevant concentrations might require a longer incubation period to observe a significant response. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect or weak response after treatment. | Incubation time is too short: The inhibitor may not have had enough time to exert its full effect. | Perform a time-course experiment, testing a range of incubation times (e.g., 6, 12, 24, 48, and 72 hours). |
| This compound concentration is too low: The concentration may be below the effective range for your cell type. | Conduct a dose-response experiment with a range of this compound concentrations to determine the optimal dose. | |
| Cell density is too high: Overly confluent cells may exhibit altered signaling and reduced sensitivity to the inhibitor. | Optimize your cell seeding density to ensure cells are in the logarithmic growth phase during treatment. | |
| Compound instability: this compound may not be stable in your cell culture medium over long incubation periods. | While this compound has a favorable half-life, consider replenishing the medium with fresh compound for long-term experiments (>48 hours). | |
| High levels of cell death or cytotoxicity observed, even at low concentrations. | Incubation time is too long: Prolonged exposure may lead to off-target effects or cytotoxicity. | Reduce the incubation time. A time-course experiment will help identify the window for observing the desired biological effect without significant cell death. |
| Cell line is highly sensitive to this compound: Some cell lines may be more susceptible to the effects of the inhibitor. | Lower the concentration of this compound used in your experiments. | |
| Off-target effects: At high concentrations or with extended incubation, off-target effects may become more prominent. | Use the lowest effective concentration of this compound as determined by your dose-response experiments. | |
| Inconsistent results and high variability between replicates. | Inconsistent incubation times: Minor variations in the timing of reagent addition and incubation can lead to significant differences in results. | Ensure precise and consistent timing for all steps of your assay protocol. |
| "Edge effects" in microplates: Evaporation and temperature gradients across the plate can affect cell growth and response to treatment. | To minimize edge effects, do not use the outer wells of the microplate for experimental samples. Instead, fill them with sterile water or media. | |
| Cell passage number: The characteristics and responsiveness of cell lines can change with high passage numbers. | Use cells within a consistent and low passage number range for all experiments. |
Experimental Protocols
General Protocol for a Cell Viability Assay (e.g., MTT or Resazurin-based)
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a pre-determined optimal density. Allow the cells to adhere and enter the logarithmic growth phase (typically 18-24 hours).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the inhibitor in the appropriate cell culture medium.
-
Incubation: Incubate the cells with various concentrations of this compound for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
Viability Assessment: After the incubation period, assess cell viability using a suitable method, such as an MTT or resazurin-based assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve to determine the IC50 value.
General Protocol for an Invasion Assay (e.g., Boyden Chamber Assay)
-
Chamber Preparation: Rehydrate the basement membrane extract (e.g., Matrigel) coated inserts of a Boyden chamber plate according to the manufacturer's protocol.
-
Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in a serum-free medium containing different concentrations of this compound.
-
Cell Seeding: Add the cell suspension to the upper chamber of the Boyden chamber.
-
Incubation: Add a chemoattractant (e.g., medium with fetal bovine serum) to the lower chamber. Incubate the plate for a period that allows for cell invasion but not proliferation (e.g., 12-24 hours).
-
Quantification: After incubation, remove the non-invading cells from the top of the insert. Fix and stain the invading cells on the bottom of the insert. Count the number of invading cells under a microscope.
Visualizations
Caption: this compound Signaling Pathway Inhibition.
Caption: Experimental Workflow for Optimizing this compound Incubation.
References
Technical Support Center: Ensuring Complete Solubilization of PDZ1i for Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the complete solubilization of the small molecule inhibitor PDZ1i for experimental use. Given that this compound is known for its poor aqueous solubility, proper preparation is critical for obtaining reliable and reproducible results.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a small molecule inhibitor that targets the PDZ1 domain of the scaffolding protein MDA-9/Syntenin, playing a role in blocking cancer invasion and metastasis.[3][4] Like many small molecule inhibitors, this compound has poor aqueous solubility, which can lead to precipitation in experimental buffers and inaccurate results.[1] Therefore, advanced formulation strategies are often necessary to ensure it remains in solution.
Q2: What is the recommended solvent for creating a this compound stock solution?
A2: For initial solubilization, it is recommended to prepare a high-concentration stock solution of this compound in a water-miscible organic solvent. The most common and recommended solvent for such compounds is dimethyl sulfoxide (DMSO). Other potential solvents include ethanol, methanol, or dimethylformamide (DMF), but their compatibility with your specific experimental system must be verified.
Q3: What is the maximum recommended concentration for a this compound stock solution in DMSO?
A3: While the exact maximum solubility in DMSO is not readily published, a common starting point for small molecules is to prepare a stock solution in the range of 10-50 mM. It is crucial to visually inspect the solution to ensure no solid particles are present. If you observe any precipitation, you may need to prepare a more diluted stock solution.
Q4: How can I prevent this compound from precipitating when I add it to my aqueous experimental buffer?
A4: The key is to ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium is kept to a minimum, typically below 0.5% (v/v), as higher concentrations can be toxic to cells and may affect the biological outcome of your experiment. To avoid precipitation upon dilution, add the this compound stock solution dropwise to your pre-warmed experimental buffer while gently vortexing or swirling.
Experimental Protocol: Solubilization of this compound
This protocol provides a step-by-step guide for the proper solubilization of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Aqueous experimental buffer (e.g., PBS, cell culture medium)
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh a small amount of this compound powder (e.g., 1 mg) and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add the corresponding volume of DMSO based on the molecular weight of this compound).
-
Vortex the tube vigorously for 1-2 minutes until the this compound is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particles. If not fully dissolved, gentle warming or sonication can be attempted, provided the compound is heat-stable.
-
-
Dilution into Aqueous Buffer:
-
Pre-warm your aqueous experimental buffer to the temperature of your experiment (e.g., 37°C for cell culture).
-
While gently vortexing or swirling the pre-warmed buffer, add the desired volume of the this compound stock solution dropwise. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.
-
Ensure the final concentration of DMSO in your experimental medium is below 0.5% (v/v) to minimize solvent-induced artifacts.
-
-
Final Inspection and Use:
-
After dilution, visually inspect the final solution for any signs of precipitation or cloudiness. If the solution is not clear, it should not be used for experiments.
-
Use the freshly prepared this compound solution in your experiments immediately for best results.
-
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Primary Solvent | Anhydrous DMSO | Strong solubilizing power for a wide range of organic molecules. |
| Stock Concentration | 10-50 mM (starting point) | A high-concentration stock minimizes the volume of organic solvent added to the final aqueous solution. |
| Final DMSO Concentration | < 0.5% (v/v) | Minimizes solvent toxicity and potential for experimental artifacts. |
| Storage of Stock Solution | -20°C or -80°C in small aliquots | Prevents repeated freeze-thaw cycles which can degrade the compound. |
| Working Solution | Prepare fresh for each experiment | Ensures stability and avoids precipitation that may occur over time. |
Troubleshooting Guide
Issue: A precipitate forms immediately after adding the this compound stock solution to the aqueous buffer.
-
Potential Cause: The "solvent shift" effect, where the compound is soluble in the organic stock but not in the final aqueous solution.
-
Recommended Solution:
-
Reduce Final Concentration: Your target concentration of this compound in the aqueous buffer may be above its solubility limit. Try a lower final concentration.
-
Lower Stock Concentration: Prepare a more dilute stock solution of this compound. This will require adding a larger volume to your buffer, but it can sometimes aid in solubilization. Be mindful of the final DMSO concentration.
-
Optimize Dilution Technique: Ensure you are adding the stock solution very slowly (dropwise) to the buffer while it is being vigorously mixed.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the final aqueous medium can significantly improve solubility.
-
Issue: The this compound solution appears cloudy or a precipitate forms over time in the incubator.
-
Potential Cause: The compound may have limited stability in the aqueous buffer at the experimental temperature.
-
Recommended Solution:
-
Prepare Fresh Solutions: Always prepare the final working solution of this compound immediately before use.
-
Consider Excipients: For longer-term experiments, the use of solubilizing excipients such as cyclodextrins may be necessary.
-
Experimental Workflow
Caption: Workflow for this compound solubilization and troubleshooting.
References
- 1. Design and Synthesis of Small Molecule Probes of MDA-9/Syntenin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors against Two PDZ Domains of MDA-9 Suppressed Migration of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors against Two PDZ Domains of MDA-9 Suppressed Migration of Breast Cancer Cells [mdpi.com]
Technical Support Center: Enhancing the Therapeutic Index of PDZ1 Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PDZ1 inhibitors (PDZ1i). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments. Our goal is to help you devise and implement strategies to enhance the therapeutic index of your this compound candidates.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing PDZ1 inhibitors with a favorable therapeutic index?
A1: Developing PDZ1 inhibitors with a high therapeutic index presents several challenges. Due to the shallow and dynamic nature of the PDZ domain's binding interface, it is difficult to develop small molecules with high affinity and specificity.[1][2] Many PDZ domains share structural similarities, leading to potential off-target binding and associated toxicities.[3][4] Furthermore, achieving good membrane permeability and metabolic stability with peptide-based or peptidomimetic inhibitors is a significant hurdle.[1]
Q2: What are the main strategies to improve the therapeutic index of PDZ1 inhibitors?
A2: The main strategies focus on increasing efficacy while decreasing toxicity. These include:
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Increasing Potency and Specificity: Designing inhibitors that bind with high affinity to the PDZ1 domain of the target protein, such as MDA-9/Syntenin, while minimizing interaction with other PDZ domains. Dual inhibitors that target both PDZ1 and PDZ2 domains of a protein can also show increased potency.
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Targeted Delivery Systems: Utilizing nanoparticles or other carriers to deliver the this compound specifically to the tumor site, thereby reducing systemic exposure and off-target toxicity.
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Combination Therapies: Combining this compound with other therapeutic agents to achieve synergistic effects, allowing for lower, less toxic doses of each compound.
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Chemical Modifications: Modifying the inhibitor's structure to improve its pharmacokinetic and pharmacodynamic (PK/PD) properties, such as half-life and bioavailability.
Q3: What is the role of MDA-9/Syntenin as a target for PDZ1 inhibitors?
A3: MDA-9/Syntenin (also known as SDCBP) is a scaffolding protein that is overexpressed in various cancers and plays a crucial role in tumor progression and metastasis. It contains two PDZ domains, PDZ1 and PDZ2, which mediate protein-protein interactions critical for activating signaling pathways involved in cell migration, invasion, and angiogenesis. By inhibiting the PDZ1 domain of MDA-9/Syntenin, it is possible to disrupt these oncogenic signaling cascades.
Troubleshooting Guides
Issue 1: Low Potency or Lack of Efficacy in Cell-Based Assays
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Poor cell permeability of the inhibitor. | - For peptide-based inhibitors, consider strategies like cyclization or conjugation to cell-penetrating peptides. - If using a small molecule, assess its physicochemical properties (e.g., LogP) to predict membrane permeability. |
| Inhibitor degradation in cell culture media. | - Assess the stability of your compound in media over the time course of your experiment using techniques like HPLC. - Consider using more stable analogs or a fresh batch of the inhibitor. |
| Low expression of the target protein (e.g., MDA-9/Syntenin) in the chosen cell line. | - Verify target expression levels using Western blotting or qPCR. - Select cell lines known to have high expression of the target protein for your assays. |
| Incorrect assay conditions. | - Optimize inhibitor concentration and incubation time. - Ensure the chosen assay is sensitive enough to detect the expected biological effect. |
Issue 2: High Cellular Toxicity and Suspected Off-Target Effects
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inhibitor concentration is too high. | - Perform a dose-response curve to determine the IC50 for efficacy and the concentration at which toxicity is observed. Aim to work within the therapeutic window. |
| Off-target binding to other PDZ domain-containing proteins. | - Test the inhibitor's binding affinity against a panel of different PDZ domains to assess its selectivity. - Compare the phenotype of inhibitor treatment with that of target protein knockdown (e.g., using siRNA or CRISPR) to confirm on-target effects. |
| Solvent toxicity. | - Ensure the final concentration of the solvent (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle-only control. |
| Compound impurity. | - Verify the purity of your inhibitor using analytical methods like HPLC-MS. |
Data Presentation
Table 1: In Vitro Efficacy of Selected PDZ1 Inhibitors
| Inhibitor | Target | Cancer Cell Line | Assay Type | IC50 / Kd | Citation(s) |
| This compound | MDA-9 PDZ1 | Glioma, Prostate, Neuroblastoma | Cell Invasion | - | |
| PI1A | MDA-9 PDZ1 | MDA-MB-231 (Breast) | Fluorescence Polarization | 0.17 mM (Kd) | |
| PI2A | MDA-9 PDZ2 | MDA-MB-231 (Breast) | Fluorescence Polarization | 0.51 mM (Kd) | |
| Compound 1 | Not Specified | HCT116 (Colon) | Crystal Violet | 22.4 µM | |
| Compound 2 | Not Specified | HCT116 (Colon) | Crystal Violet | 0.34 µM | |
| FSC231 | PICK1 PDZ | - | Fluorescence Polarization | ~10.1 µM (Ki) | |
| CSC-03 | PICK1 PDZ | - | Fluorescence Polarization | 5.0 µM (apparent affinity) |
Table 2: Preclinical Toxicity and Pharmacokinetic Data (Illustrative)
| Inhibitor/Strategy | Animal Model | Dose | Toxicity Endpoint | Pharmacokinetic Parameter | Citation(s) |
| Inauhzin | Mouse | 200-250 mg/kg | MTD | - | |
| [89Zr]DFO-Anti-PDL1 | Mouse | - | - | Half-life: 28.7 - 38.5 h | |
| M8891 | Mouse | - | - | Predicted human clearance: 0.022 L/h/kg | |
| Generic this compound-NP | Mouse | 10 mg/kg | No significant weight loss | Increased tumor accumulation | Hypothetical |
| Generic this compound + Chemo | Rat | 5 mg/kg + 25 mg/kg | Reduced neutropenia | Synergistic tumor growth inhibition | Hypothetical |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
Objective: To determine the effect of a PDZ1 inhibitor on the metabolic activity and viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
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Complete culture medium
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PDZ1 inhibitor stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the PDZ1 inhibitor in culture medium. Replace the medium in the wells with 100 µL of the diluted inhibitor solutions. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the inhibitor concentration to determine the IC50 value.
Protocol 2: Fluorescence Polarization (FP) Competition Assay
Objective: To determine the binding affinity (Ki) of a PDZ1 inhibitor by measuring its ability to displace a fluorescently labeled peptide from the PDZ1 domain.
Materials:
-
Purified recombinant PDZ1 domain protein
-
Fluorescently labeled peptide ligand (e.g., FITC-labeled peptide)
-
PDZ1 inhibitor
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Black, non-binding 96- or 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Determine Optimal Probe and Protein Concentrations: Titrate the fluorescently labeled peptide and the PDZ1 protein to determine concentrations that give a stable and robust fluorescence polarization signal.
-
Competition Assay: In each well of the plate, add the assay buffer, the fixed concentration of the PDZ1 protein, and the fixed concentration of the fluorescently labeled peptide.
-
Inhibitor Addition: Add serial dilutions of the PDZ1 inhibitor to the wells. Include a control with no inhibitor.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration. Fit the data to a competitive binding model to calculate the IC50, which can then be converted to a Ki value.
Mandatory Visualizations
References
Technical Support Center: Monitoring for Potential PDZ1i-Induced Cellular Stress
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing PDZ1i, a small molecule inhibitor of the PDZ1 domain of MDA-9/Syntenin. The information provided will assist in monitoring for potential off-target effects, specifically cellular stress, during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small-molecule inhibitor that selectively targets the PDZ1 domain of the scaffolding protein Melanoma Differentiation-Associated Gene-9 (MDA-9/Syntenin). By binding to the PDZ1 domain, this compound disrupts the interaction of MDA-9/Syntenin with various binding partners, thereby inhibiting downstream signaling pathways involved in cancer cell invasion, migration, and metastasis.
Q2: What are the known signaling pathways affected by this compound?
A2: this compound has been shown to modulate several critical signaling pathways in cancer cells. These primarily include the inhibition of STAT3 and NF-κB signaling. By disrupting these pathways, this compound can affect the expression of genes involved in cell survival, proliferation, and inflammation.
Q3: Can this compound induce cellular stress in treated cells?
A3: While the primary therapeutic goal of this compound is to inhibit cancer progression, like many small molecule inhibitors, it has the potential to induce cellular stress as an off-target effect. The two most common forms of cellular stress to monitor are Endoplasmic Reticulum (ER) Stress and Apoptosis.
Q4: What are the key markers for ER stress that I should monitor?
A4: Key protein markers for the Unfolded Protein Response (UPR), a hallmark of ER stress, include:
-
GRP78 (BiP): An ER-resident chaperone that is upregulated during ER stress.
-
CHOP (GADD153): A transcription factor that is induced during prolonged ER stress and can mediate apoptosis.
-
Phosphorylated PERK (p-PERK): An ER transmembrane kinase that is activated upon ER stress.
-
Phosphorylated eIF2α (p-eIF2α): A downstream target of PERK, its phosphorylation leads to a general inhibition of protein synthesis.
-
Spliced XBP1 (XBP1s): A transcription factor produced upon IRE1-mediated splicing of XBP1 mRNA.
Q5: How can I detect and quantify apoptosis induced by this compound?
A5: Apoptosis can be detected and quantified using several methods:
-
Caspase Activity Assays: Measuring the activity of executioner caspases, such as caspase-3 and caspase-7, is a direct indicator of apoptosis. This can be done using colorimetric, fluorometric, or luminometric assays.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.[1][2]
-
Western Blotting for Cleaved PARP: Poly(ADP-ribose) polymerase (PARP) is a substrate of activated caspase-3. Detecting the cleaved form of PARP by Western blot is a reliable marker of apoptosis.
Q6: What controls should I include in my experiments?
A6: It is critical to include the following controls in your experiments:
-
Vehicle Control: Cells treated with the same solvent used to dissolve this compound (e.g., DMSO) at the final concentration used in the experiment.
-
Positive Control for Cellular Stress: Use a known inducer for the specific stress pathway you are investigating. For example, tunicamycin or thapsigargin for ER stress, and staurosporine for apoptosis.
-
Untreated Control: To establish a baseline for normal cellular function and marker expression.
Troubleshooting Guides
Western Blotting for ER Stress Markers
| Problem | Possible Cause | Solution |
| No or weak signal for UPR markers | Insufficient this compound concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions for inducing ER stress. |
| Poor antibody quality or incorrect antibody dilution. | Use a validated antibody and optimize the antibody concentration. Include a positive control (e.g., tunicamycin-treated cells) to ensure the antibody is working. | |
| Inefficient protein transfer. | Ensure complete transfer by checking the membrane with Ponceau S staining and optimizing transfer conditions (time, voltage). | |
| High background | Non-specific antibody binding. | Increase the number and duration of washes. Use a different blocking buffer (e.g., 5% BSA instead of milk for phospho-antibodies). |
| Contaminated buffers or reagents. | Prepare fresh buffers and reagents. | |
| Non-specific bands | Antibody cross-reactivity. | Use a more specific antibody. Perform a BLAST search to check for potential cross-reactivity of the antibody's immunogen. |
| Protein degradation. | Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice. |
Caspase-3/7 Activity Assay
| Problem | Possible Cause | Solution |
| High background fluorescence/luminescence | Reagent contamination or degradation. | Prepare fresh reagents and protect them from light. Run a reagent-only control. |
| Intrinsic fluorescence/luminescence of this compound. | Run a control with this compound in cell-free assay buffer to check for interference. | |
| Low signal or no increase in activity | This compound does not induce apoptosis at the tested concentration/time. | Perform a dose-response and time-course experiment. Use a positive control (e.g., staurosporine) to confirm the assay is working. |
| Insufficient cell number. | Ensure you are using the recommended number of cells per well. | |
| Cell lysis is incomplete. | Ensure the lysis buffer is effective for your cell type. | |
| High variability between replicates | Inconsistent cell seeding. | Ensure a homogenous cell suspension and careful pipetting when seeding cells. |
| Pipetting errors. | Use calibrated pipettes and be precise when adding reagents. |
Data Presentation
The following tables are illustrative examples of how to present quantitative data from cellular stress assays. The values presented are hypothetical and should be replaced with your experimental data.
Table 1: Effect of this compound on Caspase-3/7 Activity
| Treatment | Concentration (µM) | Caspase-3/7 Activity (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | - | 1.00 ± 0.12 |
| This compound | 10 | 1.85 ± 0.21 |
| This compound | 25 | 3.20 ± 0.35 |
| This compound | 50 | 5.60 ± 0.48 |
| Staurosporine | 1 | 10.50 ± 0.98 |
Table 2: Densitometric Analysis of UPR Marker Expression by Western Blot
| Treatment | Concentration (µM) | GRP78 (Fold Change vs. Vehicle) | CHOP (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | - | 1.00 ± 0.08 | 1.00 ± 0.15 |
| This compound | 10 | 1.20 ± 0.11 | 1.50 ± 0.20 |
| This compound | 25 | 2.10 ± 0.25 | 2.80 ± 0.31 |
| This compound | 50 | 3.50 ± 0.40 | 4.60 ± 0.52 |
| Tunicamycin | 5 µg/mL | 5.80 ± 0.60 | 8.20 ± 0.75 |
Experimental Protocols
Western Blotting for UPR Markers
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Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
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Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against GRP78, CHOP, p-PERK, p-eIF2α, or XBP1s overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Detect the protein bands using an ECL substrate and an imaging system.
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Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.
Caspase-3/7 Activity Assay (Luminescent)
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Cell Seeding: Seed cells in a 96-well white-walled plate and allow them to adhere overnight.
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Treatment: Treat cells with various concentrations of this compound, a vehicle control, and a positive control (e.g., staurosporine).
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Reagent Preparation: Prepare the caspase-glo 3/7 reagent according to the manufacturer's instructions.
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Assay: Add the caspase-glo 3/7 reagent to each well and incubate at room temperature for 1-2 hours.
-
Measurement: Measure the luminescence using a plate reader.
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Analysis: Calculate the fold change in caspase activity relative to the vehicle control.
Visualizations
References
Validation & Comparative
PDZ1i: A Comparative Guide to its Selectivity Against Other PDZ Domains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding selectivity of PDZ1i, a known inhibitor of the first PDZ domain of Melanoma Differentiation-Associated gene-9 (MDA-9)/Syntenin, against other PDZ domains. The information is supported by available experimental data and includes detailed experimental methodologies to assist in the evaluation and application of this inhibitor.
Selectivity Profile of this compound
This compound was identified through fragment-based drug discovery guided by NMR and has been characterized as a selective inhibitor of the PDZ1 domain of MDA-9/Syntenin.[1][2] Its selectivity is a critical attribute for its use as a chemical probe to dissect the specific functions of the MDA-9/Syntenin PDZ1 domain in cellular signaling and disease.
The available quantitative and qualitative data on the binding affinity and selectivity of this compound are summarized in the table below.
| PDZ Domain Target | Protein | Binding Affinity (Kd/Ki) | Selectivity Notes |
| PDZ1 | MDA-9/Syntenin | 21 µM | Primary Target |
| PDZ2 | MDA-9/Syntenin | No significant binding | Selective for PDZ1 over PDZ2 of the same protein.[1][2] |
| PDZ Domains | Harmonin | No appreciable binding | Selective over PDZ domains from this sequence-similar protein.[1] |
| PDZ Domains | X11/mint | No appreciable binding | Selective over PDZ domains from this scaffold protein. |
Experimental Methodologies
The selectivity of PDZ domain inhibitors like this compound is typically determined using a variety of biophysical and biochemical assays. A common and robust method is the Fluorescence Polarization (FP) Competition Assay .
Fluorescence Polarization (FP) Competition Assay Protocol
This protocol describes a general workflow for determining the binding affinity and selectivity of a test compound (like this compound) for a PDZ domain.
Objective: To determine the inhibitory constant (Ki) of a test compound for the interaction between a specific PDZ domain and a fluorescently labeled peptide ligand.
Materials:
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Purified recombinant PDZ domain of interest.
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Fluorescently labeled peptide ligand known to bind the PDZ domain (e.g., FITC-labeled C-terminal peptide from a known binding partner).
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Test compound (inhibitor).
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Assay buffer (e.g., Phosphate-Buffered Saline with 0.01% Tween-20).
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Black, low-volume 384-well microplates.
-
A microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Determination of Fluorescent Ligand Kd:
-
Prepare a serial dilution of the purified PDZ domain in the assay buffer.
-
Add a fixed, low concentration (e.g., 1-10 nM) of the fluorescently labeled peptide to each well.
-
Add the serially diluted PDZ domain to the wells.
-
Incubate the plate at room temperature for 30 minutes to reach binding equilibrium.
-
Measure the fluorescence polarization of each well.
-
Plot the change in millipolarization (mP) as a function of the PDZ domain concentration and fit the data to a one-site binding equation to determine the dissociation constant (Kd) of the fluorescent ligand.
-
-
Competition Assay:
-
Prepare a serial dilution of the test compound (inhibitor) in the assay buffer.
-
In each well, add the PDZ domain at a concentration equal to or slightly above the Kd determined in step 1.
-
Add the fluorescently labeled peptide at its fixed low concentration.
-
Add the serially diluted test compound to the wells.
-
Include control wells with no inhibitor (maximum polarization) and wells with no PDZ domain (minimum polarization).
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the fluorescence polarization.
-
Plot the mP values against the logarithm of the inhibitor concentration.
-
Fit the resulting sigmoidal curve to a competitive binding equation to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant.
-
-
Selectivity Profiling:
-
Repeat the competition assay (step 2) for a panel of different purified PDZ domains to determine the Ki of the test compound for each.
-
Compare the Ki values to assess the selectivity of the inhibitor.
-
Visualizing Experimental Workflow and Signaling Pathways
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: Experimental workflow for this compound selectivity profiling using a fluorescence polarization assay.
The MDA-9/Syntenin PDZ1 domain, the primary target of this compound, is a critical node in several signaling pathways implicated in cancer metastasis. Inhibition of this domain by this compound can disrupt these pro-tumorigenic signals.
Caption: Simplified signaling pathway of MDA-9/Syntenin PDZ1 in cancer metastasis and the inhibitory action of this compound.
References
A Comparative Guide to MDA-9/Syntenin Inhibitors: PDZ1i and Beyond
For Researchers, Scientists, and Drug Development Professionals
Metastasis remains the primary cause of cancer-related mortality, making the identification and inhibition of key regulators of this complex process a critical goal in oncology research. Melanoma Differentiation Associated gene-9 (MDA-9)/Syntenin, a scaffolding protein containing two PDZ domains, has emerged as a significant driver of metastasis in various cancers, including melanoma, breast cancer, and glioblastoma.[1][2] Its central role in mediating protein-protein interactions that promote cancer cell invasion, migration, and angiogenesis has made it an attractive target for therapeutic intervention.[3][4]
This guide provides a detailed comparison of PDZ1i, a first-in-class inhibitor of the MDA-9/Syntenin PDZ1 domain, with other emerging inhibitors. We present available experimental data on their performance, detailed methodologies for key experiments, and visualizations of the underlying biological pathways and experimental workflows.
Performance Comparison of MDA-9/Syntenin Inhibitors
The development of small molecules to disrupt the protein-protein interactions mediated by the PDZ domains of MDA-9/Syntenin is an active area of research. Below is a summary of the key inhibitors and their reported performance characteristics.
| Inhibitor | Target Domain(s) | Binding Affinity (Kd) | Key Cellular Effects | In Vivo Efficacy |
| This compound | PDZ1 | 21 µM[3]; ~78 µM | Inhibits cancer cell invasion and migration. Reduces NF-κB activation and MMP-2/MMP-9 expression. Suppresses IL-1β secretion. | Shown to inhibit metastasis in multiple cancer models (melanoma, prostate, breast, glioblastoma). |
| IVMT-Rx-3 (this compound/2i) | PDZ1 and PDZ2 | 63 µM | Blocks MDA-9/Syntenin interaction with Src more effectively than this compound. Enhanced reduction of NF-κB activation and MMP-2/MMP-9 expression. | Demonstrates enhanced anti-metastatic properties compared to this compound in a melanoma model. |
| SYNTi | Not specified | 400 nM | Potent inhibitor of MDA-9/Syntenin. | Not explicitly detailed in the provided results. |
| C58 | PDZ2 | Weak inhibitor | Selectively inhibits the cancer exosome pathway. | Not explicitly detailed in the provided results. |
| PI1A | PDZ1 | 0.17 mM | Suppresses migration of breast carcinoma cells. | Not explicitly detailed in the provided results. |
| PI1B | PDZ1 | 0.34 mM | Binds to the PDZ1 domain. | Not explicitly detailed in the provided results. |
| PI2A | PDZ2 | 0.51 mM | Suppresses migration of breast carcinoma cells. | Not explicitly detailed in the provided results. |
| PI2B | PDZ2 | 0.61 mM | Binds to the PDZ2 domain. | Not explicitly detailed in the provided results. |
Signaling Pathways and Inhibitor Mechanism of Action
MDA-9/Syntenin acts as a central hub in a complex signaling network that drives cancer metastasis. Its PDZ domains recruit various signaling proteins, leading to the activation of downstream pathways that promote cell motility, invasion, and the creation of a favorable tumor microenvironment.
MDA-9/Syntenin Signaling Cascade
The following diagram illustrates the key signaling events downstream of MDA-9/Syntenin and highlights the points of intervention for inhibitors like this compound and IVMT-Rx-3.
Caption: MDA-9/Syntenin signaling pathway and points of inhibition.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for evaluating and comparing the efficacy of different inhibitors. Below are methodologies for key assays cited in the performance comparison.
In Vitro Cell Invasion Assay (Boyden Chamber Assay)
This assay measures the ability of cancer cells to invade through a basement membrane matrix, mimicking a key step in metastasis.
Workflow Diagram:
Caption: Workflow for the Boyden chamber cell invasion assay.
Detailed Protocol:
-
Preparation of Inserts: Thaw Matrigel on ice. Dilute Matrigel to the desired concentration (e.g., 200-300 µg/mL) in cold, serum-free medium. Add 100 µL of the diluted Matrigel to the upper chamber of a 24-well transwell insert (8.0 µm pore size). Incubate at 37°C for at least 2 hours to allow for solidification.
-
Cell Preparation: Culture cancer cells to 70-80% confluency. Harvest cells using trypsin-EDTA and resuspend in serum-free medium. Count cells and adjust the concentration to 5 x 104 cells/mL.
-
Inhibitor Treatment: Pre-treat the cell suspension with the desired concentration of the MDA-9/Syntenin inhibitor (e.g., 25 µM IVMT-Rx-3) or vehicle control for a specified time (e.g., 30 minutes) at 37°C.
-
Assay Setup: Add 500 µL of complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate. Seed 200 µL of the pre-treated cell suspension into the Matrigel-coated upper chamber.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 20-24 hours.
-
Quantification: After incubation, carefully remove the non-invading cells from the upper surface of the insert with a cotton swab. Fix the invading cells on the lower surface of the membrane with 4% paraformaldehyde for 15 minutes. Stain the cells with a suitable stain (e.g., Crystal Violet or Diff-Quik). Count the stained cells in multiple fields of view under a microscope or lyse the stained cells and measure the absorbance using a plate reader.
In Vivo Experimental Metastasis Model (Murine Melanoma Model)
This model assesses the effect of inhibitors on the formation of metastatic tumors in a living organism.
Workflow Diagram:
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Pharmacological inhibition of MDA-9/Syntenin blocks breast cancer metastasis through suppression of IL-1β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting tumor invasion: the roles of MDA-9/Syntenin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MDA-9/Syntenin (SDCBP): Novel gene and therapeutic target for cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
Validating PDZ1i Target Engagement in Cancer Cells: A Comparative Guide
For researchers and drug development professionals, confirming that a therapeutic candidate engages its intended target within the complex cellular environment is a critical step. This guide provides a comparative overview of methodologies for validating the target engagement of PDZ1i, a small molecule inhibitor of the PDZ1 domain of Melanoma Differentiation-Associated Gene 9 (MDA-9/Syntenin), a protein implicated in cancer metastasis.[1][2][3]
Comparison of Target Engagement Validation Methods
The selection of an appropriate method for validating this compound target engagement depends on whether direct evidence of binding or indirect evidence through downstream pathway modulation is required. The following table compares key methodologies.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Assay | Co-Immunoprecipitation (Co-IP) | Downstream Pathway Analysis (Western Blot, etc.) |
| Principle | Measures the thermal stabilization of MDA-9/Syntenin upon this compound binding in cells or lysates.[4][5] | Measures Bioluminescence Resonance Energy Transfer (BRET) between a luciferase-tagged MDA-9/Syntenin and a fluorescent tracer, which is competed off by this compound. | Detects the disruption of the interaction between MDA-9/Syntenin and its binding partners (e.g., c-Src, IGF-1R) upon this compound treatment. | Quantifies changes in the activity of signaling molecules downstream of MDA-9/Syntenin (e.g., phosphorylation of FAK and c-Src, NF-κB activation, MMP activity). |
| Key Outputs | Target engagement confirmation, cellular EC50. | Binding affinity (Kd), target occupancy, residence time. | Qualitative or semi-quantitative assessment of protein-protein interaction disruption. | Quantitative changes in downstream signaling markers. |
| Environment | In-cell, cell lysate. | Live cells. | Cell lysate. | Cell lysate, conditioned media. |
| Advantages | Label-free, reflects physiological conditions. | Quantitative, real-time measurements in live cells, high sensitivity. | Directly assesses the functional consequence of this compound binding on protein complexes. | Provides evidence of the functional impact of target engagement on cellular signaling. |
| Limitations | Indirect measure of binding, not all binding events cause a thermal shift. | Requires genetic modification of the target protein, development of a specific tracer. | Can be influenced by antibody quality and non-specific binding. | Indirect evidence of target engagement, effects could be due to off-target activity. |
Quantitative Data on this compound Target Engagement and Downstream Effects
| Cancer Type | Assay | Target/Marker | Effect of this compound | Quantitative Measurement |
| Melanoma | Invasion Assay | Cell Invasion | Inhibition | 30-60% reduction in invasion in A-375 and C8161.9 cells at 25 µmol/L. |
| Western Blot | p-Src | Reduction | Dose-dependent decrease in phosphorylation. | |
| Western Blot | p-P38 | Reduction | Dose-dependent decrease in phosphorylation. | |
| Western Blot | p-IκB | Reduction | Dose-dependent decrease in phosphorylation. | |
| RT-qPCR / Zymography | MMP-2 / MMP-9 | Reduction | Dose-dependent downregulation of mRNA expression and enzymatic activity. | |
| Prostate Cancer | Co-Immunoprecipitation | MDA-9/Syntenin & IGF-1R Interaction | Disruption | Reduced co-immunoprecipitation of IGF-1R with MDA-9/Syntenin. |
| Invasion Assay | Cell Invasion | Inhibition | Significant reduction in invasion in DU-145 and ARCaP-M cells at 25 or 50 µmol/L. | |
| Breast Cancer | ELISA / qPCR | IL-1β | Reduction | Significant decrease in IL-1β mRNA and protein levels in 4T1-Luc cells. |
| Western Blot | STAT3 Activation | Reduction | Inhibition of STAT3-mediated IL-1β expression. |
Signaling Pathways and Experimental Workflows
MDA-9/Syntenin Signaling Pathway
MDA-9/Syntenin acts as a scaffold protein, integrating signals from cell surface receptors to modulate key cancer-related processes such as invasion and metastasis. Upon engagement with components of the extracellular matrix, MDA-9/Syntenin can form a complex with c-Src and Focal Adhesion Kinase (FAK), leading to the activation of downstream pathways including NF-κB, which in turn upregulates the expression of matrix metalloproteinases (MMPs) like MMP-2 and MMP-9. This compound is designed to bind to the PDZ1 domain of MDA-9/Syntenin, thereby disrupting these protein-protein interactions and inhibiting the downstream signaling cascade.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Pharmacological inhibition of MDA-9/Syntenin blocks breast cancer metastasis through suppression of IL-1β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A PDZ Protein MDA-9/Syntenin: As a Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle: PDZ1i versus shRNA Knockdown for Targeting MDA-9/Syntenin
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the quest to neutralize the pro-metastatic protein MDA-9/Syntenin (also known as SDCBP), two powerful tools have emerged as frontline contenders: the small molecule inhibitor PDZ1i and short hairpin RNA (shRNA)-mediated gene knockdown. Both strategies aim to abrogate the function of MDA-9/Syntenin, a scaffold protein implicated in numerous cancer-promoting signaling pathways. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal tool for their specific research and therapeutic development needs.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and shRNA lies in their mechanism of action. This compound is a pharmacological inhibitor that directly targets the first PDZ domain of the MDA-9/Syntenin protein.[1][2][3] This domain is crucial for mediating protein-protein interactions that drive downstream signaling cascades involved in cell invasion, migration, and angiogenesis.[4][5] By binding to the PDZ1 domain, this compound effectively disrupts these interactions, leading to the inactivation of key signaling molecules like STAT3 and the downregulation of pro-angiogenic factors and matrix metalloproteinases (MMPs).
In contrast, shRNA operates at the genetic level. It triggers the RNA interference (RNAi) pathway to degrade the messenger RNA (mRNA) of MDA-9/Syntenin, thereby preventing the synthesis of the protein altogether. This genetic silencing offers a potent and often long-lasting reduction in total MDA-9/Syntenin protein levels.
Performance Comparison: Specificity, Efficacy, and Off-Target Effects
The choice between a pharmacological inhibitor and a genetic knockdown tool often hinges on a trade-off between specificity, efficacy, and potential off-target effects.
| Feature | This compound (Pharmacological Inhibitor) | shRNA (Genetic Knockdown) |
| Target | PDZ1 domain of the MDA-9/Syntenin protein | MDA-9/Syntenin mRNA |
| Mechanism | Competitive inhibition of protein-protein interactions | RNA interference leading to mRNA degradation |
| Specificity | High for the PDZ1 domain of MDA-9/Syntenin, with no significant binding to the PDZ2 domain or other similar proteins. | Can be highly specific to the target mRNA sequence, but off-target effects due to partial complementarity with other mRNAs are a known concern. |
| Efficacy | Effectively blocks downstream signaling and metastatic phenotypes in vitro and in vivo. | Achieves significant and often potent knockdown of MDA-9/Syntenin protein expression. |
| Duration of Effect | Reversible and dependent on the pharmacokinetic properties of the compound. | Can be stable and long-lasting, especially with viral delivery systems enabling genomic integration. |
| Off-Target Effects | Generally considered to have fewer off-target effects due to its specific protein domain targeting. Not reported to be cytotoxic or cytostatic to normal cells. | Can induce off-target gene silencing through miRNA-like activity, potentially leading to unintended cellular phenotypes. Can also saturate the endogenous RNAi machinery. |
| Toxicity | Not cytotoxic or cytostatic to normal and most cancer cells. | Can be associated with cytotoxicity depending on the delivery method and off-target effects. |
Experimental Data Summary
While direct head-to-head quantitative comparisons in the same experimental system are limited in the published literature, numerous studies demonstrate the efficacy of both approaches in various cancer models.
This compound:
-
Prostate Cancer: this compound treatment (50 μmol/L) significantly inhibited the invasion and migration of prostate cancer cells in vitro and reduced metastasis in vivo.
-
Breast Cancer: this compound treatment (30 mg/kg body weight) in a mouse model of breast cancer metastasis led to a decrease in metastatic nodule formation in the lungs.
-
Glioblastoma: this compound effectively inhibits invasion in glioblastoma multiforme (GBM) cells.
shRNA Knockdown:
-
Melanoma: Genetic knockdown of MDA-9/Syntenin in aggressive melanoma cells significantly hindered their lung metastatic capability.
-
Head and Neck Squamous Cell Carcinoma (HNSCC): Silencing of MDA-9/Syntenin in HNSCC cell lines induced differentiation, disrupted angiogenesis, and reduced tumor growth in vitro and in vivo.
-
Prostate Cancer: Treatment with shRNA against MDA-9/Syntenin reduced cell invasion in aggressive prostate cancer-derived cell lines.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental approaches, the following diagrams are provided.
Caption: MDA-9/Syntenin signaling pathway and points of intervention.
Caption: Experimental workflow for comparing this compound and shRNA.
Detailed Experimental Protocols
This compound Treatment Protocol (In Vitro)
-
Cell Culture: Plate cancer cells (e.g., ARCaP-M) in appropriate culture medium and allow them to adhere overnight.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to the desired final concentration (e.g., 50 μmol/L). Replace the existing medium with the this compound-containing medium. For control cells, use medium with the same concentration of the solvent.
-
Incubation: Incubate the cells for the desired period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: Following incubation, harvest the cells for analysis by Western blotting, qPCR, or functional assays such as invasion and migration assays.
shRNA Knockdown Protocol (Lentiviral Transduction)
-
shRNA Vector Preparation: Clone MDA-9/Syntenin-specific shRNA sequences into a lentiviral vector (e.g., pLKO.1). A non-targeting or scrambled shRNA sequence should be used as a control.
-
Lentivirus Production: Co-transfect the lentiviral vector along with packaging plasmids into a packaging cell line (e.g., HEK293T).
-
Virus Harvest and Titration: Harvest the viral supernatant 48-72 hours post-transfection and determine the viral titer.
-
Transduction: Plate target cancer cells and transduce them with the lentiviral particles at a suitable multiplicity of infection (MOI).
-
Selection: Select for transduced cells using an appropriate selection marker (e.g., puromycin) to generate a stable knockdown cell line.
-
Validation of Knockdown: Confirm the knockdown of MDA-9/Syntenin expression at both the mRNA (qPCR) and protein (Western blot) levels.
-
Functional Assays: Use the stable knockdown and control cell lines for in vitro and in vivo functional assays.
Conclusion: Choosing the Right Tool for the Job
Both this compound and shRNA-mediated knockdown are effective strategies for inhibiting the pro-metastatic functions of MDA-9/Syntenin. The choice between them depends on the specific experimental goals.
-
This compound offers a rapid, reversible, and highly specific method for interrogating the function of the MDA-9/Syntenin PDZ1 domain. Its low cytotoxicity makes it an attractive tool for in vivo studies and as a potential therapeutic agent.
-
shRNA knockdown provides a powerful approach for achieving potent and long-term silencing of MDA-9/Syntenin expression. It is particularly useful for creating stable cell lines for in-depth mechanistic studies and for validating the on-target effects of pharmacological inhibitors. However, careful consideration and validation are required to mitigate potential off-target effects.
For many research endeavors, a combined approach may be the most robust. shRNA can be used to validate MDA-9/Syntenin as a target, while this compound can then be employed to explore the therapeutic potential of pharmacologically inhibiting its function. This dual-pronged strategy will undoubtedly accelerate our understanding of MDA-9/Syntenin and the development of novel anti-cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. A PDZ Protein MDA-9/Syntenin: As a Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MDA-9/Syntenin (SDCBP): Novel gene and therapeutic target for cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Single-Domain (PDZ1i) vs. Dual-Domain PDZ Inhibitors of MDA-9/Syntenin
For Researchers, Scientists, and Drug Development Professionals
The scaffolding protein Melanoma Differentiation-Associated Gene-9 (MDA-9/Syntenin), with its tandem PDZ domains, has emerged as a critical nexus in cancer metastasis signaling pathways. Its role in promoting cell migration, invasion, and angiogenesis has made it an attractive target for therapeutic intervention. This guide provides an objective comparison of two strategic approaches to inhibit MDA-9/Syntenin function: single-domain inhibitors targeting the PDZ1 domain (PDZ1i) and dual-domain inhibitors designed to engage both PDZ1 and PDZ2 domains simultaneously.
Performance Comparison: Single-Domain vs. Dual-Domain Inhibitors
The primary distinction between these inhibitor classes lies in their binding affinity and potential for comprehensive disruption of MDA-9/Syntenin's scaffolding functions. Dual-domain inhibitors, by targeting both PDZ domains, are hypothesized to offer enhanced potency and a more complete blockade of downstream signaling.
Quantitative Data Summary
The following table summarizes the binding affinities (Dissociation Constant, Kd) of representative single-domain and dual-domain inhibitors for the PDZ domains of MDA-9/Syntenin. Lower Kd values indicate stronger binding affinity.
| Inhibitor Class | Inhibitor Example | Target Domain(s) | Binding Affinity (Kd) | Reference |
| Single-Domain | This compound | PDZ1 | 21 µM | [1] |
| This compound | PDZ1 | 60-70 µM | ||
| Dual-Domain | Peptidomimetic Dimer | PDZ1 and PDZ2 | 0.201 µM (201 nM) | |
| IVMT-Rx-3 | PDZ1 and PDZ2 | 63 µM | [2] |
Note: The data presented is compiled from multiple studies and may not represent a direct head-to-head comparison under identical experimental conditions.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling cascade they disrupt and the experimental workflows used to characterize them.
Caption: MDA-9/Syntenin Signaling Pathway and Points of Inhibition.
The diagram above illustrates how MDA-9/Syntenin acts as a central scaffold, integrating signals from cell surface receptors like Integrins and IGF-1R to activate downstream effectors such as FAK and c-Src. This cascade ultimately leads to the activation of the NF-κB transcription factor, which promotes the expression of matrix metalloproteinases (MMPs) involved in cell invasion and metastasis. Single-domain inhibitors block the interaction at the PDZ1 domain, while dual-domain inhibitors aim for a more complete shutdown of MDA-9's scaffolding function by targeting both PDZ domains.
Caption: Experimental Workflow for Characterizing PDZ Inhibitors.
The characterization of PDZ inhibitors involves a multi-tiered approach. Initial biochemical assays, such as Fluorescence Polarization and Surface Plasmon Resonance, are employed to determine the binding affinity and kinetics of the inhibitor to the target PDZ domains. Subsequently, cell-based assays, including luciferase reporter assays and invasion/migration assays, are used to assess the inhibitor's efficacy in a biological context.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key experimental protocols used in the evaluation of single-domain and dual-domain PDZ inhibitors.
Fluorescence Polarization (FP) Competition Assay
This assay measures the ability of a test compound (inhibitor) to displace a fluorescently labeled peptide probe from its PDZ domain target.
-
Reagents and Materials:
-
Purified recombinant MDA-9/Syntenin PDZ1, PDZ2, or tandem PDZ1-PDZ2 domains.
-
Fluorescently labeled peptide probe with known affinity for the target PDZ domain (e.g., FITC-labeled peptide).
-
Test inhibitors (single-domain and dual-domain).
-
Assay Buffer (e.g., Phosphate-Buffered Saline with 0.01% Tween-20).
-
Black, low-volume 384-well microplates.
-
Microplate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
A fixed concentration of the PDZ domain protein and the fluorescently labeled peptide probe are incubated together in the assay buffer to form a complex, resulting in a high fluorescence polarization value.
-
Serial dilutions of the test inhibitor are added to the wells containing the pre-formed complex.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
Fluorescence polarization is measured using the microplate reader.
-
The displacement of the fluorescent probe by the inhibitor leads to a decrease in the polarization value.
-
-
Data Analysis:
-
The data is plotted as fluorescence polarization versus the logarithm of the inhibitor concentration.
-
The resulting sigmoidal curve is fitted to a suitable model to determine the IC50 value, which is the concentration of inhibitor required to displace 50% of the fluorescent probe.
-
The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data (association and dissociation rates) and affinity data (Kd).
-
Reagents and Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 chip for amine coupling).
-
Purified recombinant MDA-9/Syntenin PDZ domains (ligand).
-
Test inhibitors (analyte).
-
Immobilization buffers (e.g., sodium acetate, pH 4.5) and amine coupling reagents (EDC, NHS).
-
Running buffer (e.g., HBS-EP+).
-
Regeneration solution (e.g., glycine-HCl, pH 2.5).
-
-
Procedure:
-
The PDZ domain protein (ligand) is immobilized onto the sensor chip surface.
-
A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline.
-
A series of concentrations of the test inhibitor (analyte) are injected over the surface.
-
The association of the inhibitor to the immobilized PDZ domain is monitored in real-time as an increase in the SPR signal.
-
After the association phase, the running buffer is flowed over the surface to monitor the dissociation of the inhibitor, observed as a decrease in the SPR signal.
-
The sensor surface is regenerated between different analyte injections using the regeneration solution.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
NF-κB Luciferase Reporter Assay
This cell-based assay is used to measure the inhibition of the MDA-9/Syntenin signaling pathway by quantifying the activity of the downstream transcription factor, NF-κB.
-
Reagents and Materials:
-
A suitable cell line (e.g., HEK293 or a cancer cell line) stably transfected with a luciferase reporter construct driven by an NF-κB response element.
-
Cell culture medium and supplements.
-
Test inhibitors.
-
A stimulant for the NF-κB pathway (e.g., TNF-α).
-
Luciferase assay reagent (containing luciferin substrate).
-
White, opaque 96-well cell culture plates.
-
Luminometer.
-
-
Procedure:
-
The reporter cells are seeded in the 96-well plates and allowed to attach overnight.
-
The cells are pre-treated with various concentrations of the test inhibitor for a specified period.
-
The NF-κB pathway is then stimulated by adding TNF-α to the wells.
-
After an incubation period to allow for luciferase gene expression, the cells are lysed.
-
The luciferase assay reagent is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
-
Data Analysis:
-
The luminescence signal is proportional to the level of NF-κB activity.
-
The inhibitory effect of the compound is calculated as the percentage reduction in the TNF-α-induced luminescence.
-
The data is plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
-
Conclusion
The development of inhibitors targeting the PDZ domains of MDA-9/Syntenin represents a promising strategy for anti-cancer therapy. Dual-domain inhibitors, in principle, offer the potential for higher affinity and a more complete blockade of MDA-9/Syntenin's pro-metastatic functions compared to single-domain inhibitors. The quantitative data on binding affinities, while not always from direct comparative studies, suggests that dual-domain peptidomimetics can achieve significantly higher affinity. However, small-molecule dual-domain inhibitors may have affinities comparable to their single-domain counterparts, highlighting the complexities of inhibitor design.
The experimental protocols outlined in this guide provide a framework for the rigorous evaluation and comparison of these different inhibitor classes. Further head-to-head studies employing these methodologies are needed to definitively establish the superiority of one approach over the other in a therapeutic context. The choice between a single-domain and a dual-domain inhibitor will likely depend on a balance of factors including binding affinity, specificity, cell permeability, and overall pharmacological properties.
References
PDZ1i vs. Standard Chemotherapy: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive overview of the preclinical efficacy of the novel anti-metastatic agent, PDZ1i, in comparison to standard chemotherapy. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the PDZ1 domain of MDA-9/Syntenin.
Executive Summary
Metastasis remains the primary driver of cancer-related mortality. The novel small molecule inhibitor, this compound, targets the PDZ1 domain of the pro-metastatic protein MDA-9/Syntenin, offering a unique mechanism of action focused on inhibiting cancer cell invasion and metastasis.[1][2][3] Preclinical studies have demonstrated the potent anti-metastatic activity of this compound across a range of cancer types, including breast, prostate, and glioblastoma.[2][4]
Crucially, to date, no head-to-head preclinical studies have been published that directly compare the efficacy of this compound with standard chemotherapy agents. This guide, therefore, presents the available preclinical data for this compound and, for contextual comparison, representative data for standard chemotherapy agents from separate preclinical studies. This indirect comparison should be interpreted with caution due to variations in experimental models and conditions.
Section 1: this compound Efficacy in Preclinical Models
This compound has shown significant efficacy in reducing metastatic burden and, in some cases, inhibiting primary tumor growth in various preclinical cancer models.
Breast Cancer
In a syngeneic mouse model of breast cancer, treatment with this compound resulted in a significant reduction in lung metastasis.
| Treatment Group | Metric | Result | Reference |
| Vehicle Control | Lung Metastatic Foci | High | |
| This compound | Lung Metastatic Foci | Significantly Reduced | |
| Vehicle Control | Primary Tumor Growth | Uninhibited | |
| This compound | Primary Tumor Growth | ~40% inhibition |
Prostate Cancer
In preclinical models of prostate cancer, this compound has demonstrated the ability to block tumor cell invasion, migration, and in vivo metastasis.
Glioblastoma
In an in vivo glioma model, this compound treatment led to smaller, less invasive tumors and increased survival. When combined with radiation, the survival benefit was greater than with radiotherapy alone.
Section 2: Standard Chemotherapy Efficacy in Preclinical Models (Representative Data)
Standard chemotherapy agents, such as taxanes and platinum-based drugs, are a cornerstone of cancer treatment. Their efficacy in preclinical models is well-documented.
Paclitaxel in Breast Cancer
In a mouse xenograft model of human breast cancer (MCF-7 cells), paclitaxel treatment significantly inhibited tumor growth.
| Treatment Group | Metric | Result | Reference |
| Control Group | Tumor Growth | Uninhibited | |
| Paclitaxel | Tumor Growth | Significantly Inhibited |
Gemcitabine in Pancreatic Cancer
Gemcitabine is a standard-of-care chemotherapy for pancreatic cancer. In preclinical models, it has shown modest but significant anti-tumor activity.
Section 3: Experimental Protocols
This compound In Vivo Breast Cancer Metastasis Study
-
Cell Line: 4T1-Luc (murine breast carcinoma cells expressing luciferase)
-
Animal Model: Female BALB/c mice
-
Tumor Induction: Intravenous tail vein injection of 4T1-Luc cells.
-
Treatment: Intraperitoneal injections of this compound (30 mg/kg body weight) or DMSO (vehicle control) administered on alternate days for two weeks.
-
Endpoint Analysis: Bioluminescence imaging to quantify metastatic burden in the lungs. Primary tumor growth was assessed by implanting 4T1-Luc cells into the mammary fat pad and measuring tumor volume.
Paclitaxel In Vivo Breast Cancer Xenograft Study
-
Cell Line: MCF-7 (human breast adenocarcinoma cells)
-
Animal Model: Nude mice
-
Tumor Induction: Subcutaneous injection of MCF-7 cells.
-
Treatment: Administration of paclitaxel at a specified dose and schedule.
-
Endpoint Analysis: Measurement of tumor volume over time to assess tumor growth inhibition.
Section 4: Signaling Pathways and Mechanisms of Action
This compound Mechanism of Action
This compound functions by binding to the PDZ1 domain of the scaffolding protein MDA-9/Syntenin. This interaction disrupts the assembly of protein complexes involved in key signaling pathways that promote cancer cell invasion, migration, and metastasis.
Caption: this compound inhibits MDA-9/Syntenin signaling to block metastasis.
Standard Chemotherapy (Paclitaxel) Mechanism of Action
Paclitaxel is a microtubule-stabilizing agent. It binds to the β-tubulin subunit of microtubules, preventing their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.
Caption: Paclitaxel stabilizes microtubules, leading to apoptosis.
Experimental Workflow: Preclinical In Vivo Efficacy Study
The following diagram illustrates a general workflow for assessing the in vivo efficacy of a therapeutic agent in a xenograft mouse model.
References
- 1. MDA-9/Syntenin (SDCBP): Novel gene and therapeutic target for cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. MDA-9/Syntenin: An emerging global molecular target regulating cancer invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suppression of Prostate Cancer Pathogenesis Using an MDA-9/Syntenin (SDCBP) PDZ1 Small-Molecule Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Invasive Effects of PDZ1i with Live-Cell Imaging: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeted inhibition of protein-protein interactions represents a promising frontier in cancer therapy. One such target is the scaffolding protein MDA-9/Syntenin (SDCBP), which is overexpressed in various cancers and plays a crucial role in tumor progression and metastasis.[1][2][3] This guide provides a comparative analysis of PDZ1i, a first-in-class small molecule inhibitor of the PDZ1 domain of MDA-9/Syntenin, and its anti-invasive effects validated through live-cell imaging. We will objectively compare its performance with alternative strategies and provide the necessary experimental data and protocols for researchers to conduct their own evaluations.
This compound: A Targeted Approach to Inhibit Cancer Cell Invasion
This compound is a small molecule inhibitor that selectively targets the first PDZ domain (PDZ1) of MDA-9/Syntenin.[1][2] By binding to this domain, this compound disrupts the interaction of MDA-9/Syntenin with various pro-oncogenic signaling partners, thereby inhibiting downstream pathways that promote cancer cell invasion and migration. Studies have demonstrated the efficacy of this compound in reducing the invasive potential of various cancer cell lines, including glioblastoma, breast cancer, prostate cancer, and melanoma.
The anti-invasive properties of this compound are attributed to its ability to interfere with critical cellular processes such as:
-
Modulation of the tumor microenvironment: this compound treatment has been shown to decrease the secretion of pro-angiogenic factors and cytokines like IL-1β, which are crucial for creating a permissive metastatic niche.
-
Inhibition of signaling pathways: It blocks the activation of key signaling molecules like STAT3 and FAK, which are involved in cell migration and invasion.
-
Suppression of matrix metalloproteinases (MMPs): this compound can reduce the expression and activity of MMP-2 and MMP-9, enzymes that degrade the extracellular matrix and facilitate cell invasion.
Live-cell imaging techniques are invaluable for validating the anti-invasive effects of compounds like this compound in real-time. These methods allow for the direct observation and quantification of cell migration and invasion over time, providing dynamic insights that endpoint assays cannot capture.
Performance Comparison: this compound vs. Alternative Invasion Inhibitors
The therapeutic targeting of MDA-9/Syntenin is not limited to this compound. Other strategies include genetic silencing (shRNA) and pharmacological inhibition of its second PDZ domain (PDZ2) or both domains simultaneously. Below is a comparative summary of these approaches.
| Feature | This compound | shRNA against MDA-9/Syntenin | PDZ2 Domain Inhibitors (e.g., C58, PI2A, PI2B) | Dual PDZ1/PDZ2 Inhibitors (e.g., IVMT-Rx-3) |
| Target | PDZ1 domain of MDA-9/Syntenin | MDA-9/Syntenin mRNA | PDZ2 domain of MDA-9/Syntenin | Both PDZ1 and PDZ2 domains of MDA-9/Syntenin |
| Mechanism | Allosteric inhibition of protein-protein interactions | Post-transcriptional gene silencing | Inhibition of protein-protein interactions at the PDZ2 domain | Simultaneous inhibition of protein-protein interactions at both PDZ domains |
| Reported Anti-Invasive Effects | Significant reduction in invasion in glioblastoma, breast cancer, prostate cancer, and melanoma cell lines. | Significant reduction in invasion in various cancer cell lines. | Suppression of breast cancer cell migration. C58 is noted as a weak inhibitor. | Enhanced anti-invasive efficacy compared to this compound alone in melanoma cells. |
| In Vivo Efficacy | Demonstrated efficacy in reducing tumor invasion and improving survival in mouse models of glioblastoma and breast cancer. | Shown to be effective in xenograft models. | Not as extensively studied in vivo as this compound. | Promising pharmacokinetic properties in mice. |
| Advantages | Small molecule, cell-permeable, demonstrated in vivo efficacy. | High specificity for the target protein. | Targets a different domain, potentially overcoming resistance mechanisms. | Potentially more potent inhibition of MDA-9/Syntenin function. |
| Limitations | Potential for off-target effects, although shown to be selective. | Challenges with in vivo delivery and potential for off-target effects. | Some inhibitors have weak binding affinity. | Newer class of inhibitors, less data available compared to this compound. |
Experimental Protocols
Live-Cell Imaging of Cell Invasion using a Wound Healing (Scratch) Assay
This protocol allows for the real-time monitoring of collective cell migration, which is a key component of invasion.
Materials:
-
Live-cell imaging system equipped with an environmental chamber (37°C, 5% CO2)
-
96-well imaging plates
-
Cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells)
-
Complete cell culture medium
-
This compound and other inhibitors at desired concentrations
-
Wound healing assay tool (e.g., p200 pipette tip or a dedicated scratch tool)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well imaging plate at a density that will form a confluent monolayer within 24-48 hours.
-
Monolayer Formation: Incubate the plate at 37°C and 5% CO2 until the cells reach 90-100% confluency.
-
Scratch Creation: Using a sterile p200 pipette tip or a specialized tool, create a uniform scratch down the center of each well.
-
Washing: Gently wash the wells twice with pre-warmed PBS to remove detached cells.
-
Treatment: Add fresh, pre-warmed complete medium containing the desired concentration of this compound or alternative inhibitors to the respective wells. Include a vehicle control (e.g., DMSO).
-
Live-Cell Imaging: Immediately place the plate into the live-cell imaging system. Acquire phase-contrast or brightfield images of the scratch in each well at regular intervals (e.g., every 1-2 hours) for 24-48 hours.
-
Data Analysis: Quantify the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure for each treatment condition.
Live-Cell Imaging of 3D Cell Invasion using a Matrigel-based Assay
This protocol provides a more physiologically relevant model of invasion by requiring cells to degrade and move through an extracellular matrix.
Materials:
-
Live-cell imaging system with an environmental chamber
-
Glass-bottom dishes or imaging plates
-
Cancer cell line of interest
-
Serum-free and complete cell culture medium
-
Matrigel or other basement membrane extract
-
This compound and other inhibitors
-
Fluorescent cell tracker dye (optional)
Procedure:
-
Matrigel Coating: Thaw Matrigel on ice. Dilute it with cold serum-free medium and coat the surface of the imaging dish/plate. Allow it to solidify at 37°C.
-
Cell Seeding: Seed cells on top of the Matrigel layer. If using a spheroid invasion model, allow spheroids to form first and then embed them within the Matrigel.
-
Treatment: Once the cells have attached or the spheroids are embedded, replace the medium with complete medium containing the inhibitors.
-
Live-Cell Imaging: Place the dish/plate in the live-cell imaging system. Acquire images at multiple focal planes (Z-stack) at regular intervals to track cell invasion into the Matrigel.
-
Data Analysis: Quantify the extent of invasion by measuring the distance cells have moved from the initial plane or the area of spheroid dispersal over time.
Visualizing the Molecular and Experimental Landscape
To better understand the context of this compound's action and the experimental design, the following diagrams illustrate the key signaling pathway, the workflow for validating anti-invasive effects, and a logical comparison of inhibitory strategies.
Caption: this compound inhibits MDA-9/Syntenin, disrupting downstream signaling pathways that promote invasion.
Caption: A streamlined workflow for quantifying cell invasion using a live-cell scratch assay.
References
- 1. Pharmacological inhibition of MDA-9/Syntenin blocks breast cancer metastasis through suppression of IL-1β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MDA-9/Syntenin (SDCBP): Novel gene and therapeutic target for cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of MDA-9/Syntenin blocks breast cancer metastasis through suppression of IL-1β - PubMed [pubmed.ncbi.nlm.nih.gov]
PDZ1i in Oncology: A Comparative Analysis of its Anti-Invasive Activity Across Cancer Cell Lines
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the small molecule inhibitor PDZ1i's performance against other alternatives in inhibiting cancer cell invasion. The information is supported by experimental data and detailed methodologies for key assays.
This compound is a targeted inhibitor of the PDZ1 domain of the scaffolding protein MDA-9/Syntenin (SDCBP), a key player in cancer metastasis. By disrupting the protein-protein interactions mediated by this domain, this compound has demonstrated significant anti-invasive and anti-metastatic potential across a range of cancer types. This guide delves into the cross-validation of this compound's activity in various cancer cell lines, offering a comparative perspective with alternative inhibitors.
Comparative Efficacy of this compound and Alternatives in Cancer Cell Invasion
The primary measure of this compound's efficacy in this context is its ability to inhibit cancer cell invasion, a crucial step in the metastatic cascade. The half-maximal inhibitory concentration (IC50) for invasion is a key metric for quantitative comparison. While comprehensive IC50 data for this compound across a wide spectrum of cancer cell lines is still emerging in publicly available literature, existing studies provide valuable insights into its potency.
| Inhibitor | Cancer Type | Cell Line(s) | Anti-Invasive Activity (IC50 or Effective Concentration) | Citation(s) |
| This compound | Prostate Cancer | DU-145, ARCaP | Effective at 25-50 µM (Significant inhibition of invasion) | [1] |
| Breast Cancer | MDA-MB-231, ZR-75-1, 4T1-Luc | Effective at concentrations that inactivate STAT3 | [2] | |
| Melanoma | Not specified | Less effective than IVMT-Rx-3 | [3] | |
| IVMT-Rx-3 | Melanoma | Various melanoma cell lines | Significant invasion inhibition (30-60%) at 25 µM | [3] |
| Other Small Molecule Inhibitors | Breast Cancer | MDA-MB-231 | PI1A and PI2A (inhibitors of PDZ1 and PDZ2 domains, respectively) suppress migration at 100 µM. | [4] |
Note: The table summarizes available data. Direct, side-by-side IC50 comparisons of this compound in different cancer cell lines are limited in the reviewed literature. The provided concentrations represent effective doses reported to significantly inhibit invasion.
Alternative Inhibitors of MDA-9/Syntenin
A notable alternative to this compound is IVMT-Rx-3 , a novel dual inhibitor that targets both the PDZ1 and PDZ2 domains of MDA-9/Syntenin. This dual-targeting approach is hypothesized to be more effective in disrupting the full range of MDA-9/Syntenin's pro-metastatic functions. Preclinical studies in melanoma have indeed suggested that IVMT-Rx-3 is more potent than this compound in inhibiting cancer cell invasion.
Other experimental small molecules targeting the PDZ domains of MDA-9/Syntenin include C58 (PDZ2-selective), PI1A, PI1B (PDZ1-targeted), and PI2A, PI2B (PDZ2-targeted). These compounds are valuable research tools for dissecting the specific roles of each PDZ domain in cancer progression.
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound and other MDA-9/Syntenin inhibitors involves the disruption of key signaling pathways that promote cell migration and invasion.
MDA-9/Syntenin Signaling Pathway
MDA-9/Syntenin acts as a scaffold, bringing together various signaling molecules to promote cancer cell motility and invasion. Key downstream pathways affected by this compound include:
-
FAK/c-Src Signaling: MDA-9/Syntenin facilitates the activation of Focal Adhesion Kinase (FAK) and the proto-oncogene c-Src, crucial for cell adhesion, migration, and invasion.
-
STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that promotes the expression of genes involved in cell survival and metastasis. This compound has been shown to inhibit STAT3 activation in breast cancer cells.
-
NF-κB Signaling: Nuclear Factor-kappa B (NF-κB) is another transcription factor that regulates the expression of genes involved in inflammation, cell survival, and invasion. IVMT-Rx-3 has been shown to reduce NF-κB activation.
References
- 1. Co-immunoprecipitation [protocols.io]
- 2. Pharmacological inhibition of MDA-9/Syntenin blocks breast cancer metastasis through suppression of IL-1β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spectrophotometric assay for the quantitation of cell migration in the Boyden chamber chemotaxis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors against Two PDZ Domains of MDA-9 Suppressed Migration of Breast Cancer Cells [mdpi.com]
A Head-to-Head Comparison of PDZ1i and IVMT-Rx-3 in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the in vivo efficacy of two prominent inhibitors of the metastasis-associated protein MDA-9/Syntenin.
This guide provides a comprehensive comparison of the in vivo efficacy of PDZ1i, a first-generation inhibitor of the PDZ1 domain of MDA-9/Syntenin, and IVMT-Rx-3, a novel dual inhibitor targeting both PDZ1 and PDZ2 domains. The following sections present a detailed analysis of their performance in preclinical cancer models, supported by available experimental data, to inform future research and drug development strategies.
At a Glance: Comparative Efficacy of this compound and IVMT-Rx-3
The primary distinction in the in vivo performance between this compound and IVMT-Rx-3 lies in their potency and breadth of action against metastatic progression. While both compounds have demonstrated anti-cancer activity, IVMT-Rx-3 has shown superior efficacy in head-to-head comparisons, particularly in aggressive melanoma models.
| Feature | This compound | IVMT-Rx-3 |
| Target | PDZ1 domain of MDA-9/Syntenin | PDZ1 and PDZ2 domains of MDA-9/Syntenin |
| In Vivo Efficacy (Melanoma Metastasis Model) | Effective in reducing cancer invasion and metastasis. | Significantly more effective than this compound in preventing lung metastases.[1][2] |
| Combination Therapy | Efficacy can be enhanced with other agents. | Anti-metastatic properties are significantly enhanced when combined with an immune checkpoint inhibitor (anti-PD-L1).[1][3] |
| Therapeutic Potential | A valuable pharmacological tool for studying the role of the MDA-9 PDZ1 domain.[4] | A promising candidate for developing novel therapeutic strategies against a broad spectrum of cancers overexpressing MDA-9/Syntenin. |
In Vivo Efficacy: A Closer Look at the Experimental Evidence
A pivotal study directly comparing this compound and IVMT-Rx-3 in a murine melanoma model revealed the superior anti-metastatic potential of the dual-domain inhibitor. In this model, which mimics the metastatic spread of melanoma to the lungs, IVMT-Rx-3 demonstrated a significantly greater ability to prevent the formation of lung metastases compared to this compound.
Furthermore, the therapeutic ceiling of IVMT-Rx-3 was elevated when used in combination with an immune checkpoint inhibitor. The addition of an anti-PD-L1 antibody to IVMT-Rx-3 treatment resulted in a further reduction of metastatic burden and improved survival in the preclinical model. This suggests that concurrently targeting both PDZ domains of MDA-9/Syntenin and unleashing the immune system's anti-tumor activity could be a powerful therapeutic strategy.
While specific quantitative data from the head-to-head comparison is not publicly available in the reviewed literature, the qualitative descriptions from the study abstracts consistently highlight the enhanced performance of IVMT-Rx-3 over this compound.
Understanding the Mechanism: The MDA-9/Syntenin Signaling Pathway
Both this compound and IVMT-Rx-3 exert their anti-cancer effects by disrupting the signaling cascade mediated by MDA-9/Syntenin, a key scaffolding protein implicated in cancer cell migration, invasion, and metastasis. MDA-9/Syntenin, through its PDZ domains, interacts with various signaling partners, including c-Src. This interaction initiates a downstream signaling cascade involving the activation of Focal Adhesion Kinase (FAK), p38 Mitogen-Activated Protein Kinase (MAPK), and the transcription factor Nuclear Factor-kappa B (NF-κB). Activated NF-κB then upregulates the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix, a critical step in cancer cell invasion and metastasis.
IVMT-Rx-3's dual-domain inhibition is believed to lead to a more complete shutdown of this pro-metastatic pathway compared to the single-domain inhibition by this compound, explaining its superior in vivo efficacy.
Experimental Protocols: In Vivo Melanoma Metastasis Model
The following provides a generalized experimental protocol for a murine melanoma lung metastasis model, based on methodologies frequently cited in the referenced literature. Specific parameters such as cell numbers and drug dosages may vary between studies.
1. Cell Culture and Preparation:
-
B16 murine melanoma cells are cultured under standard conditions.
-
Prior to injection, cells are harvested, washed, and resuspended in a sterile phosphate-buffered saline (PBS) solution at a predetermined concentration.
2. Animal Model:
-
Immunocompetent C57BL/6 mice are typically used for these studies to allow for the evaluation of immunomodulatory effects of the treatments.
3. Tumor Cell Inoculation:
-
A specific number of B16 melanoma cells (e.g., 2.5 x 10^5 cells) are injected intravenously into the lateral tail vein of the mice. This route of administration leads to the formation of experimental lung metastases.
4. Treatment Administration:
-
Mice are randomly assigned to different treatment groups, including a vehicle control, this compound, IVMT-Rx-3, and combination therapy groups.
-
Treatment is typically initiated shortly after tumor cell inoculation and administered according to a specific schedule (e.g., intraperitoneally, three times a week).
5. Efficacy Assessment:
-
At a defined endpoint (e.g., 21 days post-inoculation), mice are euthanized, and their lungs are harvested.
-
The number of metastatic nodules on the surface of the lungs is counted to quantify the extent of metastasis.
-
In some studies, a separate cohort of mice is monitored for a longer duration to assess the impact of the treatments on overall survival.
Conclusion
The available preclinical data strongly suggests that the dual inhibition of MDA-9/Syntenin's PDZ1 and PDZ2 domains by IVMT-Rx-3 offers a more effective strategy for combating cancer metastasis than targeting the PDZ1 domain alone with this compound. The enhanced efficacy of IVMT-Rx-3, particularly in combination with immune checkpoint blockade, positions it as a compelling candidate for further clinical development. This comparison guide underscores the importance of a multi-faceted approach to inhibiting key nodes in metastatic signaling pathways and highlights the potential of IVMT-Rx-3 as a next-generation anti-metastatic therapeutic.
References
Validating the Downstream Signaling Effects of PDZ1i: A Comparative Guide to Phospho-Protein Arrays
For Researchers, Scientists, and Drug Development Professionals
The inhibition of specific protein-protein interactions (PPIs) is a promising frontier in therapeutic development. PDZ (Postsynaptic density-95/Discs large/Zonula occludens-1) domains are critical mediators of PPIs, assembling signaling complexes that regulate cell polarity, migration, and proliferation.[1][2] Small molecule or peptide inhibitors targeting these domains, such as a hypothetical "PDZ1i" targeting the first PDZ domain of a scaffold protein like Scribble, offer a strategy to selectively disrupt oncogenic signaling pathways.[1][3] However, validating that such an inhibitor effectively modulates its intended downstream pathways is a critical step.
This guide provides a comparative overview of methodologies for validating the downstream effects of this compound, with a focus on the application of phospho-protein arrays. We present supporting experimental data, detailed protocols, and a comparison with alternative techniques to aid researchers in selecting the most appropriate validation strategy.
The PDZ1 Signaling Axis: A Disruption Model
PDZ domain-containing proteins, such as Scribble, act as scaffolds, bringing together kinases and their substrates to facilitate signal transduction.[4] The first PDZ domain (PDZ1) of Scribble, for instance, is known to interact with key signaling partners like β-PIX, a guanine nucleotide exchange factor, which can in turn activate pathways like the MAPK/ERK pathway, crucial for cell proliferation and survival.
A PDZ1 inhibitor (this compound) is designed to competitively block this interaction, preventing the assembly of the signaling complex and thereby attenuating downstream phosphorylation events. This disruption is hypothesized to decrease the phosphorylation of key effector proteins within the pathway.
References
- 1. PDZ Domains as Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Themes in PDZ Domain Signaling: Structure, Function, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insight into the Scribble PDZ domains interaction with the oncogenic Human T‐cell lymphotrophic virus‐1 (HTLV‐1) Tax1 PBM - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDZ and LIM Domain-Encoding Genes: Their Role in Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
Confirming PDZ1i Specificity: A Comparative Guide to Competitive Binding Assays
For researchers, scientists, and drug development professionals, understanding the specificity of a targeted inhibitor is paramount. This guide provides a comparative analysis of experimental data confirming the specificity of PDZ1i, a small molecule inhibitor of the PDZ1 domain of Melanoma Differentiation-Associated gene-9 (MDA-9/Syntenin), through competitive binding assays. We will explore the performance of this compound against other alternative inhibitors and provide detailed experimental protocols.
Introduction to this compound and its Target: MDA-9/Syntenin
Melanoma Differentiation-Associated gene-9 (MDA-9/Syntenin), also known as Syntenin-1 or Syndecan Binding Protein (SDCBP), is a scaffold protein that plays a pivotal role in cancer progression and metastasis.[1][2] It contains two Postsynaptic density-95/Discs-large/Zonula occludens-1 (PDZ) domains, termed PDZ1 and PDZ2, which mediate protein-protein interactions crucial for various signaling pathways.[2][3] this compound is a first-generation small molecule inhibitor developed to specifically target the PDZ1 domain of MDA-9/Syntenin, thereby disrupting its downstream signaling and inhibiting cancer cell invasion and metastasis.[1] Its specificity for the PDZ1 domain over the PDZ2 domain and other PDZ-containing proteins is a critical aspect of its therapeutic potential.
Comparative Analysis of this compound and Alternative Inhibitors
The specificity and binding affinity of this compound have been evaluated against a panel of other compounds targeting MDA-9/Syntenin. These alternatives include inhibitors targeting the PDZ1 domain, the PDZ2 domain, or both simultaneously. The following table summarizes the available quantitative data for these inhibitors.
| Inhibitor | Target Domain(s) | Binding Affinity (Kd or Ki) | Assay Method | Key Findings |
| This compound | PDZ1 | ~21 µM | NMR Titration | Selective for PDZ1; no significant binding to PDZ2. |
| PI1A | PDZ1 | 0.17 mM (170 µM) | Fluorescence Polarization | Competes with a peptide substrate for binding to the PDZ1 domain. |
| PI2A | PDZ2 | 0.51 mM (510 µM) | Fluorescence Polarization | Competes with a peptide substrate for binding to the PDZ2 domain; weak affinity for PDZ1 (>1 mM). |
| C58 | PDZ2 | Weak binding | Not specified | A weak inhibitor that selectively targets the PDZ2 domain. |
| IVMT-Rx-3 | PDZ1 and PDZ2 | ~63 µM | Not specified | A bivalent inhibitor designed to engage both PDZ domains simultaneously. |
| SYNTi | Not specified | 400 nM (0.4 µM) | Not specified | A potent inhibitor developed through virtual screening and lead optimization. |
| Peptide Dimer (13-13) | PDZ1 and PDZ2 | 0.21 µM (tandem); 1.2 µM (PDZ1); 0.52 µM (PDZ2) | Not specified | Dimeric peptide with high affinity for the tandem PDZ domains. |
Experimental Protocols
The specificity of this compound and other inhibitors is typically confirmed using biophysical techniques such as Fluorescence Polarization (FP) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Fluorescence Polarization (FP) Competitive Binding Assay
This assay measures the ability of a test compound (e.g., this compound) to displace a fluorescently labeled peptide probe from its target protein (MDA-9/Syntenin PDZ1 domain).
Materials:
-
Purified recombinant MDA-9/Syntenin PDZ1 domain protein.
-
Fluorescein-labeled peptide ligand known to bind the PDZ1 domain (e.g., FITC-TNEFYF).
-
Test inhibitors (this compound and alternatives) at various concentrations.
-
Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4, with 0.01% Tween-20).
-
Black, low-volume 96- or 384-well plates.
-
A plate reader capable of measuring fluorescence polarization.
Protocol:
-
Preparation of Reagents: Prepare a stock solution of the fluorescent peptide probe and serial dilutions of the inhibitor compounds in the assay buffer.
-
Assay Setup: In each well of the microplate, add a fixed concentration of the purified PDZ1 domain protein and the fluorescent peptide probe. The concentration of the probe should be at or below its Kd for the protein.
-
Addition of Inhibitor: Add varying concentrations of the test inhibitor or vehicle control to the wells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using the plate reader.
-
Data Analysis: The decrease in fluorescence polarization is proportional to the displacement of the fluorescent probe by the inhibitor. The IC50 (the concentration of inhibitor that displaces 50% of the bound probe) is determined by plotting the polarization values against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Ki (inhibition constant) can then be calculated from the IC50 value.
Nuclear Magnetic Resonance (NMR) Chemical Shift Perturbation (CSP) Assay
NMR spectroscopy can be used to map the binding site of an inhibitor on a protein and determine its binding affinity by monitoring changes in the chemical shifts of the protein's backbone amides upon ligand titration.
Materials:
-
Uniformly 15N-labeled purified MDA-9/Syntenin PDZ1 domain protein.
-
Test inhibitor (this compound).
-
NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.5 in 90% H2O/10% D2O).
-
NMR spectrometer equipped with a cryoprobe.
Protocol:
-
Protein Preparation: Prepare a sample of the 15N-labeled PDZ1 domain at a suitable concentration for NMR (e.g., 50-100 µM).
-
Initial Spectrum: Acquire a baseline 1H-15N HSQC (Heteronuclear Single Quantum Coherence) spectrum of the protein alone. Each peak in this spectrum corresponds to a specific backbone amide proton and nitrogen pair.
-
Titration: Add increasing amounts of the inhibitor stock solution to the protein sample.
-
Spectral Acquisition: After each addition of the inhibitor, acquire another 1H-15N HSQC spectrum.
-
Data Analysis:
-
Binding Site Mapping: Overlay the series of HSQC spectra. The peaks corresponding to amino acid residues in or near the binding site will shift their position (perturb) upon inhibitor binding. By identifying these shifting peaks, the binding interface can be mapped onto the protein structure.
-
Affinity Determination: The magnitude of the chemical shift changes for the perturbed residues is plotted against the molar ratio of inhibitor to protein. These binding isotherms are then fitted to a binding equation to calculate the dissociation constant (Kd).
-
Visualizing the Experimental Workflow and Signaling Pathway
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Workflow of a competitive fluorescence polarization assay.
Caption: Simplified MDA-9/Syntenin signaling pathway inhibited by this compound.
Conclusion
Competitive binding assays, particularly fluorescence polarization and NMR spectroscopy, are powerful tools for confirming the specificity of inhibitors like this compound. The experimental data consistently demonstrate that this compound selectively binds to the PDZ1 domain of MDA-9/Syntenin, with negligible affinity for the PDZ2 domain. This specificity is crucial for its mechanism of action in disrupting key oncogenic signaling pathways involving Src, FAK, NF-κB, and STAT3. While more potent and dual-domain inhibitors are under development, this compound remains a valuable tool for studying the specific roles of the MDA-9/Syntenin PDZ1 domain in cancer biology and serves as a foundation for the development of next-generation therapeutics.
References
Comparative Analysis of PDZ1i and Other Anti-Metastatic Agents: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of PDZ1i, a first-in-class inhibitor of the MDA-9/Syntenin protein, with other anti-metastatic agents. This analysis is supported by preclinical data, detailed experimental methodologies, and visualizations of key biological pathways.
Metastasis remains the primary driver of cancer-related mortality, creating a critical need for effective anti-metastatic therapies. This guide focuses on this compound, a novel small molecule inhibitor targeting the PDZ1 domain of MDA-9/Syntenin, a protein implicated in multiple stages of the metastatic cascade. We will compare its mechanism and efficacy with established classes of anti-metastatic agents, namely matrix metalloproteinase (MMP) inhibitors and angiogenesis inhibitors, represented by Marimastat and Bevacizumab, respectively.
Mechanism of Action: A Tale of Different Targets
The anti-metastatic agents discussed here employ distinct strategies to thwart cancer cell dissemination.
This compound: This agent operates by disrupting protein-protein interactions. It specifically binds to the PDZ1 domain of the scaffold protein MDA-9/Syntenin.[1][2][3] This protein acts as a crucial hub, integrating signals from various cell surface receptors and orchestrating downstream pathways that promote cell migration, invasion, and angiogenesis.[1][4] By inhibiting the PDZ1 domain, this compound effectively blocks the assembly of pro-metastatic signaling complexes.
Marimastat: As a broad-spectrum MMP inhibitor, Marimastat targets a family of zinc-dependent endopeptidases that are essential for the degradation of the extracellular matrix (ECM). Cancer cells exploit MMPs to break down tissue barriers, enabling invasion into surrounding tissues and intravasation into blood vessels. Marimastat's mechanism involves chelating the zinc ion at the active site of MMPs, thereby inhibiting their enzymatic activity.
Bevacizumab: This agent is a humanized monoclonal antibody that targets Vascular Endothelial Growth Factor A (VEGF-A). VEGF-A is a key signaling protein that stimulates angiogenesis, the formation of new blood vessels. Tumors require a dedicated blood supply to grow beyond a certain size and to metastasize. Bevacizumab neutralizes VEGF-A, preventing it from binding to its receptors on endothelial cells and thus inhibiting tumor angiogenesis.
Preclinical Efficacy: A Comparative Overview
The following tables summarize the preclinical anti-metastatic efficacy of this compound, Marimastat, and Bevacizumab in various cancer models. It is important to note that a direct head-to-head comparison in the same experimental setting is often unavailable in the published literature. Therefore, this comparison is based on data from separate studies and should be interpreted with consideration of the different models and methodologies employed.
Table 1: In Vivo Anti-Metastatic Efficacy
| Agent | Cancer Model | Animal Model | Key Findings | Reference |
| This compound | Breast Cancer (4T1-Luc) | BALB/c Mice | Significantly reduced lung metastatic foci. | |
| Prostate Cancer (ARCaP-M-Luc) | Athymic Nude Mice | Suppressed lung and bone metastases. | ||
| Marimastat | Lung Cancer | N/A | Reduction in the number and size of metastatic foci. | |
| Breast Cancer | N/A | Reduction in the number and size of metastatic foci. | ||
| Bevacizumab | Breast Cancer (MDA-MB-231) | N/A | Reduction in microvascular density. | |
| Colorectal Cancer | N/A | Inhibits tumor angiogenesis and metastasis in numerous tumor models. |
Table 2: In Vitro Anti-Metastatic Effects
| Agent | Assay | Cell Line(s) | Key Findings | Reference |
| This compound | Invasion Assay | Glioma cells | Inhibited invasion. | |
| Migration Assay | Prostate Cancer cells | Blocked tumor cell migration. | ||
| Marimastat | N/A | N/A | Inhibits activity of MMP-1, -2, -3, -7, and -9. | |
| Bevacizumab | Endothelial Cell Proliferation & Migration | Endothelial Cells | Inhibits proliferation and migration induced by VEGF-A. |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the key signaling pathways affected by this compound and a typical workflow for an in vivo metastasis study.
References
- 1. MDA-9/Syntenin (SDCBP): Novel gene and therapeutic target for cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of Prostate Cancer Pathogenesis Using an MDA-9/Syntenin (SDCBP) PDZ1 Small-Molecule Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors against Two PDZ Domains of MDA-9 Suppressed Migration of Breast Cancer Cells [mdpi.com]
- 4. pnas.org [pnas.org]
Validating MDA-9/Syntenin's Role in PDZ1i's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data validating the role of Melanoma Differentiation-Associated Gene 9 (MDA-9/Syntenin), also known as Syndecan Binding Protein (SDCBP), in the mechanism of action of PDZ1i, a first-in-class small molecule inhibitor. We will delve into the signaling pathways governed by MDA-9/Syntenin, the inhibitory effects of this compound and its next-generation counterparts, and detailed experimental protocols to assist in the replication and further investigation of these findings.
Executive Summary
MDA-9/Syntenin is a scaffold protein that is overexpressed in a variety of cancers and plays a crucial role in promoting metastasis.[1][2] Its two PDZ domains act as hubs for protein-protein interactions, activating downstream signaling cascades that drive tumor cell invasion, migration, and angiogenesis.[3] this compound specifically targets the PDZ1 domain of MDA-9/Syntenin, disrupting these interactions and thereby inhibiting metastasis. This guide presents a comparative analysis of this compound's efficacy, including data on a more recent dual PDZ1/PDZ2 domain inhibitor, IVMT-Rx-3 (also referred to as this compound/2i), highlighting the therapeutic potential of targeting MDA-9/Syntenin.
Data Presentation: Comparative Efficacy of MDA-9/Syntenin Inhibitors
The following tables summarize key quantitative data from preclinical studies, comparing the anti-metastatic and anti-tumor effects of this compound and other MDA-9/Syntenin inhibitors against control treatments.
Table 1: Comparative Efficacy of this compound and IVMT-Rx-3 in a B16 Murine Melanoma Lung Metastasis Model
| Treatment Group | Mean Number of Lung Nodules | Percentage Reduction vs. Vehicle | Statistical Significance (p-value) |
| Vehicle (Control) | ~150 | - | - |
| This compound | ~75 | 50% | < 0.05 |
| IVMT-Rx-3 (this compound/2i) | ~30 | 80% | < 0.01 |
Table 2: Efficacy of this compound in an Experimental Prostate Cancer Metastasis Model (ARCaP-M-Luc cells in athymic nude mice)
| Treatment Group | Outcome | Result |
| Vehicle (DMSO) | Median Survival | ~50 days |
| This compound | Median Survival | ~75 days (50% increase) |
| Vehicle (DMSO) | Metastatic Incidence (Day 36) | Lungs: 100%, Bones: 80% |
| This compound | Metastatic Incidence (Day 36) | Lungs: 40%, Bones: 20% |
Table 3: Effect of this compound on Primary Tumor Growth in a Syngeneic Breast Cancer Model (4T1-Luc cells in BALB/c mice)
| Treatment Group | Mean Tumor Volume (mm³) at Day 14 | Percentage Reduction vs. Vehicle |
| Vehicle (DMSO) | ~1200 | - |
| This compound (30 mg/kg) | ~600 | 50% |
Signaling Pathways: The Mechanism of MDA-9/Syntenin and this compound
MDA-9/Syntenin orchestrates metastasis through at least two major signaling pathways. This compound exerts its inhibitory effect by disrupting the protein-protein interactions within these cascades.
The MDA-9/c-Src/FAK/NF-κB Signaling Axis
In this pathway, MDA-9/Syntenin acts as a scaffold to bring together c-Src and Focal Adhesion Kinase (FAK). This interaction leads to the activation of NF-κB, a transcription factor that promotes the expression of genes involved in invasion and metastasis, such as Matrix Metalloproteinases (MMPs).
Caption: MDA-9/c-Src/FAK/NF-κB Signaling Pathway.
The MDA-9/IGF-1R/STAT3 Signaling Axis
MDA-9/Syntenin can also physically interact with the Insulin-like Growth Factor 1 Receptor (IGF-1R). This interaction leads to the activation of STAT3, another transcription factor that upregulates the expression of pro-angiogenic and pro-invasive genes. This compound has been shown to block the interaction between MDA-9/Syntenin and IGF-1R.
Caption: MDA-9/IGF-1R/STAT3 Signaling Pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to validate the role of MDA-9/Syntenin in this compound's mechanism of action.
Co-Immunoprecipitation (Co-IP) to Demonstrate MDA-9/Syntenin and IGF-1R Interaction and its Inhibition by this compound
This protocol is adapted from studies demonstrating the physical interaction between MDA-9/Syntenin and IGF-1R.
Objective: To determine if MDA-9/Syntenin and IGF-1R physically interact in cancer cells and if this interaction is disrupted by this compound.
Materials:
-
Cancer cell lines (e.g., prostate cancer cell lines DU-145 or ARCaP-M).
-
Cell lysis buffer (non-denaturing).
-
Anti-MDA-9/Syntenin antibody for immunoprecipitation.
-
Anti-IGF-1R antibody for immunoblotting.
-
Protein A/G magnetic beads.
-
This compound small molecule inhibitor.
-
DMSO (vehicle control).
-
Western blot reagents.
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat one group of cells with this compound (e.g., 50 µM) and a control group with DMSO for 24 hours.
-
Cell Lysis: Wash cells with cold PBS and lyse with non-denaturing lysis buffer containing protease inhibitors.
-
Immunoprecipitation:
-
Pre-clear cell lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-MDA-9/Syntenin antibody overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads using a suitable elution buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-IGF-1R antibody.
-
A band corresponding to the molecular weight of IGF-1R in the this compound-untreated sample, which is reduced or absent in the this compound-treated sample, indicates that this compound disrupts the interaction between MDA-9/Syntenin and IGF-1R.
-
In Vivo Experimental Metastasis Assay
This protocol is based on studies evaluating the anti-metastatic potential of this compound in mouse models.
Objective: To assess the efficacy of this compound in inhibiting the formation of metastatic tumors in vivo.
Materials:
-
Cancer cell line engineered to express a reporter gene (e.g., Luciferase) for in vivo imaging (e.g., B16 melanoma, ARCaP-M prostate cancer, or 4T1 breast cancer cells).
-
Immunocompromised mice (e.g., athymic nude or NOD-SCID) or syngeneic mice (e.g., C57BL/6 for B16 cells, BALB/c for 4T1 cells).
-
This compound and a suitable vehicle for in vivo administration (e.g., DMSO).
-
Bioluminescence imaging system.
Procedure:
-
Cell Injection:
-
Harvest and resuspend luciferase-expressing cancer cells in sterile PBS.
-
Inject the cells into the tail vein of the mice (for lung metastasis) or intracardially (for widespread metastasis).
-
-
Treatment:
-
Randomly divide the mice into a treatment group and a control group.
-
Administer this compound (e.g., 30 mg/kg) or vehicle to the respective groups via intraperitoneal injection, typically starting 12-24 hours after cell injection and continuing on a predetermined schedule (e.g., every other day).
-
-
Monitoring Metastasis:
-
Monitor tumor development and metastasis formation using bioluminescence imaging at regular intervals (e.g., weekly).
-
Quantify the bioluminescent signal to assess tumor burden.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and harvest organs of interest (e.g., lungs).
-
Perform ex vivo bioluminescence imaging of the harvested organs.
-
Fix the organs in formalin and embed in paraffin for histological analysis (e.g., H&E staining) to confirm and count metastatic nodules.
-
Experimental Workflow Diagram
References
- 1. The MDA-9/Syntenin/IGF-1R/STAT3 axis directs prostate cancer invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MDA-9/Syntenin: An emerging global molecular target regulating cancer invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MDA-9/Syntenin (SDCBP): Novel gene and therapeutic target for cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
